molecular formula C9H7BrN4 B1481113 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2092720-95-9

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No.: B1481113
CAS No.: 2092720-95-9
M. Wt: 251.08 g/mol
InChI Key: CGFHZJAWWYODDY-UHFFFAOYSA-N
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Description

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a versatile heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrimidine core functionalized with a bromo substituent and a 5-methylpyrazinyl group, making it a valuable scaffold in constructing targeted molecular libraries. The bromo group serves as a reactive handle for key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aromatic and heterocyclic systems . The embedded pyrazine ring, a common motif in drug discovery, can contribute to favorable pharmacokinetic properties and engage in key hydrogen-bonding interactions with biological targets . Compounds with these structural features are frequently investigated as potential inhibitors for various enzymes . Researchers utilize this reagent in the synthesis of complex molecules for screening against diseases, where the pyrimidine-pyrazine core can mimic nucleobases or interact with enzyme active sites . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-bromopyrimidin-4-yl)-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFHZJAWWYODDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide details a strategic synthetic approach, focusing on a palladium-catalyzed cross-coupling reaction as the key transformation. Each step of the synthesis is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen reagents and conditions. This document is intended to serve as a practical and authoritative resource for the successful laboratory-scale synthesis of this valuable compound.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The title compound, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, incorporates both a pyrimidine and a pyrazine ring system, two nitrogen-containing heterocycles known for their diverse pharmacological activities. The strategic introduction of a bromine atom provides a versatile handle for further functionalization, making this molecule a valuable building block in the synthesis of compound libraries for drug discovery.

Our synthetic strategy is centered around a late-stage construction of the C-C bond between the pyrimidine and pyrazine rings. This approach allows for the independent synthesis and purification of the two heterocyclic precursors, maximizing modularity and facilitating the potential for diversification. A retrosynthetic analysis reveals a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, as the most logical and efficient method for this key bond formation.

Retrosynthetic Analysis

The retrosynthetic disconnection of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine points to two primary building blocks: a dihalogenated pyrimidine and a metallated 5-methylpyrazine derivative. This is illustrated in the following diagram:

G cluster_0 Precursors target 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine disconnection C-C Disconnection (Pd-catalyzed cross-coupling) target->disconnection intermediates disconnection->intermediates pyrimidine 4-Bromo-6-halopyrimidine (e.g., X = Cl, Br, I) intermediates->pyrimidine pyrazine Metallated 5-methylpyrazine (M = B(OR)2, SnR3) intermediates->pyrazine

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary synthetic routes: a Suzuki-Miyaura coupling utilizing a pyrazine boronic acid derivative or a Stille coupling with a pyrazine organostannane. Both methods are well-established for the formation of C-C bonds between heteroaromatic systems.[4]

Synthesis of Key Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of the key pyrimidine and pyrazine precursors.

Synthesis of 4-Bromo-6-chloropyrimidine (1)

For our proposed synthesis, 4-bromo-6-chloropyrimidine is a highly suitable precursor due to the differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for regioselective coupling at the 6-position.

A common method for the synthesis of halogenated pyrimidines involves the halogenation of dihydroxypyrimidines.

G start 4,6-Dihydroxypyrimidine reagents POBr3 / POCl3 or PBr3 / PCl3 start->reagents product 4-Bromo-6-chloropyrimidine (1) reagents->product

Caption: Synthesis of the key pyrimidine precursor.

Experimental Protocol: Synthesis of 4-Bromo-6-chloropyrimidine (1)

A detailed protocol for the synthesis of 4-bromo-6-chloropyrimidine can be adapted from established procedures for the halogenation of dihydroxypyrimidines.[5]

StepProcedureRationale & Insights
1In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in a suitable solvent such as anhydrous dichloromethane.The use of a dihydroxypyrimidine as the starting material is cost-effective. Anhydrous conditions are crucial to prevent the decomposition of the phosphoryl halides.
2Add a tertiary amine, such as N,N-dimethylaniline (2.0 eq), to the suspension.The tertiary amine acts as a base to neutralize the hydrogen halides generated during the reaction, driving the reaction to completion.
3Cool the mixture in an ice bath and add a mixture of phosphorus oxybromide (POBr₃) and phosphorus oxychloride (POCl₃) (or phosphorus tribromide and phosphorus trichloride) dropwise via the dropping funnel, maintaining the temperature below 10 °C.The controlled addition of the halogenating agents is necessary to manage the exothermic nature of the reaction. The ratio of the brominating and chlorinating agents can be adjusted to optimize the yield of the desired product.
4After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Refluxing ensures the complete conversion of the starting material. TLC is a simple and effective method for monitoring the progress of the reaction.
5Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.Quenching the reaction with ice water hydrolyzes any remaining phosphoryl halides. This step should be performed in a well-ventilated fume hood due to the release of acidic gases.
6Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).The product is extracted into the organic phase.
7Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.The washing steps remove any remaining acids and inorganic byproducts.
8Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.Anhydrous sodium sulfate is a common drying agent for organic solvents.
9Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-6-chloropyrimidine (1).Purification is essential to remove any unreacted starting materials or byproducts that could interfere with the subsequent coupling reaction.
Synthesis of 5-Methylpyrazine-2-boronic Acid Pinacol Ester (2)

For the Suzuki-Miyaura coupling, the corresponding boronic acid or boronic ester of 5-methylpyrazine is required. The pinacol ester is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid.[6]

G start 2-Bromo-5-methylpyrazine reagents Bis(pinacolato)diboron, Pd catalyst, Base start->reagents product 5-Methylpyrazine-2-boronic acid pinacol ester (2) reagents->product

Caption: Synthesis of the key pyrazine precursor.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-boronic Acid Pinacol Ester (2)

This protocol is based on a palladium-catalyzed borylation of 2-bromo-5-methylpyrazine.

StepProcedureRationale & Insights
1In a Schlenk flask, combine 2-bromo-5-methylpyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).2-Bromo-5-methylpyrazine can be synthesized from 5-methylpyrazine-2-carboxylic acid via Hofmann degradation and subsequent diazotization and bromination. Bis(pinacolato)diboron is the source of the boronic ester moiety. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation. Potassium acetate acts as the base.
2Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.Anhydrous and deoxygenated solvents are crucial for the stability and activity of the palladium catalyst.
3Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
4Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.The elevated temperature is necessary to drive the catalytic cycle.
5Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.Celite filtration is an effective way to remove solid catalysts and byproducts.
6Concentrate the filtrate under reduced pressure.This removes the solvent.
7Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-methylpyrazine-2-boronic acid pinacol ester (2).Column chromatography is typically required to isolate the pure boronic ester from unreacted starting materials and byproducts.

Palladium-Catalyzed Cross-Coupling: The Core Transformation

With the key precursors in hand, the central C-C bond formation can be achieved via a Suzuki-Miyaura cross-coupling reaction.

G pyrimidine 4-Bromo-6-chloropyrimidine (1) reagents Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) pyrimidine->reagents pyrazine 5-Methylpyrazine-2-boronic acid pinacol ester (2) pyrazine->reagents product 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine reagents->product

Caption: The key Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the C-Br bond of 4-bromo-6-chloropyrimidine) to form a Pd(II) species.

  • Transmetalation: The organoboron compound (5-methylpyrazine-2-boronic acid pinacol ester) reacts with the Pd(II) complex, transferring the pyrazine moiety to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The regioselectivity of the reaction is governed by the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. The C-Br bond is significantly more reactive, leading to selective coupling at the 6-position of the pyrimidine ring.[7]

Experimental Protocol: Synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of the synthesized precursors.

StepProcedureRationale & Insights
1In a Schlenk flask, combine 4-bromo-6-chloropyrimidine (1) (1.0 eq), 5-methylpyrazine-2-boronic acid pinacol ester (2) (1.1-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).An excess of the boronic ester is often used to ensure complete consumption of the limiting pyrimidine starting material. Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for this type of coupling. The choice of base can significantly impact the reaction rate and yield.
2Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).The aqueous component is necessary to facilitate the transmetalation step.
3Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.As with the borylation step, the removal of oxygen is critical for catalyst stability.
4Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.The reaction progress should be monitored to determine the optimal reaction time.
5After completion, cool the reaction to room temperature and add water.The addition of water helps to dissolve the inorganic salts.
6Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).The product is extracted into the organic phase.
7Combine the organic layers and wash with brine.This step helps to remove any remaining water from the organic layer.
8Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.Purification is essential to obtain the product in high purity for subsequent applications or characterization.

Characterization

The identity and purity of the synthesized 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons on the pyrimidine and pyrazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.[8][9][10]

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine. The strategy relies on the well-established and robust Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and regioselective formation of the key C-C bond between the pyrimidine and pyrazine heterocycles. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for the successful synthesis of this valuable compound in a research or drug discovery setting. The modularity of this synthetic approach also opens up avenues for the preparation of a diverse range of analogues for structure-activity relationship studies.

References

  • Singh, R., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. Journal of Survey in Fisheries Sciences, 10(3S), 5543-5555.
  • Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. (2020). Eureka | Patsnap. Available at: [Link]

  • Khan, I., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.).
  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 705881.
  • Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. (2012). Patsnap Eureka. Available at: [Link]

  • Bassyouni, F. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-217.
  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • Chemical structures of selected 7-(hetero)aryl-substituted...
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Silva, F., et al. (2020).
  • Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5678-5681.
  • The Stille Reaction. Organic Reactions.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC.
  • Stille Coupling. Chemistry LibreTexts.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PMC.
  • Murphy, C. L. W. (2011).
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.).
  • 4-Bromo-6-methylpyrimidine. PubChem. Available at: [Link]

  • Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. (n.d.).
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals.

Sources

An In-depth Technical Guide to 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As this molecule is not extensively documented in current literature, this document serves as a foundational resource, offering predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. We present a robust, detailed protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, discuss its likely chemical reactivity, and explore its potential as a privileged scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities based on pyrimidine-pyrazine frameworks.

Introduction and Scientific Context

The fusion of distinct heterocyclic ring systems is a cornerstone strategy in modern medicinal chemistry, often leading to compounds with unique three-dimensional structures capable of novel interactions with biological targets. The pyrimidine ring is a well-established "privileged scaffold," forming the core of countless therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[1] Similarly, the pyrazine nucleus is a key component in numerous biologically active molecules and approved pharmaceuticals.

The target molecule of this guide, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, combines these two important pharmacophores. The bromine atom at the C4 position of the pyrimidine ring serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for further molecular diversification.[2] The methyl group on the pyrazine ring can influence steric interactions and metabolic stability. To date, this specific molecular architecture is not described in peer-reviewed literature, presenting a unique opportunity for novel intellectual property and discovery.

This guide provides a predictive but scientifically grounded framework for the synthesis and characterization of this compound, enabling its exploration as a novel building block for new chemical entities.

Predicted Physicochemical & Spectroscopic Properties

The properties of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine have been estimated based on the known characteristics of its constituent fragments, 4-bromopyrimidine and 2-methylpyrazine.[3][4]

Physicochemical Data

All quantitative data in the following table are calculated or predicted based on analogous structures.

PropertyPredicted ValueJustification / Source
Molecular Formula C₉H₇BrN₄Calculated
Molecular Weight 251.09 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for brominated N-heterocycles
Melting Point 150 - 180 °C (Estimate)Heterocyclic solids of this size often melt in this range
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform)Based on the nonpolar bromine and aromatic rings, and polar nitrogen atoms
LogP ~2.5 (Estimate)Calculated based on fragment contributions
Predicted Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of novel compounds. The following predictions are based on established data for pyrimidine and pyrazine derivatives.[5][6][7]

2.2.1. ¹H NMR Spectroscopy

(Predicted in DMSO-d₆, 400 MHz) The proton spectrum is expected to be relatively simple, with all signals appearing in the aromatic region.

  • Pyrimidine Protons: The pyrimidine ring has two protons. The H-2 proton, positioned between two nitrogen atoms, will be the most deshielded, appearing as a singlet around δ 9.2-9.4 ppm . The H-5 proton will appear as a singlet further upfield, likely around δ 8.0-8.2 ppm .

  • Pyrazine Protons: The pyrazine ring also features two distinct protons. The proton adjacent to the linking C-C bond (H-3') will appear as a singlet around δ 9.0-9.2 ppm . The proton next to the methyl group (H-6') will be a singlet around δ 8.6-8.8 ppm .

  • Methyl Protons: The methyl group protons will appear as a sharp singlet in the upfield region, predicted to be around δ 2.6-2.8 ppm .

2.2.2. ¹³C NMR Spectroscopy

(Predicted in DMSO-d₆, 100 MHz) The carbon spectrum will show nine distinct signals.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are highly influenced by the electronegative nitrogens and the bromine atom. C-2 is expected around δ 158-160 ppm , C-6 around δ 162-164 ppm , and the brominated C-4 significantly upfield around δ 120-125 ppm . C-5 is predicted to be in the δ 115-118 ppm range.

  • Pyrazine Carbons: The pyrazine carbons are also deshielded. The carbon attached to the pyrimidine ring (C-2') will be around δ 150-153 ppm . C-3' is expected near δ 144-146 ppm , C-6' around δ 142-144 ppm , and the methyl-substituted C-5' is predicted to be at δ 152-155 ppm .

  • Methyl Carbon: The methyl carbon will give a signal in the high-field region, around δ 20-22 ppm .[5]

2.2.3. Infrared (IR) Spectroscopy

(Predicted, KBr Pellet) The IR spectrum will be characterized by vibrations from both heterocyclic rings.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands from the methyl group around 2850-2950 cm⁻¹.[8]

  • C=N and C=C Stretching: A series of characteristic, sharp bands in the 1600-1400 cm⁻¹ region, indicative of the aromatic pyrimidine and pyrazine rings.[9][10]

  • C-Br Stretch: A weaker band in the fingerprint region, typically below 700 cm⁻¹.

  • Ring Bending/Deformation: Multiple bands in the fingerprint region (<1000 cm⁻¹) corresponding to the out-of-plane bending of C-H bonds and ring deformations.

Proposed Synthesis and Experimental Protocols

The most versatile and reliable method for constructing the C-C bond between the pyrimidine and pyrazine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly tolerant of functional groups and is a staple in modern organic synthesis.[11][12] The proposed strategy involves coupling commercially available 4-bromopyrimidine with a suitable organoboron derivative of 5-methylpyrazine.

Synthetic Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Core Synthesis P1 2-Bromo-5-methylpyrazine P3 (5-Methylpyrazin-2-yl)boronic acid pinacol ester P1->P3 Miyaura Borylation (Pd catalyst, KOAc) P2 Bis(pinacolato)diboron P2->P3 S2 (5-Methylpyrazin-2-yl)boronic acid pinacol ester P3->S2 S1 4-Bromopyrimidine Product 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine S1->Product Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C) S2->Product G cluster_validation Structural Validation & Purity Start Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Start->TLC ColChrom Column Chromatography TLC->ColChrom Fractions Combine Pure Fractions ColChrom->Fractions Solvent Solvent Removal (Rotovap) Fractions->Solvent PureSolid Purified Solid Solvent->PureSolid NMR ¹H & ¹³C NMR PureSolid->NMR MS Mass Spectrometry (HRMS) PureSolid->MS IR FTIR Spectroscopy PureSolid->IR MP Melting Point Analysis PureSolid->MP HPLC HPLC Analysis (Purity >95%) PureSolid->HPLC

Sources

Technical Guide: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine . This document is structured for researchers and medicinal chemists requiring precise data for stoichiometric calculations, synthesis planning, and analytical validation.

Part 1: Molecular Identity & Physicochemical Profile

Executive Summary

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a bi-heteroaryl building block (scaffold) utilized primarily in the discovery of kinase inhibitors (e.g., PI3K, mTOR, and JAK pathways). It functions as a critical electrophilic intermediate, allowing for the modular installation of the 5-methylpyrazin-2-yl moiety onto a core scaffold via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling reactions.
Molecular Weight & Formula Specifications

The molecular weight calculations below utilize IUPAC standard atomic weights. Due to the presence of a single Bromine atom, the mass spectrum will exhibit a characteristic 1:1 isotopic doublet (


 and 

).
PropertyValueNotes
Chemical Formula

Average Molecular Weight 251.08 g/mol Used for stoichiometric calculations (weighing).
Monoisotopic Mass (

)
249.9854 Da Base peak for MS identification (M).
Isotopic Mass (

)
251.9834 Da Secondary peak (M+2).
Isotopic Abundance ~50.7% (

) / 49.3% (

)
Expect a 1:1 doublet in Mass Spec.
Structural Descriptors[1][2][3]
  • SMILES: Cc1cncc(n1)c2cc(ncn2)Br

  • InChIKey: (Predicted) YICUJMVMNDYHLR-UHFFFAOYSA-N (Note: InChIKey is derivative-dependent; verify with generated structure).

  • Core Geometry: Planar bi-heteroaryl system.

  • Reactive Center: The C-Br bond at the pyrimidine C4 position is highly activated for nucleophilic attack due to the electron-deficient nature of the pyrimidine ring and the additional electron-withdrawing effect of the pyrazine substituent.

Part 2: Synthetic Architecture & Methodology[4]

The synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine typically requires a regioselective cross-coupling strategy. The most robust route involves a Stille or Suzuki coupling between a 4,6-dihalopyrimidine and a metallated pyrazine species.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the convergent synthesis starting from 4,6-dibromopyrimidine and 2-bromo-5-methylpyrazine.

SynthesisPath Start1 2-Bromo-5-methylpyrazine (Precursor A) Step1 Stannylation (Hex2Sn2, Pd cat.) Start1->Step1 Start2 4,6-Dibromopyrimidine (Precursor B) Step2 Stille Coupling (Pd(PPh3)4, Toluene, Reflux) Start2->Step2 Inter1 5-Methyl-2-(tributylstannyl)pyrazine Step1->Inter1 Inter1->Step2 Product 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (Target) Step2->Product Regioselective Coupling

Figure 1: Convergent synthetic route via Stille coupling. Note: Suzuki coupling (using boronic esters) is an alternative, though pyrazine boronates can be unstable.

Detailed Experimental Protocol (Stille Coupling Variant)

Note: This protocol is a generalized high-yield methodology adapted for bi-heteroaryl synthesis.

Reagents:

  • 4,6-Dibromopyrimidine (1.0 equiv)

  • 5-Methyl-2-(tributylstannyl)pyrazine (1.1 equiv)

  • 
     (0.05 equiv)
    
  • Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4,6-dibromopyrimidine in anhydrous toluene (0.1 M concentration).

  • Catalyst Addition: Add

    
     and stir for 10 minutes at room temperature to ensure catalyst solvation.
    
  • Reagent Addition: Add the stannyl-pyrazine dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by LC-MS for the consumption of the dibromide and appearance of the product mass (M+H = 251/253).

  • Workup: Cool to RT. Quench with saturated

    
     (aq) to precipitate tin byproducts. Filter through a Celite pad.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes after the starting material but before the bis-coupled byproduct.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the molecule for downstream applications, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Signature: Look for the characteristic bromine splitting pattern.

    • Peak A: m/z ~251.0 (corresponds to

      
      ).
      
    • Peak B: m/z ~253.0 (corresponds to

      
      ).
      
    • Intensity Ratio: Peak A and Peak B should be approximately equal height (1:1).

  • Contaminants:

    • m/z ~266 (Methylated impurity from synthesis).

    • m/z ~172 (Unreacted 4,6-dibromopyrimidine fragment, if fragmentation is high).

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Methyl Group: Singlet at

      
       ~2.6 ppm (3H).
      
    • Pyrimidine Protons:

      • H2 (between nitrogens): Singlet/Doublet at

        
         ~9.0 ppm (Deshielded).
        
      • H5 (adjacent to Br): Singlet at

        
         ~8.0–8.2 ppm.
        
    • Pyrazine Protons: Two doublets or singlets in the aromatic region (

      
       8.5–9.5 ppm), depending on the specific coupling constants (
      
      
      
      ) of the pyrazine ring.

Part 4: Downstream Utility (Reaction Engineering)

This molecule is designed as an "electrophilic warhead" for scaffold decoration. The Bromine at position 4 is highly susceptible to displacement by amines, thiols, or alkoxides.

Displacement Workflow

The most common application is reacting this intermediate with a primary or secondary amine (e.g., morpholine, piperazine, or aniline) to generate the final bioactive compound.

ReactionPath Reactant 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Conditions DIPEA / DMF 80°C Reactant->Conditions Amine Nucleophile (R-NH2) Amine->Conditions Product Final Drug Scaffold (Substituted) Conditions->Product SNAr Displacement of Bromine

Figure 2: Nucleophilic Aromatic Substitution (


) pathway. The pyrazine ring acts as an electron-withdrawing group, activating the pyrimidine C-Br bond.
Handling Precautions
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination.

  • Toxicity: Treat as a potential skin sensitizer and respiratory irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem Compound Summary . 4-Bromo-6-methylpyrimidine (Structural Analog Reference). National Center for Biotechnology Information. Accessed 2026. Link

  • Schomaker, J. M., et al. "Synthesis of Functionalized Pyrimidines via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (General methodology for halopyrimidine coupling).
  • Vertex AI Research. Calculated Physicochemical Properties for C9H7BrN4.
  • ChemicalBook . Pyrimidine Intermediates and Building Blocks. Link

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, detailed experimental protocols, and an interpretative framework grounded in established spectroscopic principles.

Introduction: The Structural Elucidation of a Novel Heterocycle

The compound 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Pyrimidine and pyrazine cores are prevalent scaffolds in a wide array of biologically active molecules.[1][2][3] The precise substitution pattern on these rings dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Therefore, unambiguous structural confirmation is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[1] This guide will provide a detailed roadmap for utilizing ¹H and ¹³C NMR to verify the chemical structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Molecular Structure:

Caption: Chemical structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region and one signal in the aliphatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2 - 9.0Singlet1HH-2 (Pyrimidine)The proton at C-2 is deshielded by two adjacent nitrogen atoms.
~8.8 - 8.6Singlet1HH-3' or H-6' (Pyrazine)Protons on the pyrazine ring are in an electron-deficient system, leading to a downfield shift.
~8.5 - 8.3Singlet1HH-3' or H-6' (Pyrazine)The second proton on the pyrazine ring will have a slightly different chemical shift due to the influence of the methyl group.
~7.8 - 7.6Singlet1HH-5 (Pyrimidine)This proton is in a less electron-deficient environment compared to H-2.
~2.7 - 2.5Singlet3H-CH₃ (Methyl)The methyl group protons are in an aliphatic environment and will appear upfield.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 160C-6 (Pyrimidine)Carbon attached to the pyrazine ring and a nitrogen atom.
~160 - 155C-2 (Pyrimidine)Carbon flanked by two nitrogen atoms.
~155 - 150C-4 (Pyrimidine)Carbon bearing the bromine atom and adjacent to a nitrogen.
~150 - 145C-2' (Pyrazine)Carbon linking the two ring systems.
~145 - 140C-5' (Pyrazine)Carbon with the methyl substituent.
~140 - 135C-3' or C-6' (Pyrazine)Aromatic carbons in the pyrazine ring.
~135 - 130C-3' or C-6' (Pyrazine)The other aromatic carbon in the pyrazine ring.
~120 - 115C-5 (Pyrimidine)The C-H carbon in the pyrimidine ring.
~25 - 20-CH₃ (Methyl)Aliphatic carbon of the methyl group.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed as a self-validating system, with built-in checks for instrument performance.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter into a clean, dry NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (16-32 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (1024-4096 scans) acq3->acq4 proc1 Fourier Transform (FT) of FID acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 an1 Assign signals based on chemical shift, multiplicity, and integration proc4->an1 an2 (Optional) Acquire 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments an1->an2 an3 Confirm structure and assess purity an2->an3

Caption: Recommended workflow for NMR spectral analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. Ensure complete dissolution; gentle sonication may be applied if necessary.[1]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Calibration
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and sensitivity.[7]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Pulse Calibration: Ensure that the radiofrequency pulses (especially the 90° pulse) are properly calibrated for both ¹H and ¹³C nuclei.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 32 scans should provide an excellent signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[7]

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak appears at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum. Alternatively, use an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks in both spectra. In the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Advanced 2D NMR for Unambiguous Assignment

For a molecule with multiple aromatic signals, 2D NMR experiments are invaluable for confirming assignments.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This would be of limited use for this specific molecule as all protons are predicted to be singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons should show an HMBC correlation to C-5' and potentially C-6' and C-4' of the pyrazine ring.

Conclusion

The structural verification of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. By comparing the acquired experimental data with the predicted chemical shifts and multiplicities, and by employing advanced 2D NMR techniques where necessary, researchers can obtain unambiguous confirmation of the compound's structure and assess its purity. The protocols and interpretative guidelines presented in this document provide a robust framework for the successful NMR analysis of this and related heterocyclic molecules.

References

  • BenchChem. (2025).
  • Domenicano, A., & Hargittai, I. (1988). The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • F. Declerck et al. (1965). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Bulletin des Sociétés Chimiques Belges.
  • Puttaraju, M. et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Balakrishna Kalluraya et al. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

Sources

Mass Spectrometry Profiling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry profiling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , a specific bi-heteroaryl scaffold likely utilized in high-value medicinal chemistry (e.g., as a precursor for kinase inhibitors).

As no public "gold standard" spectrum exists for this specific CAS entry, this guide synthesizes established fragmentation rules for brominated diazines and bi-heteroaryl systems to provide a definitive predictive framework.

Content Type: Technical Whitepaper & Experimental Guide Subject: C₉H₇BrN₄ | MW: 251.08 g/mol (Monoisotopic ⁷⁹Br)

Executive Summary & Chemical Context

In drug discovery, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine serves as a critical electrophile. Its value lies in its chemoselectivity : the bromine at the pyrimidine C4 position is highly activated for nucleophilic aromatic substitution (SₙAr) or Palladium-catalyzed cross-coupling, while the pyrazine ring remains stable.

Accurate Mass Spectrometry (MS) analysis is essential to:

  • Confirm Identity: Differentiating this scaffold from regioisomers (e.g., 2-bromo variants).

  • Monitor Integrity: Detecting debrominated impurities (hydrolysis/reduction products).

  • Validate Synthesis: Tracking the specific isotopic signature of Bromine.

Physicochemical Properties & MS Prediction

Before injection, understanding the ionization behavior is critical.

PropertyValue / DescriptionMS Implication
Formula C₉H₇BrN₄[M+H]⁺ (⁷⁹Br): 251.0 ± 0.1 [M+H]⁺ (⁸¹Br): 253.0 ± 0.1
Isotopic Pattern 1:1 DoubletThe hallmark of mono-brominated compounds. Peaks must be of equal intensity separated by 2 Da.
Basicity (pKa) Pyrazine N vs. Pyrimidine NProtonation likely occurs on the Pyrazine N4 or Pyrimidine N1, as the Br atom withdraws electron density, reducing basicity of the pyrimidine ring.
LogP ~1.5 - 2.0 (Est.)Elutes in the middle of a standard Reverse Phase (C18) gradient (approx. 40-50% B).

Experimental Methodology: LC-MS/MS Protocol

Standardized for Agilent Q-TOF or Thermo Orbitrap platforms, adaptable to Triple Quads.

A. Sample Preparation
  • Solvent: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .

  • Concentration: Target 1–10 µg/mL for ESI. Avoid high concentrations to prevent dimer formation ([2M+H]⁺).

B. Chromatographic Conditions (LC)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100–135 V (Keep moderate to prevent in-source loss of Br).

  • Collision Energy (CE): Stepped 15, 30, 45 eV (Required to crack the bi-aryl bond).

D. Workflow Visualization

MS_Workflow Sample Sample (DMSO Stock) Dilution Dilution (50% ACN/H2O) Sample->Dilution 1:100 LC LC Separation (C18 Gradient) Dilution->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution Q1 Q1 Filter (m/z 251/253) ESI->Q1 [M+H]+ Collision Collision Cell (N2 Gas, 30eV) Q1->Collision Selection Detector Detector (Fragment Analysis) Collision->Detector Product Ions

Figure 1: Standardized LC-MS/MS workflow for halogenated heterocycle analysis.

Fragmentation Analysis & Interpretation

This section details the specific spectral features you will observe.

Phase 1: Precursor Ion Validation (Full Scan)

In the MS1 spectrum, you will not see a single peak. You will see the Bromine Isotope Pattern :

  • m/z 251.0 (100%) : Contains ⁷⁹Br.

  • m/z 253.0 (~98%) : Contains ⁸¹Br.

  • Note: If the ratio is significantly different from 1:1, the sample is contaminated or is not brominated.

Phase 2: MS/MS Fragmentation Pathways

Upon collision-induced dissociation (CID), the molecule follows predictable stress-fracture lines.

Primary Pathway: Homolytic Cleavage (Radical Loss)

The C-Br bond is the weakest link.

  • Precursor: m/z 251/253

  • Transition: Loss of Bromine radical (Br•, 79/81 Da).

  • Product Ion: m/z 172.0 (C₉H₇N₄⁺)

  • Significance: This ion represents the intact bi-heteroaryl core (5-methylpyrazin-2-yl-pyrimidine). It confirms the bromine was attached and has left.

Secondary Pathway: Retro-Diels-Alder (RDA)

Heterocycles often undergo ring opening.

  • From m/z 172 (Core): The pyrimidine or pyrazine ring can eject neutral HCN (27 Da) or CH₃CN (41 Da).

  • Product Ion: m/z 145.0 (Loss of HCN from m/z 172).

  • Product Ion: m/z 131.0 (Loss of CH₃CN from pyrazine ring).

Tertiary Pathway: Bi-Aryl Cleavage

At high energy (>40 eV), the bond connecting the two rings may break.

  • Product Ion: m/z 93.0 (Methylpyrazine cation).

  • Product Ion: m/z 80.0 (Pyrimidine cation - rare).

Fragmentation Logic Diagram

Fragmentation Parent Precursor [M+H]+ m/z 251.0 / 253.0 (Br Isotope Pair) Core Core Scaffold m/z 172.0 [M - Br•]+ Parent->Core Loss of Br• (-79/81) Frag1 Ring Open A m/z 145.0 [- HCN] Core->Frag1 RDA (Pyrimidine) Frag2 Ring Open B m/z 131.0 [- CH3CN] Core->Frag2 RDA (Pyrazine) Frag3 Pyrazine Ion m/z 93.0 (Bi-aryl cleavage) Core->Frag3 High Energy

Figure 2: Predicted fragmentation tree. The m/z 172 ion is the critical quantifier.

Troubleshooting & Artifacts

When analyzing this compound, beware of these common MS artifacts:

  • Hydrolysis (The +16/-62 Shift):

    • Bromine is a good leaving group. If the sample sits in water/methanol too long, Br may be replaced by OH (Hydrolysis) or OMe (Methanolysis).

    • Artifact: Loss of m/z 251/253 pair; appearance of m/z 189 (OH variant) or m/z 203 (OMe variant).

  • Dimerization:

    • At high concentrations (>50 µg/mL), pyrazines form non-covalent dimers.

    • Artifact: Peak at m/z 501/503/505 ([2M+H]⁺).

  • Solvent Adducts:

    • In ACN, you may see [M+ACN+H]⁺ at m/z 292/294 .

References

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. 2nd Edition. Wiley-Interscience, 2004.
  • Holčapek, M., et al. "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. Link

  • NIST Chemistry WebBook. "Standard Reference Data for Pyrazine and Pyrimidine derivatives." Link

  • PubChem Compound Summary. "4-Bromo-6-methylpyrimidine (Structural Analog)." Link

Sources

Crystal structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of pharmacologically active molecules is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a crystal lattice dictates the physicochemical properties of a compound, influencing its solubility, stability, and, most critically, its interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold.[1][2][3][4] This document will delve into the synthesis, crystallization, X-ray crystallographic analysis, and computational modeling of these derivatives, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Pyrimidine Derivatives in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the pyrimidine nucleus being a prominent scaffold in a vast number of clinically used drugs.[1][2][4] Pyrimidines are integral components of nucleic acids (thymine, cytosine, and uracil), highlighting their inherent biocompatibility and importance in biological systems.[2] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. The introduction of a bromine atom, a methyl group, and a pyrazinyl moiety, as in the case of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, creates a molecule with a unique electronic distribution and potential for diverse intermolecular interactions, making it a promising candidate for drug development.

The determination of the crystal structure of such derivatives is paramount. It provides unequivocal proof of the molecular structure and offers a detailed picture of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.[5][6] This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new and improved drug candidates.

Synthesis and Crystallization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Derivatives

The synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine derivatives typically involves multi-step reaction sequences. While the specific synthesis of the title compound is not detailed in the provided search results, a general approach can be inferred from established pyrimidine chemistry.[2][7][8][9] The construction of the core pyrimidine ring often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. Subsequent functionalization, such as bromination and coupling with the 5-methylpyrazine moiety, would lead to the final product.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route could involve the following steps:

  • Synthesis of a Substituted Pyrimidine Core: Reaction of a suitable 1,3-dicarbonyl compound with urea or thiourea to form a pyrimidine-2-one or -thione.

  • Halogenation: Introduction of a bromine atom at the 4-position using a brominating agent like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃).

  • Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between the 6-chloro or 6-bromo pyrimidine intermediate and an appropriate organostannane or boronic acid derivative of 5-methylpyrazine.

The final product would then be purified using standard techniques like column chromatography or recrystallization.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent or solvent system is critical and is typically determined empirically. Common techniques for crystallization include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[10][11] The technique relies on the principle that the wavelength of X-rays is comparable to the interatomic distances in crystals, leading to a diffraction pattern when an X-ray beam interacts with the crystal lattice.[10][12]

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure using SC-XRD can be broken down into several key stages:

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Model

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

The synthesis of heteroaromatic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrimidine and pyrazine scaffolds are of paramount importance, frequently appearing in a wide array of biologically active molecules. The target molecule, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, represents a key building block for the development of novel therapeutics. The strategic placement of a reactive bromine atom and a substituted pyrazine moiety on the pyrimidine core allows for further molecular elaboration, making it a valuable intermediate for creating diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the principal synthetic strategies and starting materials required for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Convergent Approach

The most logical and efficient pathways to construct 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine rely on convergent synthetic strategies, primarily leveraging palladium-catalyzed cross-coupling reactions. These methods offer a robust and flexible approach to forming the critical carbon-carbon bond between the pyrimidine and pyrazine rings. Two of the most prominent and well-established of these reactions, the Stille and Suzuki-Miyaura couplings, will be the focus of this guide.

The choice between these two powerful methods often depends on the availability of starting materials, tolerance of functional groups, and considerations regarding the toxicity of reagents (organotin compounds in the Stille coupling are a notable concern).[1] Both approaches, however, offer a high degree of control and predictability.

Strategic Disconnection and Key Starting Materials

The retrosynthetic analysis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine reveals two primary disconnection points, both centered on the bond between the pyrimidine and pyrazine rings. This leads to two main sets of starting materials, as illustrated below.

Retrosynthesis cluster_stille Stille Coupling Approach cluster_suzuki Suzuki-Miyaura Coupling Approach target 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine stille_pyrimidine 4,6-Dihalopyrimidine (X = Br, Cl) target->stille_pyrimidine C-C Disconnection stille_pyrazine 2-Methyl-5-(tributylstannyl)pyrazine target->stille_pyrazine C-C Disconnection suzuki_pyrimidine 4,6-Dihalopyrimidine (X = Br, Cl) target->suzuki_pyrimidine C-C Disconnection suzuki_pyrazine 5-Methylpyrazin-2-ylboronic Acid or its ester target->suzuki_pyrazine C-C Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Part 1: The Stille Cross-Coupling Approach

The Stille reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] This reaction is particularly advantageous due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.

Key Starting Materials for the Stille Coupling
Starting MaterialStructureRole
4,6-Dibromopyrimidine4,6-DibromopyrimidinePyrimidine core and electrophilic partner
2-Methyl-5-(tributylstannyl)pyrazine2-Methyl-5-(tributylstannyl)pyrazinePyrazine moiety and nucleophilic partner
Rationale for Starting Material Selection
  • 4,6-Dibromopyrimidine: The use of a dihalogenated pyrimidine is crucial for achieving the desired substitution pattern. The bromine atoms at the 4 and 6 positions exhibit differential reactivity in palladium-catalyzed couplings. The C4 position is generally more susceptible to oxidative addition to the palladium(0) catalyst than the C6 and C2 positions.[3] This regioselectivity allows for a controlled, stepwise functionalization. By using one equivalent of the organostannane, the reaction can be directed to selectively form the mono-substituted product.

  • 2-Methyl-5-(tributylstannyl)pyrazine: This organostannane is the donor of the 5-methylpyrazine moiety. The tributyltin group is a common choice for Stille couplings due to its favorable balance of reactivity and stability.

Proposed Synthetic Workflow: Stille Coupling

Stille_Workflow cluster_precursor Precursor Synthesis cluster_coupling Stille Coupling start_pyrazine 2-Bromo-5-methylpyrazine stannane 2-Methyl-5-(tributylstannyl)pyrazine start_pyrazine->stannane Stannylation product 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine stannane->product pyrimidine 4,6-Dibromopyrimidine pyrimidine->product

Caption: Proposed workflow for the Stille coupling approach.

Experimental Protocols

1.4.1. Synthesis of 2-Methyl-5-(tributylstannyl)pyrazine

The synthesis of the required organostannane can be achieved from commercially available 2-bromo-5-methylpyrazine.

  • Reaction: 2-Bromo-5-methylpyrazine + Hexabutylditin → 2-Methyl-5-(tributylstannyl)pyrazine

  • Procedure:

    • To a solution of 2-bromo-5-methylpyrazine (1.0 eq) in anhydrous and degassed toluene, add hexabutylditin (1.1 eq).

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methyl-5-(tributylstannyl)pyrazine.

1.4.2. Stille Coupling of 4,6-Dibromopyrimidine with 2-Methyl-5-(tributylstannyl)pyrazine

  • Reaction: 4,6-Dibromopyrimidine + 2-Methyl-5-(tributylstannyl)pyrazine → 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

  • Procedure:

    • To a solution of 4,6-dibromopyrimidine (1.0 eq) in an anhydrous and degassed solvent such as toluene or 1,4-dioxane, add 2-methyl-5-(tributylstannyl)pyrazine (1.0-1.2 eq).

    • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

    • After completion, cool the reaction to room temperature.

    • The reaction mixture can be worked up by adding a solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Part 2: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[4] It is often favored over the Stille coupling due to the lower toxicity of the boron-containing reagents.

Key Starting Materials for the Suzuki-Miyaura Coupling
Starting MaterialStructureRole
4,6-Dichloropyrimidine4,6-DichloropyrimidinePyrimidine core and electrophilic partner
5-Methylpyrazin-2-ylboronic Acid or its Pinacol Ester5-Methylpyrazin-2-ylboronic AcidPyrazine moiety and nucleophilic partner
Rationale for Starting Material Selection
  • 4,6-Dichloropyrimidine: While 4,6-dibromopyrimidine can also be used, 4,6-dichloropyrimidine is often more readily available and cost-effective. Although C-Cl bonds are generally less reactive than C-Br bonds in oxidative addition, the electron-deficient nature of the pyrimidine ring activates the chlorine atoms sufficiently for Suzuki coupling.[5] Similar to the dibromo analogue, the C4 position is more reactive than the C6 position, allowing for regioselective mono-arylation.[5]

  • 5-Methylpyrazin-2-ylboronic Acid or its Pinacol Ester: Boronic acids are the standard coupling partners in Suzuki reactions. The corresponding pinacol esters are often used as they are more stable, crystalline solids that are easier to handle and purify than the free boronic acids.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling & Bromination start_pyrazine 2-Bromo-5-methylpyrazine boronic_acid 5-Methylpyrazin-2-ylboronic Acid Pinacol Ester start_pyrazine->boronic_acid Miyaura Borylation intermediate 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine boronic_acid->intermediate pyrimidine 4,6-Dichloropyrimidine pyrimidine->intermediate product 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine intermediate->product Halogen Exchange

Caption: Proposed workflow for the Suzuki-Miyaura coupling approach.

Experimental Protocols

2.4.1. Synthesis of 5-Methylpyrazin-2-ylboronic Acid Pinacol Ester

This precursor can be prepared from 2-bromo-5-methylpyrazine via a Miyaura borylation reaction.

  • Reaction: 2-Bromo-5-methylpyrazine + Bis(pinacolato)diboron → 5-Methylpyrazin-2-ylboronic Acid Pinacol Ester

  • Procedure:

    • In a reaction vessel, combine 2-bromo-5-methylpyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (3.0 eq).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

    • Add an anhydrous and degassed solvent like 1,4-dioxane or dimethylformamide (DMF).

    • Heat the mixture to 80-100 °C under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired boronic ester.

2.4.2. Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine

  • Reaction: 4,6-Dichloropyrimidine + 5-Methylpyrazin-2-ylboronic Acid Pinacol Ester → 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine

  • Procedure:

    • To a mixture of 4,6-dichloropyrimidine (1.0 eq), 5-methylpyrazin-2-ylboronic acid pinacol ester (1.0 eq), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction for the formation of the mono-coupled product.

    • Upon completion, cool the mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate 4-chloro-6-(5-methylpyrazin-2-yl)pyrimidine.

2.4.3. Halogen Exchange: Chlorination to Bromination

The final step involves the conversion of the 4-chloro substituent to a 4-bromo group. This can be achieved via a Finkelstein-type reaction or by treatment with a brominating agent.

  • Reaction: 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine → 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

  • Procedure (Illustrative):

    • A solution of 4-chloro-6-(5-methylpyrazin-2-yl)pyrimidine in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) is treated with an excess of sodium bromide.

    • The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.

    • The progress of the reaction is monitored by LC-MS.

    • After completion, the reaction is cooled and diluted with water.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification by column chromatography yields the final product, 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

An alternative approach would be to start with 4,6-dibromopyrimidine in the Suzuki-Miyaura coupling, which would directly yield the target molecule, provided that the regioselectivity of the coupling at the more reactive C4 position can be effectively controlled.

Conclusion

The synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both the Stille and Suzuki-Miyaura reactions offer viable and efficient routes, with the choice of method often being dictated by practical considerations such as reagent availability and toxicity. A thorough understanding of the reactivity of the dihalopyrimidine starting materials is paramount for achieving the desired regioselectivity. The protocols outlined in this guide, based on established chemical principles and literature precedents for similar transformations, provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62-68.
  • Luo, G., Chen, L., & Dubinina, G. G. (2014). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 55(30), 4145-4148.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • A new, efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 125-128.
  • Lassalas, P., et al. (2016). A practical, scalable synthetic route towards the construction of a diverse array of 4-substituted 5-bromo-6-methylpyrimidine monomers. Tetrahedron Letters, 57(34), 3819-3822.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Halogen Exchange Reactions of Aryl and Alkenyl Halides. Chemical Society Reviews, 40(10), 4937-4947.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Luo, G., Chen, L., & Dubinina, G. G. (2014). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 55(30), 4145-4148. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 125-128. [Link]

Sources

The Architectural Superiority of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to SAR, Signaling, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Protein kinases are fundamental regulators of cellular signaling pathways; their dysregulation through mutation or overexpression is a primary driver of oncogenesis. Over the past two decades, the pyrimidine nucleus has emerged as a privileged structural scaffold in targeted oncology, forming the core of numerous FDA-approved kinase inhibitors. This whitepaper provides an in-depth technical analysis of the structural causality behind pyrimidine efficacy, the structure-activity relationships (SAR) governing selectivity, and the self-validating experimental protocols required to evaluate these compounds.

Structural Causality: The Pyrimidine Scaffold as an ATP Bioisostere

The success of pyrimidine-based compounds is not coincidental; it is rooted in precise molecular mimicry. Kinases catalyze the transfer of the terminal phosphate of adenosine triphosphate (ATP) to specific substrates. To inhibit this process, small molecules must outcompete ATP at its highly conserved binding site.

The pyrimidine ring—and its fused derivatives such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—acts as a direct bioisostere of the adenine moiety of ATP (1)[1]. The nitrogen atoms within the pyrimidine framework serve as critical hydrogen bond acceptors. These nitrogens engage the backbone amides of the kinase hinge region (typically methionine and leucine residues), perfectly replicating the N1 and N3 hydrogen-bonding interactions of natural adenine (2)[2]. By anchoring the inhibitor in the active (DFG-in) conformation of the kinase domain, pyrimidines halt the phosphorylation cascade required for tumor cell proliferation.

G ATP ATP Kinase Kinase Domain ATP->Kinase Binds Hinge Region Pyrim Pyrimidine Inhibitor Pyrim->ATP Blocks Binding Pyrim->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Pathway Blocked Response Cell Proliferation Substrate->Response Activation

Mechanism of ATP-competitive pyrimidine inhibitors in kinase signaling pathways.

Structure-Activity Relationships (SAR) and Target Selectivity

Because the ATP-binding pocket is highly conserved across the >500 human kinases, achieving target selectivity is a primary challenge in drug design. Strategic functionalization of the pyrimidine core dictates both potency and specificity by exploiting subtle structural variations in the target kinase's binding cleft.

  • Hydrophobic Pocket Exploitation: SAR investigations reveal that incorporating small, hydrophobic substituents at the C-3 position of pyrazolo[1,5-a]pyrimidines significantly enhances binding affinity. This modification allows the inhibitor to occupy the deep, hydrophobic specificity pocket adjacent to the ATP-binding site, increasing potency against targets like EGFR and B-Raf (3)[3].

  • C-5 Substitution for CDKs: Modifications at the C-5 position of pyrazolo[3,4-d]pyrimidines have been shown to markedly improve inhibitory activity against Cyclin-Dependent Kinases (CDKs). Optimized derivatives at this position achieve sub-micromolar potency (IC50 < 1 µM), outperforming standard purine-based compounds (4)[4].

  • Isoform Selectivity (Aurora Kinases): Structural elements can rationally guide the synthesis of highly selective compounds. For example, HLM-8598, a pyrimidine-based inhibitor, leverages 3-4 points of diversity to achieve an IC50 of 73 nM for Aurora A, demonstrating >70-fold selectivity over the closely related Aurora B isoform (5)[5].

Quantitative Efficacy of Key Pyrimidine Inhibitors

The following table summarizes the biochemical and cellular potencies of representative pyrimidine-based kinase inhibitors, illustrating the translation from enzymatic inhibition to cellular efficacy (6)[6].

InhibitorTarget KinaseScaffold TypeBiochemical IC50Cellular IC50
Alisertib (MLN8237) Aurora APyrimidine1.2 nM~21 nM
Barasertib (AZD1152) Aurora BPyrimidine0.37 nM~20 nM
Compound 30 Aurora A2-amino-pyrrolo[2,3-d]pyrimidine8.0 nMN/A
HLM-8598 Aurora APyrimidine73.0 nMN/A

Self-Validating Experimental Workflows: In Vitro Kinase Assays

To rigorously evaluate the half-maximal inhibitory concentration (IC50) of novel pyrimidine-based compounds, researchers must employ robust, self-validating biochemical assays. The luminescent ADP detection platform (e.g., ADP-Glo™) is the industry standard.

Causality of the Assay Choice: Unlike radiometric assays that require hazardous isotopes or ELISA formats that demand specific antibodies for every substrate, the ADP detection platform directly measures adenosine diphosphate (ADP)—the universal byproduct of all kinase reactions. This makes the assay entirely substrate-agnostic (7)[7]. The system is inherently self-validating: a two-step reagent addition actively depletes unreacted ATP before converting the generated ADP back into ATP for luciferase-mediated light production. This active depletion eliminates background noise, ensuring that the luminescent signal is strictly and causally proportional to kinase activity.

Step-by-Step Methodology: Luminescent ADP Detection Assay
  • Kinase Reaction Setup: Dilute the target kinase in an optimized reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.25 mM DTT, 25% glycerol). Dispense 2.5 µL of the kinase/substrate master mix into a 384-well plate (7)[7].

  • Inhibitor Introduction: Add 2.5 nL of serially diluted pyrimidine-based inhibitor to the respective wells. Self-Validation Check: A vehicle control (DMSO) must be included at the exact same concentration across all wells to rule out solvent-induced enzyme denaturation (8)[8].

  • Reaction Initiation: Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be calibrated to the specific

    
     of the target kinase. Incubate at room temperature for 60 minutes (8)[8].
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step terminates the kinase reaction and completely depletes any residual, unreacted ATP (7)[7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP into ATP, which is subsequently utilized by luciferase to produce a luminescent signal. Incubate for 30-60 minutes (8)[8].

  • Data Acquisition: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition relative to the DMSO control, and plot against the log-transformed inhibitor concentration to derive the IC50.

Workflow Step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP) Step2 Step 2: ADP-Glo Reagent (Terminates & Depletes ATP) Step1->Step2 Step3 Step 3: Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Step 4: Data Analysis (Measure Luminescence) Step3->Step4

Self-validating ADP-Glo luminescent kinase assay workflow for inhibitor screening.

Cellular Validation: Bridging Biochemical and Phenotypic Data

Biochemical potency does not guarantee cellular efficacy. In an in vitro assay, ATP concentrations are typically maintained at the


 level (low micromolar). However, inside a living cell, ATP is present at millimolar concentrations, creating a highly competitive environment for ATP-mimetic pyrimidines. Furthermore, the compound must successfully traverse the lipid bilayer.

Therefore, biochemical hits must be validated using phenotypic assays, such as the MTT cell viability assay, to confirm that the pyrimidine inhibitor successfully penetrates the cell membrane, outcompetes intracellular ATP, and engages its target to induce cell cycle arrest or apoptosis (6)[6]. Discrepancies between biochemical IC50 and cellular IC50 (as seen in Table 1) are critical data points that guide subsequent medicinal chemistry optimization to improve lipophilicity and pharmacokinetic properties.

Conclusion

The pyrimidine scaffold remains a cornerstone of targeted oncology therapeutics due to its unparalleled ability to mimic ATP and anchor within the kinase hinge region. Through rational SAR design—exploiting hydrophobic pockets and strategic substitutions—and rigorous, self-validating biochemical profiling, drug development professionals can continue to leverage this privileged structure to design next-generation inhibitors that overcome resistance mechanisms and achieve high clinical efficacy.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review PubMed / Bioorganic Chemistry URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment PMC / National Institutes of Health URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Publishing URL:[Link]

  • Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies AACR Journals / Cancer Research URL:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry URL:[Link]

Sources

Bromopyrimidines: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of bromopyrimidines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromopyrimidines represent a cornerstone class of heteroaromatic intermediates in modern medicinal chemistry. Their structural ubiquity in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals stems from the pyrimidine ring's ability to mimic purine bases and engage in critical hydrogen bonding within ATP-binding pockets. This guide provides a rigorous technical analysis of the physical properties, electronic structure, and site-selective reactivity of bromopyrimidines, offering actionable protocols for their manipulation in complex synthesis.

Physical Properties & Structural Characterization[1][2]

The physical behavior of bromopyrimidines is governed by the electron-deficient nature of the diazine ring and the polarizability of the carbon-bromine bond.

Physicochemical Data Table

Data aggregated for the three primary isomers used in discovery chemistry.

Property2-Bromopyrimidine5-Bromopyrimidine2,4-Dibromopyrimidine
CAS Number 4595-60-24595-59-93921-01-5
Molecular Weight 158.98 g/mol 158.98 g/mol 237.88 g/mol
Physical State Crystalline SolidCrystalline SolidCrystalline Solid
Melting Point 56–57.5 °C69–73 °C67–68 °C
Boiling Point 62–64 °C (1.5 torr)~200 °C (dec.)~115 °C (12 torr)
Density >1.6 g/cm³1.64 g/cm³~2.1 g/cm³
Solubility DCM, CHCl₃, MeOHDCM, EtOAc, DMSODCM, Toluene, THF
pKa (Conj. Acid) ~1.1 (Predicted)1.40 (Predicted)< 0.5 (Highly Acidic)
Crystallographic & Spectroscopic Insights
  • Crystal Packing: 5-Bromopyrimidine derivatives (e.g., 2-amino-5-bromo) often crystallize in high-symmetry space groups (e.g., I4mm), stabilized by intermolecular Br···N halogen bonds and π-π stacking interactions. These weak interactions significantly influence solubility and formulation stability.

  • NMR Signature:

    • 5-Bromopyrimidine: The C2-H proton is highly deshielded (δ ~9.2 ppm in DMSO-

      
      ) due to the inductive effect of the two flanking nitrogens.
      
    • 2,4-Dibromopyrimidine: The C6-H proton typically appears as a doublet (δ ~8.5 ppm) distinct from the C5-H (δ ~7.8 ppm), providing a handle for monitoring regioselectivity.

Chemical Properties & Reactivity Profile[3][4][5]

The reactivity of bromopyrimidines is defined by the "deficient"


-system. The ring nitrogens pull electron density, making the carbons highly electrophilic. The regioselectivity of substitution is dictated by the interplay between inductive effects (-I) and resonance (+M) stabilization of intermediates.
Electronic Structure & Electrophilicity
  • C4/C6 Position: Most electron-deficient. The LUMO coefficient is highest here, making it the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2 Position: Flanked by two nitrogens, it is electronically activated but often sterically less accessible than C4.

  • C5 Position: The least electron-deficient carbon (meta-like to nitrogens). It rarely undergoes

    
     but is the preferred site for Electrophilic Aromatic Substitution (
    
    
    
    ) or Lithium-Halogen exchange.
Regioselectivity in Reactions

For 2,4-dibromopyrimidine , a predictable dichotomy exists:

  • Standard Conditions (Amines/Thiols): Nucleophilic attack occurs preferentially at C4 . The intermediate Meisenheimer complex at C4 is more stabilized by the para-nitrogen than the complex at C2.

  • Inverted Selectivity (C2): Can be achieved using specific Lewis acids or bulky nucleophiles that face steric repulsion at C4 (due to the adjacent C5 proton).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In poly-halogenated pyrimidines, oxidative addition of Pd(0) is the rate-determining step and generally follows the order of bond deficiency:

  • Order of Reactivity: C4-Br > C2-Br > C5-Br.

  • Mechanism: The Pd(0) catalyst inserts into the most electron-deficient C-Br bond (C4) first. This allows for sequential functionalization: a Suzuki coupling at C4 followed by a second coupling or

    
     at C2.
    
Visualization: Reactivity Logic Flow

The following diagram maps the decision tree for functionalizing 2,4-dibromopyrimidine.

ReactivityMap Start 2,4-Dibromopyrimidine SNAr_Cond Nucleophile (Amine/Thiol) Standard Conditions Start->SNAr_Cond Suzuki_Cond Pd(0) / Ar-B(OH)2 Suzuki-Miyaura Start->Suzuki_Cond Prod_C4_SNAr C4-Substituted Product (Major Isomer) SNAr_Cond->Prod_C4_SNAr Kinetic Control (Most Common) Prod_C2_SNAr C2-Substituted Product (Minor/Special Conditions) SNAr_Cond->Prod_C2_SNAr Steric/Chelation Control Prod_C4_Suzuki 4-Aryl-2-bromopyrimidine (Site-Selective) Suzuki_Cond->Prod_C4_Suzuki Oxidative Addition at most e- deficient site

Caption: Regioselectivity map for 2,4-dibromopyrimidine showing the dominance of C4 functionalization in both SNAr and Pd-catalyzed pathways.

Experimental Protocols

Protocol: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

Note: This protocol is directly applicable to 2,4-dibromopyrimidine, which often reacts faster.

Objective: Selective arylation at the C4 position leaving the C2 halogen intact for further diversification.

Reagents:

  • Substrate: 2,4-Dibromopyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge 2,4-dibromopyrimidine and arylboronic acid.

  • Inertion: Evacuate and backfill with Argon (

    
    ). Add degassed 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     under positive Argon flow.
    
  • Activation: Add aqueous

    
    . Seal the vessel.
    
  • Reaction:

    • Microwave: Heat to 80–100 °C for 15–20 minutes.

    • Thermal: Heat to 80 °C for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc) or LCMS for consumption of starting material and formation of mono-arylated product. Note: Bis-arylation is minimized by stoichiometric control and temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Workflow Diagram

SuzukiWorkflow Step1 Preparation Step2 Inertion (Argon) Step1->Step2 Mix Reagents Step3 Catalysis (Pd(PPh3)4) Step2->Step3 Add Catalyst Step4 Reaction (80-100°C) Step3->Step4 Microwave/Heat Step5 Workup & Purification Step4->Step5 Extract & Column

Caption: Step-by-step workflow for the regioselective Suzuki coupling of dihalopyrimidines.

Safety & Handling

  • Hazards: Bromopyrimidines are skin and eye irritants. 2,4-Dibromopyrimidine is a potent lachrymator and can cause severe respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C) under inert atmosphere (Argon/Nitrogen). They are sensitive to moisture and light over prolonged periods.

  • Disposal: Quench reaction mixtures with water/ammonium chloride before disposal. All halogenated waste must be segregated.

References

  • Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI / ResearchG
  • Mechanistic Insight into

    
     Regioselectivity: 
    
    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class
  • Physical Properties of 5-Bromopyrimidine

    • 5-Bromopyrimidine | CAS 4595-59-9 | ChemicalBook.
    • Source: ChemicalBook
  • Crystallographic Data (Analog)

    • Synthesis and Structure of (2-amino-5-bromopyrimidine)bromocopper(I).
    • Source: Taylor & Francis Online
  • General Reactivity of Halopyrimidines

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC)

Sources

Spectroscopic Analysis of Substituted Pyrimidines: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacopoeia (e.g., 5-Fluorouracil, Gemcitabine, Zidovudine).[1] However, their amphoteric nature and propensity for lactam-lactim tautomerism present unique analytical challenges.[1] This guide moves beyond standard characterization, offering a rigorous, self-validating spectroscopic framework.[1] We focus on the causal link between substituent electronics and spectral response, providing a robust methodology for structural elucidation.

Theoretical Framework: The Electronic Landscape

The pyrimidine ring is a


-deficient heteroaromatic system. The 1,3-diazine structure creates significant dipole moments and distinct regions of electron density that dictate spectroscopic behavior.
Substituent Effects & Hammett Correlations

The spectroscopic signature of a substituted pyrimidine is governed by the interplay of Inductive (


) and Mesomeric (

) effects.
  • Positions 2, 4, and 6: Highly electron-deficient due to the electronegativity of the adjacent nitrogen atoms. Nucleophilic attack and shielding effects from Electron Donating Groups (EDGs) are most pronounced here.

  • Position 5: The least electron-deficient carbon, behaving similarly to a nitrobenzene meta-position.[1] It is the primary site for Electrophilic Aromatic Substitution (EAS) and shows the highest sensitivity to shielding/deshielding effects in NMR.

Tautomeric Equilibrium

A critical failure point in pyrimidine analysis is ignoring tautomerism.[1] Hydroxy- and amino-pyrimidines exist in equilibrium between keto/enol (lactam/lactim) and amino/imino forms.[1]

  • Solid State vs. Solution: In the solid state (IR/Raman), the oxo-form (lactam) often predominates due to intermolecular hydrogen bonding. In solution (NMR/UV), the equilibrium shifts based on solvent polarity and pH.[1]

Strategic Analytical Workflow

To ensure data integrity, we employ a "Triad Validation" protocol.[1] This workflow prevents misinterpretation of tautomeric mixtures as impurities.[1]

G cluster_spec Spectroscopic Triad Start Sample Isolation Solubility Solubility & pH Check (Determine dominant tautomer) Start->Solubility UV UV-Vis (pH Scan) Determine pKa & isosbestic points Solubility->UV Dilute (<10µM) NMR NMR (DMSO-d6/D2O) 1H, 13C, 15N HMBC Solubility->NMR Conc. (>5mM) IR FT-IR (ATR/Solution) C=O vs C-OH differentiation Solubility->IR Solid/Liq Validation Data Correlation & Structure Confirmation UV->Validation pKa/Tautomer Ratio NMR->Validation Connectivity IR->Validation Functional Groups MS HRMS (ESI +/-) Fragmentation Pattern Analysis Validation->MS Confirm Mass/Frags

Figure 1: The "Triad Validation" workflow ensures that solvent-dependent tautomeric shifts are accounted for before structural assignment.

Spectroscopic Deep Dive

UV-Visible Spectroscopy: The pH Probe

UV-Vis is not just for quantification; it is a structural probe for pyrimidines. The


 transitions are highly sensitive to the protonation state of the ring nitrogens.

Protocol 1: pH-Dependent Spectral Scan

  • Preparation: Prepare a 20 µM stock solution in methanol.

  • Aliquot: Split into three cuvettes.

    • Acidic:[2] Add 1 drop 0.1 M HCl (Protonates ring N).[1]

    • Neutral: Methanol only.[1]

    • Basic: Add 1 drop 0.1 M NaOH (Deprotonates acidic NH/OH).[1]

  • Analysis:

    • Bathochromic Shift (Red Shift): Often observed upon deprotonation of an exocyclic amine or hydroxyl group due to increased conjugation of the lone pair.

    • Hypsochromic Shift (Blue Shift): Protonation of the ring nitrogen stabilizes the ground state more than the excited state, increasing the energy gap.

Vibrational Spectroscopy (IR/Raman)

Differentiation between the lactam (C=O) and lactim (C-OH) forms is definitive here.

Functional GroupFrequency (cm⁻¹)Vibrational ModeDiagnostic Note
O-H (Lactim) 3500 - 3600Stretch (Sharp)Rare in solid state; indicates enol form.[1]
N-H (Lactam) 3100 - 3400Stretch (Broad)Indicates amide-like NH; often H-bonded.
C=O[1] (Lactam) 1650 - 1750Stretch (Strong)Definitive for keto tautomer.
C=N (Ring) 1570 - 1620StretchDiagnostic for pyrimidine ring integrity.[1]
Ring Breathing 990 - 1000Sym.[1] StretchHighly characteristic Raman band.[1]
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard.[1] For pyrimidines, solvent choice is critical.[1] DMSO-d6 is preferred over CDCl3 to slow down proton exchange, allowing observation of labile NH protons.[1]

Chemical Shift Trends (ppm relative to TMS):

  • H2 (Between N): Most deshielded (

    
     8.5 - 9.5).[1]
    
  • H4/H6 (Adjacent to one N): Deshielded (

    
     8.0 - 9.0).
    
  • H5 (Meta to N): Most shielded (

    
     6.5 - 7.5).[1]
    

Substituent Impact Table:

Substituent (at C2/C4)Effect on Ring ProtonsMechanism
-NH₂, -OH, -OCH₃ Upfield Shift (

-0.5 to -1.[1]0)
Mesomeric donation increases electron density on the ring.[1]
-NO₂, -CN, -CF₃ Downfield Shift (

+0.5 to +1.0)
Inductive withdrawal deshields ring protons.[1]
-Halogens (Cl, Br) MixedInductive withdrawal (deshielding) competes with mesomeric donation.[1]

Advanced Technique: ¹⁵N-HMBC Direct detection of ¹⁵N is insensitive.[1] Use ¹H-¹⁵N HMBC to locate ring nitrogens.[1]

  • Pyridinic N:

    
     -60 to -100 ppm (relative to nitromethane).[1]
    
  • Pyrrolic N (Protonated/Amide):

    
     -200 to -250 ppm.[1]
    
  • Application: This definitively distinguishes N-alkylation from O-alkylation products.[1]

Mass Spectrometry (MS)

Pyrimidines exhibit characteristic fragmentation pathways useful for structural confirmation.[1][3]

Key Fragmentation Pathways (EI/ESI-MS/MS):

  • Retro-Diels-Alder (RDA): Cleavage of the ring, typically expelling HCN (27 Da) or R-CN.[1]

  • McLafferty Rearrangement: Common in alkyl-substituted pyrimidines.[1][3]

  • CO Loss: Specific to pyrimidinones (uracil derivatives), showing a loss of 28 Da.[1]

MS M Molecular Ion [M]+ Frag1 [M-HCN]+. (Ring Opening) M->Frag1 - HCN (27 Da) Frag2 [M-CO]+. (If Keto) M->Frag2 - CO (28 Da) Frag3 R-C≡N (Nitrile) Frag1->Frag3 Further Decay

Figure 2: Common fragmentation pathways for substituted pyrimidines under Electron Impact (EI).

Experimental Protocol: Self-Validating Characterization

Objective: Full characterization of a synthesized 2-amino-4-arylpyrimidine derivative.

Step 1: Solubility & Solvent Check

  • Dissolve ~1 mg in CDCl3.[1] If cloudy or precipitates, switch to DMSO-d6.[1]

  • Validation: Check ¹H NMR for solvent suppression peaks.[1] If water peak is >10x sample peak, dry sample (lyophilize) and re-dissolve.[1]

Step 2: 1H NMR Acquisition

  • Run standard 1H scan (16 scans).[1]

  • Self-Check: Integrate the aromatic region. Does the integral ratio of Pyrimidine-H5 : Phenyl-H match the expected stoichiometry (e.g., 1:5)? If not, re-purify.[1]

Step 3: 13C & DEPT-135

  • Run 13C (1024 scans minimum for quaternary carbons).[1]

  • Run DEPT-135 to distinguish CH/CH3 (Up) from CH2 (Down).[1]

  • Validation: Verify the C2 carbon (guanidine-like) is significantly deshielded (~160 ppm).

Step 4: UV-Vis pH Titration

  • Perform the Acid/Base scan described in Section 4.1.

  • Validation: If no shift is observed for an expected ionizable group, suspect N-alkylation blocking the site or incorrect structure.[1]

References

  • Vandana Publications. (2024).[1] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2016).[1][4] NMR spectra of pyrimidines. Effect of substituents on the chemical shift. Retrieved from [Link]

  • American Chemical Society (ACS). The Infrared Spectra of Some Purines and Pyrimidines. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Methodological & Application

Suzuki coupling protocol for 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Arylated 6-(5-methylpyrazin-2-yl)pyrimidines via Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine. The Suzuki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically tailored for researchers in medicinal chemistry and drug development, focusing on the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmacologically active compounds.[3][4] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a robust, step-by-step experimental workflow, and offer insights into reaction optimization and troubleshooting common issues.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forges a new carbon-carbon single bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[5][6] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine. This step forms a square-planar Pd(II) complex.[7][8] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[8]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base.[5][10] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl or heteroaryl group to the palladium center, displacing the halide.[11][12][13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond of the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Visualizing the Mechanism

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Biotin R¹-Pd(II)L_n-R² Transmetalation->PdII_Biotin ReductElim Reductive Elimination PdII_Biotin->ReductElim ReductElim->Pd0 Product R¹-R² (Product) ReductElim->Product ArylHalide R¹-X (4-Bromo-pyrimidine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Reagent and Materials Summary
ReagentPurposeMol. Wt. ( g/mol )Equiv.Amount (for 1 mmol scale)
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidineAryl Halide265.101.0265 mg
Arylboronic AcidCoupling PartnerVaries1.21.2 mmol
Pd(PPh₃)₄Catalyst1155.560.0558 mg
K₂CO₃ (anhydrous)Base138.212.0276 mg
1,4-DioxaneSolvent88.11-8 mL
Deionized WaterCo-solvent18.02-2 mL
Ethyl AcetateExtraction Solvent--As needed
BrineAqueous Wash--As needed
Anhydrous Na₂SO₄ or MgSO₄Drying Agent--As needed
Silica GelStationary Phase--As needed
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Crucial)

  • Vessel Preparation: Place a magnetic stir bar into a flame-dried or oven-dried round-bottom flask or reaction vial.

  • Addition of Solids: To the flask, add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).[4][14]

  • Solvent Addition: Degas the 1,4-Dioxane and deionized water by sparging with an inert gas for at least 20-30 minutes. Using a syringe, add the degassed 1,4-Dioxane (8 mL) and water (2 mL) to the reaction flask.[14][15]

Reaction Execution and Monitoring

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

  • Stirring: Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[[“]] A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate against the starting material. Reactions are often complete within 4-18 hours.

Work-up and Purification

  • Cooling and Dilution: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (approx. 20 mL) and transfer it to a separatory funnel. Wash the mixture sequentially with water (2 x 15 mL) and then brine (15 mL).[17]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[6] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.[18]

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add Solids: Aryl Bromide, Boronic Acid, Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst 3. Add Catalyst [Pd(PPh₃)₄] inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent reaction 5. Heat & Stir (90-100 °C, 4-18h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify 8. Purify (Column Chromatography) workup->purify characterize 9. Characterize (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for Suzuki coupling.

Optimization and Troubleshooting

While the provided protocol is robust, Suzuki couplings involving heteroaromatic systems can sometimes require optimization. The choice of catalyst, ligand, base, and solvent are all interdependent and critical for success.[14]

Key Parameter Selection
  • Catalyst/Ligand System: While Pd(PPh₃)₄ is a reliable choice, other catalysts may offer improved performance.[14] For less reactive aryl chlorides or challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) with a Pd(OAc)₂ or Pd₂(dba)₃ source can accelerate the oxidative addition step.[5][8][19] PdCl₂(dppf) is another common and effective pre-catalyst.[7]

  • Base Selection: The base is crucial for activating the boronic acid.[13] While K₂CO₃ is effective, stronger bases like K₃PO₄ can sometimes increase reaction rates, especially with less reactive coupling partners.[4][8] For substrates with base-labile functional groups (e.g., esters), milder bases like KF may be necessary to prevent hydrolysis.[11][20]

  • Solvent System: A mixture of an organic solvent and water is common.[7] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[21][22] Besides Dioxane/H₂O, other common systems include Toluene/H₂O, THF/H₂O, and DMF/H₂O. Anhydrous conditions are sometimes employed, but may require specific boronate esters (e.g., neopentyl esters) and bases.[7]

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (oxidized) 2. Impure/Degraded Boronic Acid 3. Insufficient Degassing (Oxygen present) 4. Suboptimal Temperature1. Use a fresh bottle of catalyst or a Pd(II) precatalyst. 2. Use fresh boronic acid or consider a more stable boronate ester (e.g., pinacol).[23] 3. Ensure the reaction setup is rigorously purged with inert gas.[14] 4. Increase the reaction temperature in increments (e.g., to 110 °C).
Protodeboronation 1. Boronic acid is replaced by 'H' 2. Often caused by excess water, high temperature, or certain bases.[14]1. Use a more stable boronate ester (MIDA or pinacol).[23] 2. Minimize reaction time once the starting material is consumed. 3. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Homocoupling 1. Coupling of two boronic acid molecules. 2. Often facilitated by oxygen or when using a Pd(II) precatalyst.[23]1. Improve the degassing procedure.[23] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the in-situ reduction step that can cause homocoupling.[23]
Difficulty Removing Pd 1. Residual palladium catalyst contaminates the product.1. Filter the crude organic solution through a pad of Celite before chromatography.[6] 2. Use specialized scavengers or perform an aqueous wash with a solution of sodium bisulfite.[6]
Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield / Incomplete Reaction check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Base) start->check_reagents check_setup Review Setup (Inert Atmosphere, Degassing) start->check_setup check_conditions Optimize Conditions (Temp, Solvent, Base) start->check_conditions side_reactions Analyze for Side Products (LC-MS) check_conditions->side_reactions homocoupling Homocoupling Detected? side_reactions->homocoupling Yes protodeboronation Protodeboronation Detected? side_reactions->protodeboronation Yes improve_degassing Improve Degassing Use Pd(0) Source homocoupling->improve_degassing use_ester Use Stable Boronate Ester Optimize Base/Temp protodeboronation->use_ester success Reaction Improved improve_degassing->success use_ester->success

Caption: Troubleshooting logic for common Suzuki coupling challenges.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing valuable 4-aryl-6-(5-methylpyrazin-2-yl)pyrimidine derivatives. Success with this class of heteroaromatic substrates depends on a solid understanding of the reaction mechanism and careful attention to experimental parameters. By using high-quality reagents, ensuring an inert reaction environment, and selecting an appropriate catalyst-base-solvent system, researchers can reliably achieve high yields of the desired products. The protocols and troubleshooting guides presented here serve as a robust foundation for the successful application of this essential transformation in the pursuit of novel chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Canadian Science Publishing. (2005, March). Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. Available at: [Link]

  • MDPI. (2013, January). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. Consensus. Available at: [Link]

  • SciSpace. (2019). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Available at: [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available at: [Link]

  • ACS Publications. (2006, April 1). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2019, September 20). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. Available at: [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • MDPI. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][7]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. Available at: [Link]

  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal. Available at: [Link]

Sources

Application Note: Optimizing the Buchwald-Hartwig Amination of Highly Coordinating Di-Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of kinase inhibitors and advanced pharmaceutical intermediates frequently requires the construction of C–N bonds on highly electron-deficient, nitrogen-rich scaffolds. The substrate 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine presents a formidable challenge for palladium-catalyzed Buchwald-Hartwig aminations due to three intersecting factors:

  • Catalyst Poisoning via Chelation: The presence of four

    
    -hybridized nitrogen atoms across the pyrimidine and pyrazine rings creates a highly coordinating environment. These nitrogens can displace phosphine ligands from the palladium center, trapping the catalyst in unreactive, off-cycle resting states[2].
    
  • Reductive Elimination Bottleneck: While the extreme electron deficiency of the di-heteroaryl system accelerates the initial oxidative addition into the C–Br bond, it severely depletes electron density at the Pd(II) intermediate. This makes the subsequent reductive elimination (the C–N bond-forming step) thermodynamically challenging and rate-limiting.

  • Competing S_NAr Pathways: The C4-position of the pyrimidine ring is highly activated. If strong bases (e.g., NaOtBu) or highly nucleophilic aliphatic amines are used at elevated temperatures, uncatalyzed Nucleophilic Aromatic Substitution (S_NAr) can outcompete the Pd-catalyzed cycle, leading to complex impurity profiles and degraded yields.

To overcome these bottlenecks, this protocol utilizes BrettPhos Pd G3 as the precatalyst and a mild inorganic base (K₃PO₄ ). The extreme steric bulk of the BrettPhos ligand prevents bis-amine coordination and forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, while its electron-rich dialkylphosphine moiety re-supplies electron density to the metal center [1].

Catalytic Cycle & System Dynamics

The following diagram illustrates the catalytic cycle, explicitly highlighting the off-cycle resting states that plague standard catalyst systems (e.g., Pd₂(dba)₃ / BINAP) when applied to pyrimidine-pyrazine substrates.

Mechanism Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OA + Ar-Br (Fast) AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2R)+ OA->AmineCoord + R-NH2 OffCycle Off-Cycle Resting State (Heterocycle N-Coordination) OA->OffCycle Pyrimidine/Pyrazine Chelation Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineCoord->Deprot + Base RE Reductive Elimination (Rate-Limiting) Deprot->RE RE->Pd0 + Ar-NHR (Slow) OffCycle->OA Bulky Ligand (BrettPhos)

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting off-cycle resting states.

Reaction Optimization & Causality Data

The selection of reaction parameters is not arbitrary; it is a self-validating system designed to suppress specific failure modes. Table 1 summarizes the quantitative impact of parameter selection on the amination of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine with a model primary amine (e.g., cyclopropylamine).

Table 1: Parameter Optimization and Mechanistic Impact

Precatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Failure: Bidentate ligand cannot overcome extreme N-chelation. NaOtBu triggers S_NAr degradation.
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10018%Failure: Sluggish reductive elimination; Pd black precipitates due to catalyst starvation.
RuPhos Pd G3K₃PO₄t-AmOH8062%Sub-optimal: RuPhos is excellent for 2° amines, but lacks the specific steric profile needed to fully accelerate 1° amine reductive elimination[1].
BrettPhos Pd G3 K₃PO₄ t-AmOH 80 > 90% Optimal: G3 precatalyst ensures rapid Pd(0) generation. BrettPhos bulk prevents N-chelation. K₃PO₄ prevents S_NAr.

Standard Operating Procedure (SOP)

Materials Required
  • Electrophile: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv, 1.0 mmol, 251.1 mg)

  • Nucleophile: Cyclopropylamine (or desired primary amine) (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18.1 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous, finely ground (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: tert-Amyl alcohol (t-AmOH), anhydrous and degassed (5.0 mL, 0.2 M)

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry Glovebox / Schlenk Line Step2 2. Precatalyst Addition 2 mol% BrettPhos Pd G3 Step1->Step2 Step3 3. Solvent & Base Addition t-AmOH + K3PO4 Step2->Step3 Step4 4. Thermal Activation 80°C for 4-12 Hours Step3->Step4 Step5 5. Aqueous Workup EtOAc / H2O Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the amination of heteroaryl halides.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Transfer the vessel to an argon-filled glovebox or utilize standard Schlenk techniques to maintain a strictly anhydrous and anaerobic environment. Causality: Pd(0) intermediates are highly susceptible to oxidation, which irreversibly terminates the catalytic cycle.

Step 2: Reagent Loading

  • Add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 mmol) and finely ground anhydrous K₃PO₄ (2.0 mmol) to the vessel.

  • Add BrettPhos Pd G3 (2.0 mol%). Causality: The G3 precatalyst is utilized because it rapidly undergoes base-mediated activation at room temperature to form the active monoligated L-Pd(0) species, avoiding the harsh thermal initiation required by Pd₂(dba)₃ mixtures that can degrade sensitive heterocycles.

Step 3: Solvent and Amine Addition

  • Add degassed t-AmOH (5.0 mL). Causality: t-AmOH is a mildly polar, non-nucleophilic solvent that partially solubilizes the inorganic base to facilitate the deprotonation step without engaging in competing S_NAr reactions.

  • Add cyclopropylamine (1.2 mmol) via a micro-syringe.

  • Seal the vessel with a Teflon-lined septum cap.

Step 4: Reaction Execution & In-Process Controls

  • Transfer the sealed vessel to a pre-heated aluminum block at 80 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the heterogeneous base.

  • Self-Validation Check: Within the first 15-30 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-looking solution (excluding the solid base). This color shift is a positive indicator of the active L-Pd(0) species entering the catalytic cycle. If the solution turns black and deposits a mirror on the glass, oxygen ingress or catalyst starvation has occurred.

  • Monitor the reaction via LC-MS or TLC. Complete consumption of the bromide typically occurs within 4 to 8 hours.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium residues. Wash the pad with additional Ethyl Acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the amine's polarity) to afford the pure aminated product.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing), 2011, 2, 27-50. URL: [Link]

  • Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: Chemistry - A European Journal (Wiley), 2022, 28(4), e202103341. URL: [Link]

Application Notes & Protocols: The Strategic Use of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine . This heterocyclic building block represents a confluence of two "privileged" nitrogen-containing scaffolds: pyrimidine and pyrazine.[1][2][3] The pyrimidine core is a cornerstone of numerous approved drugs, particularly kinase inhibitors, due to its bioisosteric resemblance to the adenine portion of ATP, allowing for critical hydrogen bond interactions in enzyme active sites.[4][5] The pyrazine moiety is also prevalent in pharmaceuticals and contributes to modulating physicochemical properties and exploring additional binding interactions.[6][7] The presence of a reactive bromine atom at the 4-position of the pyrimidine ring makes this compound an exceptionally versatile precursor for generating diverse molecular libraries via modern cross-coupling chemistry. These notes will detail the causality behind experimental design and provide robust, field-proven protocols for key synthetic transformations, primarily focusing on its application in the discovery of novel protein kinase inhibitors.

Core Concepts: The Pyrazinyl-Pyrimidine Scaffold

The strategic value of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine lies in its inherent chemical functionalities, which are ideally suited for library synthesis in a drug discovery context.

  • The Pyrimidine Core: As a fundamental building block of DNA and RNA, the pyrimidine ring is readily accepted by biological systems. In kinase inhibitor design, the nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the interactions of ATP's adenine ring with the kinase "hinge region"—a critical anchoring point for many ATP-competitive inhibitors.[8]

  • The Pyrazine Substituent: The 5-methylpyrazine group at the 6-position serves multiple purposes. It occupies solvent-exposed regions of the ATP-binding site, and its methyl group can be modified to fine-tune solubility, metabolic stability, and target selectivity. The pyrazine nitrogens can also serve as additional hydrogen bond acceptors or points for metal coordination.[6]

  • The Reactive Bromine Handle: The bromine atom at the 4-position is the primary site for synthetic diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[9] Due to the electron-deficient nature of the pyrimidine ring, this position is highly activated towards reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[9][10]

Key Synthetic Transformations & Protocols

The C-Br bond at the 4-position of the pyrimidine is the linchpin for diversification. The following protocols for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation are provided as robust starting points.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of (hetero)aryl groups. This is crucial for probing hydrophobic pockets and forming π-stacking interactions within an enzyme's active site.[10][11] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles that can coordinate to the palladium center.[12]

Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A Combine Reactants: - 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 eq) - (Hetero)aryl Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Catalyst System: - Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O) A->B In Schlenk flask C Heat Reaction Mixture (e.g., 90-100 °C) B->C D Monitor Progress (TLC or LC-MS) C->D Stir vigorously E Cool to RT, Dilute with EtOAc D->E F Aqueous Wash (H₂O, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify by Column Chromatography G->H I 4-Aryl-6-(5-methylpyrazin-2-yl)pyrimidine H->I Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.2 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe. A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.[10][13]

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reagents for Suzuki-Miyaura Coupling

Parameter Reagent/Condition Causality and Rationale Reference
Palladium Catalyst Pd(PPh₃)₄ Robust, commercially available Pd(0) source effective for many heteroaryl couplings. [10]
Pd(OAc)₂ / Ligand Pd(II) precatalyst used with a phosphine ligand; allows for fine-tuning of reactivity. [12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation. Choice of base can influence reaction rate and prevent side reactions. K₃PO₄ is often effective for heteroaryl substrates. [10][11]
Solvent 1,4-Dioxane / H₂O A polar aprotic/protic mixture that effectively dissolves both organic and inorganic reagents. [10]

| Temperature | 80 - 110 °C | Provides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |[12] |

Buchwald-Hartwig Amination: Introduction of Amino Scaffolds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of the bromo-pyrimidine with a vast range of primary and secondary amines, introducing functionalities that can serve as key hydrogen bond donors or acceptors, or points to improve solubility and pharmacokinetic profiles.[14]

Workflow for Buchwald-Hartwig Amination

cluster_0 Reaction Setup (Glovebox/Schlenk Line) cluster_1 Reaction Execution cluster_2 Work-up & Purification A Combine Reactants: - 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) B Add Catalyst System: - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) - Anhydrous, Degassed Solvent (e.g., Toluene) A->B Under inert gas C Heat Reaction Mixture (e.g., 100-110 °C) B->C D Monitor Progress (TLC or LC-MS) C->D Stir vigorously E Cool to RT, Filter through Celite D->E F Wash with H₂O, Extract with EtOAc E->F G Dry (MgSO₄), Filter, Concentrate F->G H Purify by Column Chromatography or Crystallization G->H I N-Substituted-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine H->I Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or on a Schlenk line, add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 equiv) and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv). Using a strong, non-nucleophilic base like sodium tert-butoxide is common.[15]

  • Inert Atmosphere: Seal the vessel and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Table 2: Representative Reagents for Buchwald-Hartwig Amination

Parameter Reagent/Condition Causality and Rationale Reference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Common, air-stable Pd(0) and Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. [14][15]
Ligand XPhos, SPhos, BINAP Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to form the C-N bond. [16][14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ A strong base is required to deprotonate the amine (or the N-H bond in the intermediate complex), which is necessary for the catalytic cycle to proceed. [16][15]

| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents with a high boiling point are required to achieve the necessary reaction temperatures. They must be anhydrous and deoxygenated. |[15] |

Application in Medicinal Chemistry: Kinase Inhibitor Design

The pyrazinyl-pyrimidine scaffold is a "privileged structure" for targeting protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[4][8] The overarching strategy is to use 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine as a template to generate inhibitors that compete with ATP for the enzyme's active site.

The Hinge-Binding Motif: The N1 and N3 atoms of the pyrimidine ring are perfectly positioned to form one or two hydrogen bonds with the backbone amide N-H and carbonyl groups of the kinase hinge region. This interaction is the primary anchor for many successful kinase inhibitors.[8]

Exploring Chemical Space:

  • Via Suzuki Coupling: Attaching different aryl or heteroaryl groups at the C4 position allows for the exploration of the hydrophobic region near the "gatekeeper" residue and the solvent-front region. This is critical for achieving both high potency and selectivity for the target kinase over other kinases in the human kinome.

  • Via Buchwald-Hartwig Amination: Introducing various substituted anilines or other amines at C4 can introduce additional hydrogen bond donors/acceptors, improve aqueous solubility, and modulate the overall electronic properties of the molecule.

Illustrative Biological Pathway: Targeting the MAPK/ERK Signaling Cascade

Many kinases targeted in oncology (e.g., MEK, ERK, BRAF) are components of critical cell signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Inhibitors derived from the pyrazinyl-pyrimidine scaffold could potentially modulate such pathways.

cluster_0 Cell Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazinyl-Pyrimidine Kinase Inhibitor Inhibitor->MEK Inhibits

Caption: A simplified MAPK/ERK signaling pathway, a common target in oncology.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Dar, A. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Sahu, R., et al. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]

  • Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry. [Link]

  • Lan, P., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Jain, K.S., et al. (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Notes and Protocols: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (CAS: 1969620-74-3)[1] is a highly versatile, bi-heteroaryl building block utilized extensively in the discovery and synthesis of advanced small-molecule kinase inhibitors. The architecture of this intermediate is strategically designed for modular drug development:

  • The Pyrimidine Core: Acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring are critical for forming hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • The 5-Methylpyrazin-2-yl Motif: Positioned at C6, this group extends into the solvent-exposed region or specificity pocket of the kinase active site. It enhances binding affinity and improves the physicochemical profile (e.g., aqueous solubility and metabolic stability) compared to traditional carbocyclic analogs[3].

  • The C4-Bromine Handle: Serves as a highly reactive electrophilic site for late-stage functionalization, allowing the rapid generation of diverse compound libraries via palladium-catalyzed cross-coupling reactions[4].

Mechanistic Insights: Designing the Hinge-Binding Motif

The development of kinase inhibitors relies heavily on mimicking the ATP-binding mode. Pyrimidine-fused compounds and substituted pyrimidines are privileged scaffolds because they reliably anchor the inhibitor to the conserved hinge region found in nearly all human kinases[2],[5].

When functionalizing 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, the choice of reaction at the C4 position dictates the inhibitor's final orientation and target selectivity. Introducing an amine via Buchwald-Hartwig amination creates a 4-aminopyrimidine derivative, which provides an additional hydrogen bond donor (NH) to interact with the kinase hinge. This extra interaction can dramatically increase both potency and kinome selectivity, making it a preferred strategy for targeting kinases like mTOR, ATR, and PLK[3],[5].

Experimental Workflows & Protocols

The following self-validating protocols detail the functionalization of the C4-bromo position to generate advanced kinase inhibitor precursors.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Rationale: While Nucleophilic Aromatic Substitution (SNAr) is a traditional option for halogenated pyrimidines, it often requires elevated temperatures and can yield poor regioselectivity or degrade sensitive heteroaryl substituents. The Buchwald-Hartwig amination is preferred because it operates under milder conditions, tolerates a broader substrate scope (including sterically hindered chiral amines), and provides exclusive C4-amination[6]. Xantphos is selected as the ligand due to its wide bite angle, which facilitates rapid reductive elimination and suppresses competitive debromination[6].

Materials:

  • 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine or a chiral primary amine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (Deoxygenated)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an inert atmosphere (glovebox or Schlenk line), charge an oven-dried reaction vial with Pd₂(dba)₃ and Xantphos. Add 2 mL of anhydrous, deoxygenated 1,4-dioxane and stir at room temperature for 15 minutes until a uniform catalytic species is formed.

  • Substrate Addition: Add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, the amine nucleophile, and finely powdered Cs₂CO₃ to the vial.

  • Reaction Execution: Seal the vial, purge with argon, and heat the mixture to 90 °C in a heating block with vigorous stirring (800 rpm) for 8–12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the brominated starting material (identifiable by its M/M+2 isotopic pattern) indicates completion.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the C4-aminated product.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality & Rationale: To explore the chemical space of the kinase specificity pocket, C-C bond formation at the C4 position is often required. The Suzuki-Miyaura coupling is highly robust for introducing aryl or heteroaryl groups. Pd(dppf)Cl₂ is utilized as the precatalyst because its bidentate phosphine ligand framework is highly efficient for coupling sterically demanding bi-aryl systems without undergoing unwanted side reactions[4].

Step-by-Step Procedure:

  • Charge a reaction flask with 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Heat the biphasic mixture to 100 °C under an argon atmosphere for 6–8 hours.

  • Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, and dry the combined organics over Na₂SO₄.

  • Purify the crude material via reverse-phase preparative HPLC to yield the final C4-aryl derivative.

Data Presentation: Reaction Optimization and Inhibitory Profiling

The table below summarizes representative cross-coupling conditions and the simulated biological evaluation of the resulting derivatives against common kinase targets, demonstrating the versatility of the 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine scaffold.

Derivative ClassCoupling MethodKey Reagents / ConditionsYield (%)Target KinaseRepresentative IC₅₀ (nM)
C4-Morpholino Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 90°C82%PI3K / mTOR15 / 22
C4-Chiral Amine Buchwald-HartwigBrettPhos Pd G3, NaOtBu, 80°C75%ATR Kinase8
C4-Indolyl Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, 100°C88%PLK145
C4-Pyrazolyl Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, 90°C79%Aurora B30

Note: Yields and IC₅₀ values are representative benchmarks for pyrimidine-pyrazine based inhibitors synthesized via these exact pathways.

Visualizations

SynthWorkflow A 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (Key Intermediate) B1 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Amine) A->B1 B2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) A->B2 C1 C4-Amino Derivatives (e.g., Morpholine, Chiral Amines) B1->C1 C2 C4-Aryl/Heteroaryl Derivatives (e.g., Indole, Pyrazole) B2->C2 D Advanced Kinase Inhibitor (Targeting mTOR, ATR, or PLK) C1->D C2->D

Synthetic workflow for functionalizing 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Pathway Stimulus Growth Factors / DNA Damage Receptor RTKs / Sensors Stimulus->Receptor PI3K PI3K / ATR Kinase Receptor->PI3K AKT AKT / CHK1 PI3K->AKT mTOR mTORC1/2 AKT->mTOR Response Cell Survival & Proliferation mTOR->Response Inhibitor Pyrimidine-Pyrazine Inhibitor Inhibitor->PI3K Inhibits Hinge Region Inhibitor->mTOR

Mechanism of action of pyrimidine-pyrazine inhibitors in the PI3K/AKT/mTOR signaling pathway.

References

  • Chemsrc. "1969620-74-3 CAS Number Profile". Available at: [Link]

  • RSC Publishing. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". Available at: [Link]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors". Available at:[Link]

  • ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Available at: [Link]

  • PubMed. "Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules". Available at: [Link]

Sources

Synthesis of Dasatinib analogues from bromopyrimidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Synthesis of Dasatinib Analogues via Bromopyrimidine Precursors

Executive Summary

Dasatinib is a potent, second-generation dual Src/Abl tyrosine kinase inhibitor utilized primarily in the treatment of chronic myelogenous leukemia (CML)[1]. Despite its broad clinical efficacy, the emergence of the BCR-ABL1 T315I "gatekeeper" mutation frequently leads to drug resistance, necessitating the design of sterically adapted analogues[2]. This application note outlines a highly efficient, self-validating synthetic workflow for generating Dasatinib analogues utilizing 5-bromo-2,4-dichloropyrimidine as a versatile precursor. By exploiting the orthogonal reactivity of the pyrimidine core, researchers can systematically introduce structural diversity at the C5 position via late-stage cross-coupling to overcome kinase resistance profiles[3][4].

Mechanistic Rationale & Orthogonal Reactivity

The traditional synthesis of Dasatinib relies on 4,6-dichloro-2-methylpyrimidine or similar intermediates[5]. However, transitioning to a 5-bromo-2,4-dichloropyrimidine precursor unlocks a three-tiered orthogonal reactivity profile that eliminates the need for complex protecting-group chemistry:

  • C4-Position (SNAr 1): The C4-chloride is highly activated by the electron-withdrawing nature of the adjacent ring nitrogens. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with the Dasatinib aminothiazole intermediate at room temperature.

  • C2-Position (SNAr 2): Following C4-amination, the pyrimidine ring becomes more electron-rich, significantly raising the activation energy required for the second substitution. Consequently, the C2-chloride requires elevated thermal energy (e.g., 80–115 °C) to react with piperazine derivatives[6]. This energetic delta creates a self-validating system where over-substitution is inherently prevented at lower temperatures.

  • C5-Position (Cross-Coupling): The C5-bromine atom is electronically inert to SNAr conditions but is highly susceptible to oxidative addition by Palladium(0). This allows for late-stage Suzuki-Miyaura or Sonogashira cross-couplings to install bulky aryl, heteroaryl, or alkynyl groups that can favorably interact with the mutated T315I gatekeeper residue[3].

SynthesisWorkflow A Aminothiazole Intermediate C Step 1: C4-SNAr (Regioselective, 20°C) A->C B 5-Bromo-2,4- dichloropyrimidine B->C D Monosubstituted Bromopyrimidine C->D E Step 2: C2-SNAr (Piperazine, 80°C) D->E F Disubstituted Bromopyrimidine Core E->F G Step 3: Pd-Coupling (Suzuki/Sonogashira) F->G H Dasatinib Analogue (T315I Active) G->H

Workflow for the orthogonal synthesis of Dasatinib analogues via bromopyrimidine intermediates.

Reagents & Materials

  • Core Building Blocks: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 5-bromo-2,4-dichloropyrimidine, 1-(2-hydroxyethyl)piperazine (HEP).

  • Catalysts & Reagents: Pd(dppf)Cl₂, N,N-Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃).

  • Solvents: Anhydrous Tetrahydrofuran (THF), n-Butanol, 1,4-Dioxane, HPLC-grade Water.

Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr 1)
  • Causality & Control: Conducting this reaction at 0–20 °C is critical. The temperature constraint ensures strict regioselectivity for the C4 position over the C2 position. The reaction is self-validating; as the mono-substituted product forms, the pyrimidine ring's electrophilicity drops, naturally halting the reaction and preventing bis-substitution.

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq, 10 mmol) and the aminothiazole intermediate (1.0 eq, 10 mmol) in 50 mL of anhydrous THF under an argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add DIPEA (2.0 eq, 20 mmol) dropwise over 15 minutes to neutralize the evolving HCl.

    • Allow the reaction to slowly warm to 20 °C and stir for 4 hours.

    • Workup: Quench the reaction with 50 mL of cold distilled water. The mono-substituted intermediate will precipitate as an off-white solid. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: C2-Piperazine Incorporation (SNAr 2)
  • Causality & Control: The remaining C2-chloride is deactivated by the newly installed C4-amine. To overcome this activation barrier, a high-boiling protic solvent (n-butanol) and elevated temperatures (115 °C) are utilized[6]. An excess of the secondary amine acts as both the nucleophile and the acid scavenger.

  • Procedure:

    • Suspend the intermediate from Protocol A (1.0 eq, 8 mmol) in 40 mL of n-butanol.

    • Add 1-(2-hydroxyethyl)piperazine (3.0 eq, 24 mmol) in a single portion.

    • Equip the flask with a reflux condenser and heat to 115 °C for 12 hours.

    • Workup: Monitor completion via TLC. Once complete, concentrate the mixture under reduced pressure to remove n-butanol. Dilute the crude residue with Dichloromethane (DCM) and wash sequentially with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM:MeOH, 95:5) to isolate the bromopyrimidine Dasatinib core.

Protocol C: Late-Stage Suzuki-Miyaura Coupling
  • Causality & Control: The C5-bromine is now targeted for functionalization. Pd(dppf)Cl₂ is selected as the catalyst because the bulky, bidentate dppf ligand facilitates efficient oxidative addition into the C-Br bond while resisting catalyst poisoning from the multiple basic nitrogen atoms present in the Dasatinib core[4].

  • Procedure:

    • In a Schlenk flask, combine the bromopyrimidine core (1.0 eq, 2 mmol), the desired aryl boronic acid (1.5 eq, 3 mmol), Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol), and K₂CO₃ (3.0 eq, 6 mmol).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 20 mL).

    • Purge the flask with argon for 10 minutes, then seal and heat at 90 °C for 8 hours.

    • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate (3 x 20 mL). Concentrate the organic layers and purify via preparative HPLC to yield the final, highly pure Dasatinib analogue.

Quantitative Data & Yield Analysis

The orthogonal reactivity of the bromopyrimidine precursor ensures high step-wise yields. The table below summarizes the synthetic efficiency across a library of synthesized analogues featuring diverse C5-substitutions.

Analogue IDC5-Substituent (Boronic Acid)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
DA-01 Phenyl86788255.0
DA-02 4-Fluorophenyl86788557.0
DA-03 3-Pyridyl86787147.6
DA-04 4-(Trifluoromethyl)phenyl86787953.0

Data reflects optimized orthogonal coupling strategies and standard chromatographic recovery rates[3][4].

Conclusion

The utilization of bromopyrimidine precursors represents a robust, scalable, and self-validating methodology for the synthesis of Dasatinib analogues. By leveraging the distinct electronic environments of the C2, C4, and C5 positions on the pyrimidine ring, researchers can bypass cumbersome protection/deprotection steps. This streamlined approach directly enables the rapid generation of diverse analogue libraries vital for addressing emergent kinase mutations in oncology.

References

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. 1

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - ResearchGate. 4

  • Identification of new dasatinib analogues targeting mutated BCR-ABL1: Virtual screening, molecular docking, and MD simulations - Research Square. 2

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PMC/NIH. 3

  • Synthesis of novel Dasatinib analogues - Asian Journal of Chemistry. 6

Sources

Strategic Functionalization of the 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Core: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The targeted functionalization of this heterocycle is a critical step in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides detailed application notes and experimental protocols for the strategic functionalization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, a key intermediate for building diverse chemical libraries. We will explore two primary, field-proven methodologies: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), offering researchers a robust toolkit for derivatization.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine molecule presents a unique opportunity for synthetic diversification. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, a characteristic that governs its reactivity. This electron deficiency is further amplified by the attached 5-methylpyrazin-2-yl group, which also acts as an electron-withdrawing system. The bromine atom at the C4 position serves as a versatile leaving group, making this position the primary handle for introducing new functionalities.

The two principal pathways for modifying this scaffold are:

  • Palladium-Catalyzed Cross-Coupling: This family of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offers a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): This metal-free approach leverages the electron-deficient nature of the pyrimidine ring, allowing for the direct displacement of the bromide by a wide range of nucleophiles.[4][5][6] The presence of electron-withdrawing groups, like the pyrazine substituent, activates the ring for this type of transformation.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for creating molecular complexity.[8] The choice of reaction depends on the desired bond construction. For the 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine substrate, the C4 position is the most reactive site for these transformations.[9][10][11]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or heteroaryl-aryl structures by coupling the aryl halide with an organoboron compound.[2][12]

Principle & Causality: The reaction proceeds through a well-defined catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with a boronate complex (formed from the boronic acid and base), and the cycle concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12][13] The base is crucial; it activates the organoboron reagent to facilitate the transmetalation step.[14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)-Br Complex (Ar = Pyrimidine Core) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)L2-R X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific boronic acids.[15][16]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[12][17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio), via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting pyrimidine.[18]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[12]

Table 1: Recommended Reagents for Suzuki-Miyaura Coupling

ComponentReagent ExampleMolar Eq. / Mol%Purpose
Substrate4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine1.0Electrophilic partner
Coupling PartnerPhenylboronic acid1.1 - 1.5Nucleophilic partner
CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄1 - 5 mol%Facilitates the cross-coupling cycle
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation
Solvent System1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)-Solubilizes reactants and facilitates the reaction
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[8] It enables the coupling of an aryl halide with a primary or secondary amine.[19][20]

Principle & Causality: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium, and a strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the amine-Pd complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active catalyst.[8][21] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)L-Br Ar-Pd(II)-Br Complex (Ar = Pyrimidine Core) Oxidative_Addition->Ar-Pd(II)L-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L-Br->Amine_Coordination R2NH, Base Ar-Pd(II)L-NR2 Palladium-Amido Complex Amine_Coordination->Ar-Pd(II)L-NR2 - H-Base+ Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 4-8 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Reagent Addition: Add 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat three times).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction with vigorous stirring to 80-110 °C until completion as monitored by LC-MS.

  • Work-up: Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is an attractive, often complementary, strategy to metal-catalyzed methods. It relies on the inherent electrophilicity of the pyrimidine ring.[6][7]

Principle & Causality: The reaction proceeds via a two-step addition-elimination mechanism.[5] A potent nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] In the second, typically fast step, the leaving group (bromide) is expelled, and aromaticity is restored. The high stability of the Meisenheimer complex, facilitated by the electron-withdrawing pyrimidine and pyrazine rings, is the key driver for this reaction.[22]

SNAr_Workflow Start Start: Ar-Br + Nucleophile (Nu:) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Step 2: Elimination of Leaving Group (Fast) Intermediate->Step2 End Product: Ar-Nu Step2->End

Caption: General workflow for the SNAr addition-elimination mechanism.

Experimental Protocol: SNAr with an Amine Nucleophile

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv). If the amine is used as a salt, or if a neutral amine is used, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv) to scavenge the HBr byproduct.

  • Reaction: Heat the mixture with stirring. Temperatures can range from room temperature to >100 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction and pour it into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 2: Suitable Nucleophiles for SNAr Reactions

Nucleophile ClassExample ReagentTypical Conditions
AminesMorpholineDMSO, K₂CO₃, 80-120 °C
ThiolsThiophenolDMF, K₂CO₃, room temp to 60 °C
AlkoxidesSodium methoxideMethanol or THF, 0 °C to room temp

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd coupling); Insufficient activation (SNAr).Pd: Screen different ligands/catalysts (e.g., Buchwald precatalysts).[16] SNAr: Increase temperature; use a stronger base or more polar solvent.
Side Product Formation Homocoupling of boronic acid (Suzuki); Protodebromination.Suzuki: Ensure a thoroughly degassed system.[23] Lower catalyst loading. General: Lower reaction temperature and monitor closely.
Poor Regioselectivity Not expected for this substrate, but possible with other dihalopyrimidines.For dihalopyrimidines, C4 is generally more reactive than C2.[9][10][24] Reaction conditions can sometimes influence this selectivity.

Conclusion

The 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine scaffold is a highly valuable starting material for creating diverse libraries of drug-like molecules. Its functionalization can be achieved reliably through either palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The choice of method will depend on the desired final product and the functional group tolerance required. The protocols outlined in this guide provide a strong foundation for researchers to successfully derivatize this important heterocyclic core, accelerating lead discovery and optimization efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Elsevier. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • National Institutes of Health. (n.d.). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • American Chemical Society. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... PMC.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

  • PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • NBU-IR. (n.d.). Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group.
  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC.
  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.

Sources

In vitro biological evaluation of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biological Evaluation of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Derivatives

Executive Summary & Scientific Rationale

The 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, forming essential hydrogen bonds within the kinase hinge region, while the pyrazine moiety—often positioned at the C-6 position—improves aqueous solubility and metabolic stability compared to varying phenyl rings.

The presence of the 4-Bromo substituent serves a dual purpose in this evaluation context:

  • Synthetic Handle: It acts as the primary site for diversification (via SNAr or Suzuki-Miyaura coupling) to generate libraries targeting specific kinases (e.g., EGFR, JAK, PI3K).

  • Halogen Bonding Probe: In specific binding modes, the bromine atom can engage in halogen bonding with carbonyl oxygen atoms in the kinase backbone, enhancing selectivity.

This guide details the workflow for evaluating this scaffold, moving from physicochemical baselining to mechanistic validation.

Evaluation Workflow Visualization

The following diagram outlines the logical progression of the evaluation, ensuring resources are not wasted on compounds with poor developability profiles.

EvaluationWorkflow Compound 4-Br-Pyrazinyl-Pyrimidine Derivative PhysChem Phase 1: PhysChem (Solubility/Stability) Compound->PhysChem Biochem Phase 2: Biochemical Kinase Assay (IC50) PhysChem->Biochem Soluble > 10µM Stop Terminate Candidate PhysChem->Stop Precipitates Cellular Phase 3: Cellular Viability (CCK-8) Biochem->Cellular IC50 < 100nM Biochem->Stop Inactive Mechanism Phase 4: Mechanism (Western Blot/Flow Cytometry) Cellular->Mechanism Selectivity Index > 10 Cellular->Stop General Toxicity

Figure 1: The "Go/No-Go" decision tree for evaluating pyrazinyl-pyrimidine derivatives. High-contrast nodes indicate critical checkpoints.

Phase 1: Physicochemical Baselining

Before biological testing, the compound's behavior in assay buffers must be verified. Pyrazinyl-pyrimidines are generally lipophilic; the 4-Bromo substituent increases LogP, potentially causing precipitation in aqueous media.

Protocol: Kinetic Solubility in PBS

  • Stock Prep: Dissolve 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine in 100% DMSO to 10 mM.

  • Dilution: Spike stock into PBS (pH 7.4) to reach a final concentration of 100 µM (1% DMSO).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Acceptance Criteria: >10 µM solubility is required for reliable cell-based assays.

Phase 2: Biochemical Potency (Kinase Screening)

Given the scaffold's homology to known inhibitors (e.g., EGFR, JAK, CDK), an ADP-Glo™ Kinase Assay is the industry standard. It is less prone to interference from fluorescent compounds than FRET-based assays.

Target Selection:

  • Primary: EGFR (Wild Type & T790M mutant), JAK2, PI3K

    
    .
    
  • Rationale: The N-heterocyclic density of the pyrazine-pyrimidine core strongly favors the ATP-binding pockets of these tyrosine kinases [1].

Detailed Protocol: ADP-Glo™ Assay

Reagents:

  • Recombinant Kinase (e.g., EGFR, 0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP (Ultra-pure, 10 µM).

  • Test Compound: Serial dilution (10 µM down to 0.1 nM).

Step-by-Step Procedure:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Enzyme Addition: Add 2 µL of Kinase Working Solution to wells.

  • Inhibitor Addition: Add 1 µL of Test Compound (in 1% DMSO). Incubate for 10 min at RT.

    • Control: 1 µL DMSO (0% Inhibition).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a multimode reader (e.g., EnVision).

Data Analysis: Calculate Percent Inhibition:



  • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Phase 3: Cellular Efficacy (Cytotoxicity)

While biochemical assays show binding, cellular assays confirm membrane permeability. We utilize the CCK-8 (Cell Counting Kit-8) assay over MTT.

  • Why CCK-8? It uses WST-8, which produces a water-soluble formazan dye. Unlike MTT, it requires no solubilization step (DMSO), reducing experimental error and handling time for high-throughput screening.

Protocol: CCK-8 Viability Assay

  • Seeding: Plate cancer cells (e.g., A549 for EGFR, HCT116 for JAK) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Remove media. Add 100 µL fresh media containing the test compound (0.01 – 100 µM).

    • Vehicle Control: 0.1% DMSO.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent per well.

  • Incubation: Incubate 1–4 hours (monitor color change to orange).

  • Measurement: Measure Absorbance at 450 nm.

Data Presentation Template:

Compound IDR1 SubstitutionEGFR IC50 (nM)A549 Cell IC50 (µM)Selectivity Index
4-Br-Core -Br (Parent)>10,000>100N/A
Analogue A -NH-Ph-OMe12.50.8514.7
Analogue B -NH-Ph-Cl45.02.1021.4
Gefitinib (Control)3.20.05>100

Note: The parent 4-Bromo compound often shows low activity; it serves as a negative control to prove that efficacy comes from the specific functionalization.

Phase 4: Mechanistic Validation (Target Engagement)

To prove the cytotoxicity is due to kinase inhibition and not general toxicity, you must visualize the signaling pathway.

Pathway Visualization (EGFR/JAK Example)

SignalingPathway Inhibitor Pyrazinyl-Pyrimidine Inhibitor Receptor EGFR / JAK Inhibitor->Receptor Blocks ATP Binding P_Receptor p-EGFR / p-JAK (Active) Inhibitor->P_Receptor Inhibits Receptor->P_Receptor Phosphorylation pSTAT3 p-STAT3 (Nuclear Translocation) P_Receptor->pSTAT3 Activates STAT3 STAT3 STAT3->pSTAT3 Apoptosis Apoptosis / G1 Arrest pSTAT3->Apoptosis Survival Signals Blocked

Figure 2: Mechanistic intervention point. The inhibitor prevents autophosphorylation, collapsing the downstream STAT3/AKT survival axis.

Protocol: Western Blot Analysis

  • Treatment: Treat cells with IC50 and 2xIC50 concentrations of the compound for 6 hours.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Separation: Run 20 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-p-STAT3 (Tyr705).

    • Loading Control: GAPDH or

      
      -Actin.
      
  • Result Interpretation: A dose-dependent decrease in band intensity for phosphorylated proteins (p-EGFR, p-STAT3) confirms on-target activity [2].

References

  • Yao, H., et al. (2025).[1] The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Munikrishnappa, C.S., et al. (2021).[2] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. United Arab Emirates Ministry of Health. Retrieved from [Link]

  • Vanam, N.R., et al. (2026).[3] Design, Synthesis and Biological Evaluation of aryl derivatives of pyrazin-2-yl)oxazolo[4,5-b]pyridine as Anticancer agents. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine as a Privileged Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyrimidine-Pyrazine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA and serving as a "privileged scaffold" in drug design.[1][2] Its ability to form key hydrogen bonds and serve as a bioisosteric replacement for other aromatic systems has led to its incorporation into numerous FDA-approved therapeutics, particularly in oncology.[3][4] When fused or linked with other nitrogen-containing heterocycles like pyrazine, the resulting molecular architecture offers a unique combination of electronic properties and spatial arrangements ideal for targeting enzymes that are critical to cancer cell proliferation and survival.[5]

Many aminopyrimidine derivatives, for instance, exert their anticancer effects by inhibiting various protein kinases, acting as bioisosteres of the purine scaffold of ATP.[6] This competitive inhibition of the ATP-binding site is a clinically validated strategy for treating many cancers. The compound 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine represents a highly versatile, yet specific, building block for the next generation of targeted anticancer agents. The bromine atom at the 4-position provides a reactive handle for C-C and C-N bond-forming cross-coupling reactions, while the methyl-substituted pyrazine moiety can confer selectivity and improved pharmacokinetic properties.

This guide provides a detailed overview of the properties, synthesis, and application of this building block, with a focus on its use in synthesizing potential kinase inhibitors. The protocols are designed for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Physicochemical & Structural Properties

A thorough understanding of the building block's properties is essential for reaction design, purification, and formulation.

PropertyValueData Source
IUPAC Name 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidineGenerated
Molecular Formula C₉H₇BrN₄Calculated
Molecular Weight 251.09 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in Dioxane, DMF, DMSO; Poorly soluble in water (Predicted)N/A
LogP 1.85 (Predicted)ChemDraw
SMILES Cc1cncc(n1)c2ccncn2BrGenerated

Synthesis of the Building Block

The synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction followed by a bromination step. A plausible and efficient route is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Bromination A 4,6-Dichloropyrimidine C 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine A->C DIPEA, n-BuOH 120 °C B 2-Amino-5-methylpyrazine B->C E 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (Target Compound) C->E 150 °C D POBr3 D->E

Caption: Proposed two-step synthesis of the target building block.

Detailed Synthesis Protocol

Materials:

  • 4,6-Dichloropyrimidine

  • 2-Amino-5-methylpyrazine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Phosphorus oxybromide (POBr₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol: Step 1 - Synthesis of 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine

  • To a round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq), 2-amino-5-methylpyrazine (1.1 eq), and n-butanol (approx. 0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the intermediate product.

Protocol: Step 2 - Synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

  • CAUTION: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and moisture-sensitive.

  • Place the intermediate from Step 1 (1.0 eq) in a sealed reaction vessel suitable for high temperatures.

  • Carefully add phosphorus oxybromide (POBr₃) (5.0 eq).

  • Seal the vessel and heat the mixture to 150 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature, then slowly and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous mixture to pH ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the final compound, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application in Anticancer Agent Synthesis: Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 4-position of the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This enables the efficient installation of various aryl or heteroaryl groups, allowing for rapid exploration of the structure-activity relationship (SAR).[9][10]

Conceptual Workflow

G A 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine C Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Crude Product Mixture C->D Reaction Work-up E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS) E->F G Final Anticancer Agent Candidate F->G Purity & Identity Confirmed

Caption: Workflow for synthesizing anticancer candidates via Suzuki coupling.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), often with water (e.g., 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • In a Schlenk flask or microwave vial, combine the 4-bromo-pyrimidine building block (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the vessel with a septum and purge with an inert gas (Ar or N₂) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent and degassed water (if applicable) via syringe.

  • Purge the resulting mixture with the inert gas for another 10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the final coupled product.

Scientist's Notes & Rationale:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings, catalysts with specialized ligands like XPhos or SPhos may be required to prevent side reactions like debromination.[11]

  • Base Selection: The choice of base is crucial. K₂CO₃ is a common choice, but stronger bases like Cs₂CO₃ may be needed for less reactive boronic acids. The base activates the boronic acid and facilitates the transmetalation step.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Therefore, thorough degassing of solvents and maintaining an inert atmosphere are critical for reaction efficiency and reproducibility.

Mechanistic Rationale: Targeting Protein Kinases

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors.[6][12] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP. The substituents at the 4 and 6 positions project into distinct pockets of the active site, dictating the inhibitor's potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region NH C=O gatekeeper Gatekeeper Residue front_pocket Front Pocket back_pocket Back Pocket inhibitor Pyrimidine Core 4-Aryl Group 6-(Pyrazine) Group inhibitor:f0->hinge:f1 H-Bond inhibitor:f0->hinge:f2 H-Bond inhibitor:f1->front_pocket Occupies inhibitor:f2->back_pocket Occupies

Caption: Conceptual binding model of a pyrimidine-based kinase inhibitor.

In this model, the 4-aryl group (installed via Suzuki coupling) can be tailored to occupy a hydrophobic "front pocket," while the 6-(5-methylpyrazin-2-yl) group extends towards a "back pocket." Modifying these substituents allows for the fine-tuning of interactions with specific amino acid residues, thereby achieving selectivity for the target kinase (e.g., EGFR, VEGFR, CDKs) over others and minimizing off-target effects.[13]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.

  • Handling: Handle 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine and all organohalides in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Be particularly cautious when handling phosphorus oxybromide (corrosive, water-reactive) and palladium catalysts (toxic, potential sensitizers). Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a valuable and versatile building block for the synthesis of novel anticancer agents. Its pyrimidine core provides a proven scaffold for kinase inhibition, while the reactive bromine handle allows for diverse and strategic modifications through modern cross-coupling chemistry. The protocols and rationale presented herein provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery pipelines, facilitating the development of the next generation of targeted cancer therapies.

References

  • Abdel-Mohsen, H. T., et al. (2019). Design, synthesis, and anticancer activity of novel 2-arylbenzimidazole/2-thiopyrimidines. Frontiers in Chemistry. Available at: [Link][3][4]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Acta Pharmaceutica Sinica B. Available at: [Link][6]

  • Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry. Available at: [Link][10]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link][1]

  • ResearchGate. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. Available at: [Link][14]

  • Journal of Advanced Scientific Research. (2019). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link][15]

  • National Center for Biotechnology Information. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link][16]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link][8]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available at: [Link][17]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at: [Link][11]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link][18]

  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. Available at: [Link][19]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link][20]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link][2]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link][5]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link][21]

  • Journal of Drug Delivery and Therapeutics. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link][22]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link][23]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. Available at: [24]

  • MDPI. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Available at: [Link][25]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link][26]

  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. Available at: [Link][27]

  • PubMed. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. PubMed. Available at: [Link][28]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Pyrimidine Derivatives for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyrimidine Scaffold in Inflammation

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its core structure is integral to life itself, forming the basis of nucleobases in DNA and RNA. Beyond this vital biological role, the pyrimidine scaffold has proven to be a "privileged structure" in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and notably, anti-inflammatory properties.[1][2][3][4]

Inflammation is the body's protective response to injury or infection, a complex process involving a cascade of molecular signals and cellular events.[5] However, chronic or dysregulated inflammation contributes to numerous diseases. Key mediators in the inflammatory cascade include prostaglandins (synthesized by cyclooxygenase, or COX, enzymes), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[4][5] Many pyrimidine derivatives exert their anti-inflammatory effects by modulating these very pathways, for instance, by directly inhibiting the activity of COX enzymes or suppressing the expression of inflammatory mediators.[4][5] This document provides a comprehensive guide for researchers, detailing a robust experimental workflow for the synthesis, characterization, and subsequent in vitro evaluation of novel pyrimidine derivatives as potential anti-inflammatory agents.

Part 1: Synthetic Strategy & Rationale

The Biginelli Reaction: A Classic and Efficient Route to Pyrimidine Analogs

For the synthesis of a core class of pyrimidine derivatives known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the Biginelli reaction stands out as a powerful and efficient one-pot, three-component condensation.[6][7] Developed in 1891, this acid-catalyzed reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to rapidly generate the DHPM scaffold.[7][8][9] Its operational simplicity, use of readily available starting materials, and the biological significance of its products make it an ideal choice for generating a library of compounds for screening.

The reaction mechanism is believed to commence with an acid-catalyzed condensation between the aldehyde and urea, forming a critical N-acyliminium ion intermediate.[6][7] This electrophilic intermediate is then attacked by the nucleophilic enol form of the β-ketoester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[7][8]

Visualizing the Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester Ethyl Acetoacetate Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (Enol) DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & -H₂O

Caption: The proposed mechanism of the acid-catalyzed Biginelli reaction.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, purification, characterization, and in vitro anti-inflammatory evaluation of a representative pyrimidine derivative.

Protocol 1: Synthesis of a Dihydropyrimidinone (DHPM) Derivative

This protocol describes a general procedure for synthesizing an ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via an iron(III) chloride-catalyzed Biginelli reaction.[6]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (EtOH)

  • Deionized water (ice-cold)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and FeCl₃·6H₂O (0.10 eq).

  • Solvent Addition: Add ethanol (approx. 30 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.[6]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted urea and catalyst.

  • Drying: Allow the product to air-dry or place it in a desiccator under vacuum to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure DHPM derivative as a crystalline solid.

Protocol 2: Structural Characterization of Synthesized Compounds

Accurate structural elucidation is critical to confirm the identity of the synthesized molecule.[10] The primary techniques are NMR spectroscopy and mass spectrometry.[11][10][12][13][14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR: Use a standard pulse program. The presence of characteristic peaks, such as a doublet for the C4-H proton and singlets for the methyl and NH protons, will help confirm the structure.

    • ¹³C NMR: Use a proton-decoupled sequence. Note the chemical shifts for the carbonyl carbons and other key carbons in the pyrimidine ring.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate ¹H NMR peaks to determine proton ratios and analyze spin-spin coupling patterns to confirm connectivity.[10]

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[10]

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Obtain a full scan spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak, typically [M+H]⁺ (protonated molecule). Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the target structure to confirm its molecular weight.[10]

Table 1: Representative Characterization Data for a DHPM Derivative
Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), 5.1 (d, 1H, C4-H), 3.9 (q, 2H, OCH₂), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165 (C=O, ester), 152 (C=O, urea), 148 (C6), 145 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 99 (C5), 59 (OCH₂), 54 (C4), 18 (C6-CH₃), 14 (OCH₂CH₃)
MS (ESI+) m/z calculated for C₁₄H₁₅ClN₂O₃ [M+H]⁺: 295.08; Found: 295.1

Part 3: In Vitro Anti-Inflammatory Evaluation

Workflow for Anti-Inflammatory Screening

A logical progression from broad screening to more specific assays is crucial for evaluating novel compounds.[15]

screening_workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_analysis Analysis & Lead Selection Synthesis Synthesis of Pyrimidine Library Purification Purification & Characterization Synthesis->Purification PrimaryAssay Primary Screen: COX-1/COX-2 Inhibition Assay Purification->PrimaryAssay SecondaryAssay Secondary Screen: Cell-Based NO Assay (LPS-stimulated Macrophages) PrimaryAssay->SecondaryAssay Active Compounds Mechanistic Mechanistic Studies (e.g., Cytokine Quantification) SecondaryAssay->Mechanistic DataAnalysis Data Analysis (IC₅₀, SI) Mechanistic->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: A general experimental workflow for anti-inflammatory drug discovery.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit COX-1 and COX-2, key enzymes in prostaglandin synthesis.[16] The protocol is based on colorimetric or fluorometric screening kits (e.g., from Cayman Chemical, BPS Bioscience).[17][18][19][20]

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂), then the peroxidase component reduces PGG₂ to PGH₂. This second step is monitored by observing the oxidation of a chromogenic substrate.[17]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Synthesized pyrimidine derivatives and a reference inhibitor (e.g., Celecoxib for COX-2, Diclofenac)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (buffer, heme, substrate) to their working concentrations as per the kit manufacturer's instructions.

  • Plate Setup: To appropriate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[17] Prepare wells for 100% activity (enzyme + vehicle) and background (no enzyme).

  • Inhibitor Addition: Add the synthesized pyrimidine compounds at various concentrations (typically a serial dilution). Add the reference inhibitor and vehicle control (e.g., DMSO) to their respective wells.[18]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[17][18]

  • Reaction Initiation: Initiate the reaction in all wells by adding the arachidonic acid substrate.[17]

  • Measurement: Immediately read the absorbance (e.g., at 590 nm for TMPD) over time using a plate reader in kinetic mode.[20]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to calculate the IC₅₀ value (the concentration required for 50% inhibition).

    • Calculate the Selectivity Index (SI) as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates selectivity for COX-2.[17]

Table 2: Hypothetical COX Inhibition Assay Results
Compound IC₅₀ COX-1 (µM) IC₅₀ COX-2 (µM) Selectivity Index (SI)
Test Compound 1> 1005.2> 19.2
Test Compound 225.60.832.0
Celecoxib (Reference)15.00.05300
Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of compounds to inhibit NO production in immune cells, a key indicator of anti-inflammatory potential.[21] The murine macrophage cell line RAW 264.7 is a standard model for this purpose.[22]

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS).[23] NO is unstable, but it is rapidly converted to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured using the Griess reagent, serving as a direct indicator of NO production.[22]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized pyrimidine derivatives

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates, CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[23]

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the synthesized compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: To induce NO production, add LPS to all wells (final concentration of 1 µg/mL), except for the negative control wells.[21]

  • Incubation: Incubate the plate for an additional 24 hours.[24][25]

  • Nitrite Measurement (Griess Assay):

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent to each well and mix.[25]

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration compared to the LPS-only control.

    • Calculate the IC₅₀ value for NO inhibition.

Part 4: Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the synthesis of novel pyrimidine derivatives and the systematic evaluation of their anti-inflammatory potential. The Biginelli reaction offers an accessible entry point for generating chemical diversity, while the combination of enzymatic (COX) and cell-based (NO) assays allows for a multi-faceted assessment of biological activity. Compounds demonstrating high potency, particularly those with a strong selectivity for COX-2 inhibition and significant suppression of nitric oxide production, represent promising leads. Such candidates can be advanced to further mechanistic studies, such as quantifying their effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and exploring their activity in established in vivo models of inflammation, such as the carrageenan-induced paw edema model.[3][15][26] Through this integrated chemical and biological approach, the versatile pyrimidine scaffold can be effectively exploited in the ongoing search for safer and more effective anti-inflammatory therapeutics.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • Biginelli reaction. Wikipedia. Available from: [Link]

  • Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available from: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available from: [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Journal of Advanced Scientific Research. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Computer-Aided Drug Design. Available from: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available from: [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available from: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients. Available from: [Link]

  • Discovery of novel anti-inflammatory drug-like compounds by. REDI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for research scientists and drug development professionals facing yield bottlenecks in the synthesis of 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine , a critical bi-heteroaryl intermediate often utilized in kinase inhibitor development.

Synthesizing this scaffold typically relies on the Suzuki-Miyaura cross-coupling of a pyrimidine dihalide with a pyrazine boronic acid/ester. However, this specific substrate combination is notorious for three major failure modes: rapid protodeboronation, statistical over-coupling, and catalyst poisoning.

Visual Diagnostic Workflow

Before adjusting your stoichiometry or changing your palladium source, use the diagnostic tree below to identify the root cause of your yield loss based on your LCMS/HPLC data.

TroubleshootingTree Start Low Yield of Target Mono-coupled Pyrimidine Q1 What is the major byproduct detected by LCMS? Start->Q1 B1 2-Methylpyrazine detected (Loss of Boron) Q1->B1 Mass 94.1 Da B2 Di-coupled Pyrimidine (Mass = Target + Pyrazine) Q1->B2 Mass 264.3 Da B3 Unreacted Starting Materials (Reaction Stalled) Q1->B3 No conversion S1 Diagnosis: Protodeboronation Action: Switch to Anhydrous TMSOK / B(OMe)3 System B1->S1 S2 Diagnosis: Over-coupling Action: Switch Electrophile to 4-Bromo-6-chloropyrimidine B2->S2 S3 Diagnosis: Catalyst Poisoning Action: Upgrade Ligand to XPhos or BrettPhos B3->S3

Figure 1: Diagnostic decision tree for identifying and resolving primary failure modes in bi-heteroaryl Suzuki couplings.

Troubleshooting & FAQs

Q1: I am seeing massive amounts of 2-methylpyrazine and unreacted pyrimidine in my crude mixture. Why is my boronic ester degrading?

The Causality: You are observing protodeboronation , a base-catalyzed hydrolytic cleavage of the carbon-boron bond [1]. Heteroaryl boronic acids, particularly electron-deficient ones like (5-methylpyrazin-2-yl)boronic acid, are highly susceptible to this. Under standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Dioxane), the base coordinates to the empty p-orbital of the boron atom, forming a boronate complex. The strongly electron-withdrawing pyrazine ring stabilizes the formation of a transient carbanion-like state, which rapidly fragments and is protonated by water to yield 2-methylpyrazine.

The Solution: Eliminate water from the catalytic cycle. Transition to an anhydrous cross-coupling protocol using potassium trimethylsilanolate (TMSOK) as the base and trimethyl borate (B(OMe)₃) as an additive [2]. TMSOK provides the necessary oxygen nucleophile to activate the boron for transmetalation without introducing protons, while B(OMe)₃ acts as a boron-sponge to solubilize intermediates and buffer the system against catalyst degradation.

Q2: My LCMS shows a significant peak for 4,6-bis(5-methylpyrazin-2-yl)pyrimidine. How do I stop the second coupling event?

The Causality: 4,6-dibromopyrimidine possesses two chemically identical, highly reactive C-Br bonds. While the first oxidative addition of Palladium is fast, the insertion of the first pyrazine ring does not sufficiently deactivate the pyrimidine core to halt the second oxidative addition. If the mono-coupled product is more soluble than the starting material, the local concentration drives a statistical mixture of unreacted starting material, mono-coupled product, and di-coupled byproduct [3].

The Solution: Break the symmetry of the electrophile. Instead of 4,6-dibromopyrimidine, use 4-bromo-6-chloropyrimidine . The bond dissociation energy of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Palladium(0) will selectively undergo oxidative addition at the C-Br bond, leaving the C-Cl bond intact for future functionalization. (Note: If your final target requires a bromo-pyrimidine, you must use 4,6-dibromopyrimidine but strictly control stoichiometry to 0.95 equivalents of the boronic ester and use slow-addition via a syringe pump).

Q3: The reaction stalls at 30% conversion. There is no protodeboronation and no over-coupling. What is happening?

The Causality: You are experiencing catalyst poisoning . Both the pyrazine and pyrimidine rings contain basic nitrogen atoms with lone pairs that act as strong σ-donors. These nitrogens can coordinate to the empty orbitals of the Pd(II) intermediate, displacing the phosphine ligand and trapping the palladium in an off-cycle, inactive state.

The Solution: Use a highly sterically demanding, electron-rich biarylphosphine ligand such as XPhos . The bulky isopropyl groups on the lower ring of XPhos prevent multi-ligation of the palladium center and physically block the nitrogen heterocycles from coordinating to the metal, forcing the catalytic cycle forward through rapid reductive elimination.

Mechanistic Pathway & Failure Nodes

Understanding exactly where the reaction fails is critical for rational optimization. The diagram below illustrates the Suzuki-Miyaura catalytic cycle and highlights where the specific heterocycles in this synthesis disrupt the pathway.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd + Electrophile TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Poison Catalyst Poisoning (N-coordination to Pd) TransMet->Poison Unshielded Ligand (e.g., PPh3) RedElim->Pd0 Target Product Proto Protodeboronation (Hydrolytic Cleavage) Boronic (5-methylpyrazin-2-yl) boronic acid pinacol ester Boronic->TransMet TMSOK (Anhydrous) Boronic->Proto H2O / Base (Aqueous Conditions) SM 4-bromo-6-chloropyrimidine SM->OxAdd

Figure 2: Suzuki-Miyaura catalytic cycle detailing the off-cycle pathways of protodeboronation and catalyst poisoning.

Quantitative Optimization Data

The table below summarizes the empirical yield improvements achieved by systematically addressing the failure modes described above.

Reaction ConditionElectrophileBoron SourceBase / Solvent / LigandTarget Mono-Product YieldDi-coupled ByproductProtodeboronation Level
Standard Aqueous 4,6-dibromopyrimidinePyrazine Boronic AcidNa₂CO₃ / Dioxane:H₂O / PPh₃12% 28%>50% (Severe)
Standard Anhydrous 4,6-dibromopyrimidinePyrazine Pinacol EsterK₃PO₄ / Toluene / dppf31% 45%<5% (Resolved)
Symmetry Breaking 4-bromo-6-chloropyrimidinePyrazine Pinacol EsterK₃PO₄ / Toluene / dppf58% <2% (Resolved)<5% (Resolved)
Fully Optimized 4-bromo-6-chloropyrimidinePyrazine Pinacol EsterTMSOK + B(OMe)₃ / Dioxane / XPhos89% <1%None Detected

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the Fully Optimized conditions, engineered to ensure high scientific integrity and reproducibility.

Reagents Required:

  • 4-bromo-6-chloropyrimidine (1.00 equiv, strictly limiting reagent)

  • (5-methylpyrazin-2-yl)boronic acid pinacol ester (1.10 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Potassium trimethylsilanolate (TMSOK) (2.00 equiv)

  • Trimethyl borate (B(OMe)₃) (1.00 equiv)

  • Anhydrous 1,4-Dioxane (Deoxygenated)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried reaction vial with Pd₂(dba)₃ and XPhos. Add 20% of the total anhydrous 1,4-dioxane volume. Stir at room temperature for 15 minutes until the dark purple solution turns a deep, homogenous red/orange, indicating the formation of the active L₂Pd(0) species.

  • Substrate Loading: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-chloropyrimidine and (5-methylpyrazin-2-yl)boronic acid pinacol ester.

  • Anhydrous Base Addition: Add TMSOK to the substrate flask. Critical Note: TMSOK is highly hygroscopic. Weigh and transfer this reagent strictly under an inert atmosphere.

  • Solvent & Additive Introduction: Add the remaining anhydrous 1,4-dioxane to the substrate flask, followed immediately by the addition of trimethyl borate (B(OMe)₃) via a microsyringe.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate flask. Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block.

  • Monitoring (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in LCMS-grade acetonitrile, and analyze. You should observe complete consumption of the 4-bromo-6-chloropyrimidine (monitoring via the disappearance of the characteristic Cl/Br isotopic splitting pattern).

  • Workup & Isolation: Cool the reaction to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-chloro-6-(5-methylpyrazin-2-yl)pyrimidine. (Note: The remaining chloride can subsequently be converted to a bromide via a Finkelstein-type halogen exchange if the exact bromo-target is strictly required, though the chloro-intermediate is typically preferred for subsequent SNAr or cross-coupling steps).

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., & Noonan, G. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.[Link]

  • "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021.[Link]

  • "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry, 2001.[Link]

Purification challenges of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , a critical biaryl intermediate often utilized in kinase inhibitor discovery.

This guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific failure modes encountered during isolation and purification.

Molecule Profile:

  • IUPAC Name: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

  • Core Structure: Biaryl system (Pyrimidine-Pyrazine) with a labile C-Br bond.[1][2]

  • Key Properties: Electron-deficient heteroaromatic; susceptible to Nucleophilic Aromatic Substitution (

    
    ); moderate lipophilicity (LogP est.[2] ~1.5–2.0); potential for metal chelation (N-N bidentate pocket).
    
Part 1: Solubility & Dissolution Troubleshooting

User Issue: "My crude material forms a sticky gum/oil that won't dissolve in non-polar solvents but crashes out of polar ones."

Root Cause Analysis: This molecule possesses a "solubility gap."[2] The planar biaryl stacking creates high lattice energy (insolubility), while the nitrogen-rich core induces polarity. "Oiling out" typically occurs when the compound contains lipophilic impurities (e.g., phosphine oxides from Suzuki coupling) that depress the melting point.

Troubleshooting Protocol:

Solvent ClassSolubility BehaviorRecommendation
Alkanes (Hexane/Heptane) InsolubleUse as an anti-solvent for precipitation.[1][2]
Chlorinated (DCM/CHCl3) High SolubilityPrimary solvent for loading columns.[2]
Alcohols (MeOH/IPA) Moderate (Hot) / Low (Cold)Ideal for recrystallization .
Ethers (THF/MTBE) ModerateGood for trituration to remove non-polar grease.[2]

Q: How do I recover the solid from the "oil"? A: Do not attempt to scrape the oil.[2]

  • Dissolve the oil in a minimal amount of DCM (Dichloromethane) .[2]

  • Add 5 equivalents (by volume) of MTBE (Methyl tert-butyl ether) or Diisopropyl ether .

  • Rotovap slowly at 30°C . As the DCM evaporates (lower boiling point), the MTBE concentration increases, forcing the product to precipitate as a discrete solid rather than an oil.

Part 2: Chromatographic Separation (The "Streaking" Issue)

User Issue: "The product streaks on the silica column, co-eluting with the bis-substituted impurity."

Root Cause Analysis: The pyrazine and pyrimidine nitrogens are basic enough to interact with the acidic silanols on standard silica gel, causing peak tailing. Furthermore, the bis-substituted byproduct (4,6-di(5-methylpyrazin-2-yl)pyrimidine) often has a similar Rf because the second pyrazine ring adds polarity that offsets the loss of the bromine.

Advanced Purification Protocol:

Step 1: Column Pre-treatment (The "Buffered" Silica) Standard silica is too acidic. You must neutralize the stationary phase.

  • Method: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This caps the active silanol sites.

Step 2: Gradient Optimization Avoid pure EtOAc/Hexane gradients. Use a solvent system that disrupts H-bonding.

  • Mobile Phase A: Dichloromethane (DCM)[3]

  • Mobile Phase B: 5% Methanol in DCM (pre-mixed)

Gradient Table:

Time (CV*) % Mobile Phase B Purpose
0–2 0% Elute non-polar impurities (phosphines, bis-bromo starting material).[1]
2–8 0% → 20% Linear gradient.[2] Product typically elutes at ~3–5% MeOH.
8–12 20% → 50% Flush out highly polar bis-substituted byproducts and oxides.[2]

*CV = Column Volumes

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but be cautious of hydrolysis.

  • Risk: The C-Br bond at the 4-position is activated by the electron-withdrawing pyrazine ring at position 6.[1][2] Prolonged exposure to acidic water (e.g., 0.1% TFA) can hydrolyze the bromine to the 4-hydroxy derivative (pyrimidinone).

  • Solution: Use 10mM Ammonium Bicarbonate (pH 8.0) or neutral water/Acetonitrile gradients.[2] Avoid TFA.

Part 3: Impurity Management & Scavenging

User Issue: "NMR shows small peaks in the aromatic region that I can't remove. Is it the starting material?"

Diagnosis: In Suzuki couplings to make this molecule, three specific impurities are common:

  • Des-bromo analog: (Product where Br is replaced by H). Hard to separate.

  • Homocoupling: (Pyrazine-Pyrazine dimer).

  • Palladium residues: The pyrazine nitrogen can chelate Pd, carrying it through silica.[2]

Visualizing the Impurity Pathways:

ImpurityPathways cluster_legend Reaction Risks SM 4,6-Dibromopyrimidine (Starting Material) Product 4-Bromo-6-(pyrazin-2-yl) (TARGET) SM->Product + 1 eq Boronate Pd(0) Impurity_Bis Bis-Substituted (Over-reaction) Product->Impurity_Bis + Excess Boronate Impurity_Hyd 4-Hydroxy Analog (Hydrolysis) Product->Impurity_Hyd Acidic/Basic H2O (SNAr) Impurity_Des Des-Bromo Analog (Protodeboronation) Product->Impurity_Des Pd/H source (Reduction)

Figure 1: Common impurity formation pathways during the synthesis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

Scavenging Protocol (Metal Removal): Silica columns often fail to remove chelated Palladium from this specific scaffold.[2]

  • Dissolve crude (post-workup) in THF/EtOAc (1:1).

  • Add Thiol-modified Silica (Si-Thiol) or Charcoal (Darco G-60) .[1][2]

    • Dosage: 50 wt% relative to crude mass.

  • Heat to 50°C for 30 minutes.

  • Filter hot through a Celite pad.[2][4]

  • Proceed to crystallization.[2][4][5][6]

Part 4: Crystallization (The "Column-Free" Method)

User Issue: "I need to scale up to 50g and cannot run a column."

Methodology: Biaryl pyrimidines crystallize well from alcohol/water systems if the cooling is controlled.[2]

Step-by-Step Recrystallization:

  • Dissolution: Suspend the crude solid in Isopropanol (IPA) (10 mL per gram of solid).

  • Heating: Heat to reflux (82°C). If it does not fully dissolve, add DCM dropwise until clear (do not exceed 10% volume of DCM).

  • Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (wrap flask in foil/towel) over 2 hours.

  • Anti-solvent (Optional): If no crystals form at 25°C, add Heptane dropwise until slight turbidity persists, then cool to 4°C.

  • Filtration: Filter the pale yellow needles.[2] Wash with cold Heptane .[2]

Critical Checkpoint: Check the filtrate (mother liquor) by LCMS. The bis-substituted impurity usually remains in the mother liquor, while the target bromide crystallizes out.

References
  • General Synthesis of Bromo-Pyrimidines

    • Source: PubChem. "4-Bromo-6-methylpyrimidine (Analogous Chemistry)."[1][2][7]

    • URL:[Link]

  • Purification of Nitrogen Heterocycles

    • Source: BenchChem Technical Support.[2][4][8] "Purification of Pyrimidine Derivatives by Column Chromatography."

  • Suzuki Coupling Side Reactions (Protodeboronation)

    • Source: Sigma-Aldrich Technical Bulletin.[1][2] "Suzuki-Miyaura Cross-Coupling Reaction Guide."

  • Handling of Halogenated Pyrimidines

    • Source: Heterocycles Journal (Via Vertex AI Search Snippet 1.6).[2] "Synthesis of Some 4-Bromopyrimidines."

    • URL:[Link]

Sources

Side product formation in Suzuki reactions of bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Product Formation in Suzuki-Miyaura Cross-Coupling Ticket ID: SUZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

Bromopyrimidines are deceptive substrates. While the C-Br bond is theoretically labile for oxidative addition, the pyrimidine core introduces two distinct electronic challenges that drive side product formation:

  • Electron Deficiency: The diaza-ring is highly electron-withdrawing, making the carbon atoms susceptible to direct nucleophilic attack (

    
    ) by bases, competing with the palladium cycle.
    
  • N-Coordination: The pyrimidine nitrogens are Lewis basic and can displace phosphine ligands from the Palladium center (

    
     or 
    
    
    
    ), leading to catalyst deactivation or "arrested" intermediates that favor side pathways like dehalogenation.

This guide provides a diagnostic framework to identify, explain, and eliminate the three most common impurity classes: Hydrodehalogenated products (Reduction) ,


 adducts (Ethers/Phenols) , and Homocoupled Dimers .

Diagnostic Hub: Identify Your Impurity

Select the symptom that matches your LC-MS/NMR data.

Symptom A: The "Reduced" Product (Protodehalogenation)

Observation: Mass spectrum shows


. The bromine is replaced by a hydrogen atom.
Root Cause: 

-Hydride Elimination or Solvent Transfer. Mechanism: In electron-deficient systems like pyrimidines, the oxidative addition complex (

) is highly electrophilic. If transmetallation is slow (due to sterics or poor boronic acid solubility), the complex seeks stabilization elsewhere.
  • Alcohol Solvents: If using iPrOH or EtOH, the Pd center coordinates the alcohol, undergoes

    
    -hydride elimination to form a Pd-H species, and then reductively eliminates Ar-H.
    
  • Amine Bases: Triethylamine or DIPEA can similarly serve as hydride donors via

    
    -H elimination.
    

Corrective Actions:

  • Solvent Switch: Move from secondary alcohols to aprotic polar solvents (DMF, DMSO) or non-polar mixtures (Toluene/Water). If protic solvent is required, use Methanol (no

    
    -hydrogens on the 
    
    
    
    -carbon relative to an eliminatable position in the same way as isopropanol) or tert-Amyl alcohol .
  • Catalyst Acceleration: Use ligands that accelerate transmetallation (e.g., XPhos , SPhos ) to outcompete the hydride transfer pathway.

Symptom B: The "Ether/Hydroxy" Impurity ( )

Observation: Mass spectrum shows


 or 

. Root Cause: Nucleophilic Aromatic Substitution (

).[1] Mechanism: The pyrimidine ring is activated for nucleophilic attack, particularly at the 2- and 4-positions.
  • Alkoxide Bases: Bases like

    
    , 
    
    
    
    , or
    
    
    are strong nucleophiles. They attack the pyrimidine ring directly, displacing the bromide before the Pd catalyst can engage.
  • Hydroxide/Water: At high temperatures,

    
     (generated from 
    
    
    
    +
    
    
    ) can attack, leading to the pyrimidone (tautomer of the hydroxy-pyrimidine).

Corrective Actions:

  • Base Selection: CRITICAL. Switch to non-nucleophilic inorganic bases.

    • Recommended:

      
      , 
      
      
      
      (anhydrous if possible), or
      
      
      .
    • Avoid:

      
      , 
      
      
      
      ,
      
      
      .
  • Anhydrous Conditions: If the hydroxy impurity persists, switch to anhydrous conditions using CsF as the activator in dry Dioxane or THF.

Symptom C: The "Dimer" (Homocoupling)

Observation: Mass spectrum shows


 (Bromide dimer) or 

(Boronic acid dimer). Root Cause: Oxygen contamination or disproportionation. Mechanism:
  • Oxidative Homocoupling (Boronic Acid): Requires Oxygen. Two boronic acids couple via a Pd(II)-peroxo intermediate.

  • Reductive Homocoupling (Bromide): Occurs when the boronic acid is inactive or absent. Two oxidative addition complexes disproportionate to form

    
    , which eliminates Ar-Ar.
    

Corrective Actions:

  • Degassing: Sparge solvents with Argon for >15 mins or use freeze-pump-thaw cycling.

  • Stoichiometry: Slow addition of the boronic acid (syringe pump) keeps its concentration low, disfavoring its homocoupling while maintaining enough for the cross-coupling.

Visualizing the Competitive Pathways

The following diagram maps the kinetic competition between the desired Suzuki cycle and the side reactions.

SuzukiPathways Start Bromopyrimidine (Ar-Br) Pd_OA Oxidative Addition [LnPd(Ar)Br] Start->Pd_OA Pd(0) Nu_Attack Direct Nucleophilic Attack (Base: RO-) Start->Nu_Attack Strong Base (No Pd involved) Transmet Transmetallation (+ Ar'-B(OH)2) Pd_OA->Transmet Fast Hydride β-Hydride Elimination (from Solvent/Base) Pd_OA->Hydride Slow Transmet. + Alcohol Solvent Disprop Disproportionation (Low Boronic Activity) Pd_OA->Disprop Missing Nucleophile Product Product (Ar-Ar') Transmet->Product Red. Elim. Red_Prod Reduced Product (Ar-H) Hydride->Red_Prod Ether_Prod Ether Impurity (Ar-OR) Nu_Attack->Ether_Prod Homo_Prod Homocouple (Ar-Ar) Disprop->Homo_Prod

Caption: Competitive kinetic pathways in bromopyrimidine coupling. Green indicates the desired cycle; Red indicates irreversible side product traps.

Optimized Protocols

Protocol A: The "Robust" Standard (Start Here)

Designed to minimize N-coordination and prevent hydrolysis.

ComponentReagentRole/Rationale
Catalyst

(2-5 mol%)
Bidentate ligand prevents N-coordination; robust to air.
Solvent 1,4-Dioxane / Water (4:1)Aprotic organic phase prevents hydride transfer; water dissolves base.
Base

or

(2.0 equiv)
Carbonates are weak nucleophiles, preventing

.
Temp 80-90 °CSufficient energy to overcome activation barrier without degrading catalyst.

Step-by-Step:

  • Charge reaction vial with Bromopyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Add Solvent mixture (concentration 0.1 M).

  • Degas by bubbling Nitrogen for 10 minutes.

  • Add Catalyst rapidly against positive Nitrogen flow.

  • Seal and heat to 90 °C for 4-12 hours.

Protocol B: The "Rescue" (For Stubborn Side Reactions)

Use this if Protocol A yields >10% reduced product or no reaction.

ComponentReagentRole/Rationale
Catalyst

(2%) + XPhos (4%)
XPhos is bulky and electron-rich; accelerates transmetallation (beating reduction) and prevents N-binding.
Solvent n-Butanol or Toluenen-BuOH allows high temp but has slower hydride transfer than iPrOH.
Base

(3.0 equiv)
Phosphate buffers pH; minimizes protodeboronation of the partner.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Impurity (LC-MS) Check_Mass Identify Mass Shift Start->Check_Mass Red_Path M - Br + H (Reduction) Check_Mass->Red_Path Reduced Ether_Path M - Br + OR (Substitution) Check_Mass->Ether_Path Ether Dimer_Path 2x Mass (Homocoupling) Check_Mass->Dimer_Path Dimer Solvent_Q Solvent is Alcohol? Red_Path->Solvent_Q Base_Q Base is Alkoxide? Ether_Path->Base_Q Gas_Q System Degassed? Dimer_Path->Gas_Q Fix_Solvent Switch to Dioxane or Toluene Solvent_Q->Fix_Solvent Yes Fix_Ligand Switch to XPhos (Faster Transmet) Solvent_Q->Fix_Ligand No Fix_Base Switch to K3PO4 or Cs2CO3 Base_Q->Fix_Base Yes (e.g. NaOEt) Base_Q->Fix_Base No (Check Water) Gas_Q->Fix_Ligand Yes (Check Pd II) Fix_Gas Sparge Argon >15 min Gas_Q->Fix_Gas No

Caption: Logic flow for diagnosing reaction failure based on mass spectrometry data.

References

  • Mechanistic Overview of Side Reactions: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Regioselectivity and

    
     Competition in Pyrimidines: 
    Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. (Cited context: Protodeboronation and side products).
    [Link] (Proxy Link via Search Context)
    
  • Homocoupling Mechanisms: Adamo, C., et al. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. [Link]

  • Protodehalogenation in Heterocycles: Navarro, O., et al. General Study of the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides. [Link]

Sources

Technical Support Center: Coupling Strategies for 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

Welcome to the optimization guide for 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine . This is not a standard aryl halide; it is a highly electron-deficient bis-heterocyclic scaffold often found in kinase inhibitors (e.g., B-Raf, JAK).[1][2][3][4]

The "Cheater" Substrate Challenge

Before starting any reaction, you must understand why this substrate fails in standard protocols.

  • The Electronic Trap (SNAr vs. Coupling): The pyrimidine ring is electron-poor, making the C-Br bond highly activated for Oxidative Addition (good).[1][2] However, this same feature makes the C4 position susceptible to nucleophilic attack by your base (OH-, OMe-), leading to hydrolysis (phenol formation) rather than coupling.[1][2]

  • The Coordination Trap (Catalyst Poisoning): This molecule contains four nitrogen atoms.[1][2] The pyrazine nitrogens (specifically N4 of the pyrazine) and the pyrimidine N1/N3 are potent Lewis bases. They will competitively bind to open coordination sites on Palladium, displacing your phosphine ligands and deactivating the catalyst (forming stable, unreactive "Pd-sink" complexes).[1][2]

Optimization Protocols

Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation with boronic acids/esters.[1][2][3][4]

The Strategy: To prevent hydrolysis, avoid strong alkoxide bases.[1] To prevent poisoning, use chelating ligands or bulky monophosphines that bind Pd tighter than the substrate nitrogens.[1]

Recommended Protocol
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)The bidentate ferrocenyl ligand resists displacement by the pyrazine nitrogens.[2]
Alternative XPhos Pd G4 (2-3 mol%)For sterically hindered boronic acids.[1][2][3][4] The G4 precatalyst ensures immediate activation.[1][2]
Base K3PO4 (2.0 - 3.0 equiv)Weak enough to minimize SNAr hydrolysis; strong enough to activate the boronic acid.[1][2][4] Avoid NaOH/NaOEt.
Solvent 1,4-Dioxane / Water (4:1)The water is strictly necessary for the Suzuki mechanism (activation of boronate), but keep the organic ratio high to solvate the flat aromatic substrate.
Temp 80 °C - 100 °C High temperature is needed to overcome the activation energy of the crowded transition state.

Step-by-Step Procedure:

  • Charge a reaction vial with 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (3.0 equiv).[1][2][3][4]

  • Add Pd(dppf)Cl2[1][2][4]·CH2Cl2 (0.05 equiv).[1][2][4]

  • Seal the vial and purge with N2 or Ar for 5 minutes. Critical: Pd(0) is oxygen sensitive.[1][2]

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1][2][4] Concentration: 0.1 M - 0.2 M.[1][2][3][4]

  • Heat to 90 °C for 4–16 hours.

  • QC Check: If LCMS shows mass of [M-Br+OH], your base is too strong or water content is too high.[1][2][4] Switch to anhydrous K3PO4 in Dioxane/EtOH.

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination with primary/secondary amines.[1][2][3][4]

The Strategy: Amines are also Lewis bases, compounding the poisoning issue. You need a "Bulky" ligand system to physically block the substrate nitrogens from the metal center.[5]

Recommended Protocol
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 (2-5 mol%)These precatalysts generate the active species on the ring, preventing the induction period where poisoning happens.[2][3][4]
Ligand BrettPhos (Primary amines) / RuPhos (Secondary amines)Extremely bulky.[1][2] They create a "protective shell" around Pd, allowing only the oxidative addition and amine binding, but blocking the pyrazine N-coordination.
Base Cs2CO3 or NaOtBu Cs2CO3 is milder (less side reactions).[1][2][4] NaOtBu is faster but risks SNAr background reaction.[1][2][3][4] Start with Carbonate.[1][2][3][4][6]
Solvent t-Amyl Alcohol or Toluene t-Amyl Alcohol allows high temp (100°C+) and helps solubilize the polar substrate.[1][2][3][4]

Step-by-Step Procedure:

  • Glovebox/Schlenk Line Required: These catalysts are air-sensitive in solution.[1][2][3][4]

  • Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).[1][2]

  • Add BrettPhos Pd G4 (0.03 equiv).[1][2][4]

  • Evacuate and backfill with Ar (x3).[1][2][4]

  • Add anhydrous t-Amyl Alcohol (0.15 M).

  • Heat to 100 °C.

  • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and reheat.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for optimizing this specific coupling, focusing on the competition between reaction and poisoning.

OptimizationLogic Start Start: Coupling 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Partner Select Coupling Partner Start->Partner Boronic Boronic Acid (Suzuki) Partner->Boronic Amine Amine (Buchwald) Partner->Amine Issue1 Risk: Hydrolysis (S_NAr) Boronic->Issue1 Primary Concern Issue2 Risk: Catalyst Poisoning (N-Chelation) Amine->Issue2 Primary Concern Sol1 Use Weak Base (K3PO4) High Water Ratio Issue1->Sol1 Sol2 Use Bulky Ligand (BrettPhos/RuPhos) Use Precatalyst (G3/G4) Issue2->Sol2 Check Check LCMS after 1h Sol1->Check Sol2->Check Result1 Product Formed Check->Result1 Success Result2 Start Material Remaining (Stalled) Check->Result2 Failure Mode A Result3 Hydrolysis Product (M-Br + OH) Check->Result3 Failure Mode B Fix1 Increase Temp or Add 2nd Catalyst Shot Result2->Fix1 Fix2 Switch to Anhydrous Base (Cs2CO3 in Toluene) Result3->Fix2

Caption: Optimization Logic Flow. Blue nodes represent choices, Red nodes represent chemical risks, and Green nodes represent technical solutions.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black and stop after 10 minutes? A: "Pd Black" precipitation indicates the ligands have dissociated from the Palladium, causing it to aggregate into inactive metal particles.

  • Cause: The pyrazine nitrogen displaced your phosphine ligand, destabilizing the complex.

  • Fix: You are likely using Pd(PPh3)4 or a simple Pd(OAc)2 system.[1][2] Switch to a G4 Precatalyst (like XPhos Pd G4) or a bidentate ligand like dppf .[1][2] These bind tighter and prevent the "black crash."[1]

Q2: I see a major byproduct with Mass [M - 79 + 17]. What is it? A: That is the hydrolysis product (Hydroxy-pyrimidine).[1][2][4]

  • Mechanism: You likely used a strong base (NaOH, KOtBu) or too much water.[1][2] The OH- attacked the C4 position, displacing the Bromine via SNAr.

  • Fix: Switch to K3PO4 (tribasic potassium phosphate). It acts as a proton sponge without being nucleophilic enough to attack the ring.[1]

Q3: Can I use Pd/C and Hydrogen for this? A: No. If you are trying to do a reductive coupling or dehalogenation, Pd/C will likely reduce the pyrazine ring (saturating the double bonds) before it touches the bromine, or it will simply poison the heterogeneous surface immediately.

Q4: My amine partner is also a heterocycle (e.g., Pyrazole). The reaction yields 0%. A: You now have a "double poisoning" system.[1] Both partners coordinate Pd.[1][2][3][4]

  • Fix: This requires the "Nuclear Option" of ligands: tBuBrettPhos or AdBrettPhos . These are extremely bulky.[1][2][3][4] Also, increase temperature to 110 °C to force ligand dissociation/turnover.[1][2]

References

  • Mechanistic Insight on Heterocycle Coupling: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[1][2] Chemical Science, 2011.[1][2]

  • Buchwald-Hartwig Optimization Guide: Ruiz-Castillo, P., & Buchwald, S. L.[1][2][3][4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1][2] [1][2]

  • Suzuki Coupling of Chloropyrimidines (Analogous Chemistry): Kudo, N., et al. "Efficient Suzuki–Miyaura Coupling of 4-Chloropyrimidines."[1][2] Journal of Organic Chemistry, 2020.[1][2] (Validates the use of Pd-dppf and weak bases). [1][2]

  • Precatalyst Technology (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1][2] Chemical Science, 2013.[1][2][7]

Sources

I. Troubleshooting Direct Bromination & Deoxybromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Process Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the scalable synthesis and downstream functionalization of substituted bromopyrimidines.

Bromopyrimidines are privileged scaffolds in drug development, but their electron-deficient nature and the high reactivity of halogenating agents often lead to catastrophic failures during scale-up. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure scientific integrity.

Q1: When scaling up the direct C-5 bromination of electron-rich pyrimidines, I experience severe exotherms and intractable over-bromination with elemental bromine (Br₂). What is a safer, scalable alternative?

Causality: Elemental bromine is a highly active, liquid electrophile. In batch scale-up, mixing kinetics cannot compete with the rapid reaction rate, creating local concentration gradients of Br₂. This leads to runaway exotherms and drives the equilibrium toward di-brominated byproducts. Furthermore, the HBr byproduct lowers the pH, which can degrade sensitive functional groups. Solution: Transition to solid, controlled-release brominating agents. 1 or N-Bromosuccinimide (NBS) act as mild, atom-economical halogen sources[1]. SMBI, in particular, releases electrophilic bromine slowly into the solvent matrix, preventing local concentration spikes and eliminating the severe exotherms associated with Br₂.

Q2: I am converting a pyrimidin-4-one to a 4-bromopyrimidine using Phosphorus Oxybromide (POBr₃). The reaction works in small batches, but upon scale-up, the aqueous quench generates a violently exothermic runaway and intractable emulsions. How can I control this?

Causality: POBr₃ is a solid at room temperature and highly water-reactive. Quenching unreacted bulk POBr₃ with water generates 3 equivalents of HBr and 1 equivalent of H₃PO₄ in a violently exothermic hydrolysis. The resulting heat vaporizes the solvent, while the concentrated phosphate salts form a polymeric emulsion with the organic phase, trapping your product. Solution: Implement a reverse-quench protocol . Dilute the completed reaction mixture with a non-reactive co-solvent (e.g., toluene) to maintain homogeneity. Slowly transfer this mixture via a dropping funnel into a reactor containing a 10-fold volumetric excess of pre-cooled (0°C) saturated aqueous K₂HPO₄ under vigorous overhead stirring. The buffer neutralizes the HBr immediately, and the large aqueous volume acts as a heat sink, preventing emulsion formation.

II. Downstream Functionalization: Halogen-Lithium Exchange & Cross-Coupling

Q3: I am attempting a halogen-lithium exchange on a 5-bromopyrimidine using n-BuLi to synthesize an aldehyde, but I get terrible yields (<10%) and mostly nucleophilic addition byproducts. Why?

Causality: The 5-lithiopyrimidine intermediate is exceptionally unstable. Because the pyrimidine ring is highly electron-deficient, unreacted n-BuLi acts as a nucleophile rather than a base, attacking the C-2 or C-4/6 positions. Additionally, any successfully formed 5-lithiopyrimidine will rapidly self-condense or degrade before the electrophile can be added in a standard sequential workflow. Solution: Employ a Barbier-type halogen-lithium exchange [2]. By adding n-BuLi to a cryogenic mixture containing both the 5-bromopyrimidine and the electrophile (e.g., ethyl formate), the transient 5-lithiopyrimidine is trapped by the electrophile the millisecond it forms, outcompeting degradation pathways. See the protocol section below for the exact methodology.

Q4: In Pd-catalyzed Buchwald-Hartwig aminations, my 2-bromopyrimidine substrate fails to couple and seems to kill the catalyst, whereas my 5-bromopyrimidine works perfectly. What is the mechanistic reason?

Causality: While 2-bromopyrimidines readily undergo oxidative addition with Pd(0), the resulting Pd(II) complex is flanked by two adjacent ring nitrogen atoms. These nitrogens strongly chelate the palladium center, forming a stable, unreactive dimer or chelate that prevents the amine nucleophile from coordinating. This effectively poisons the catalyst. 5-bromopyrimidines lack this adjacent nitrogen geometry, allowing the catalytic cycle (coordination, deprotonation, and reductive elimination) to proceed smoothly[3]. Solution: For 2-substituted pyrimidines, pivot to nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or utilize strongly chelating bidentate ligands (e.g., Xantphos or BrettPhos) that can outcompete the pyrimidine nitrogens for palladium coordination.

III. Quantitative Data Summaries

Table 1: Reagent Selection for C-5 Bromination of Pyrimidines [1]

Reagent Equivalents Needed Reaction Time Typical Yield Scalability Profile
Br₂ / H₂O 1.5 - 2.0 2 - 4 hours 40 - 60% Poor (High exotherm, over-bromination)
NBS / DMF 1.1 - 1.2 1 - 2 hours 70 - 85% Good (Solid handling, mild exotherm)

| SMBI / CH₃CN | 1.05 | 0.5 - 1.5 hours | 88 - 94% | Excellent (Atom economical, rapid) |

Table 2: Halogen-Lithium Exchange Conditions for 5-Bromopyrimidines [2]

Method Temperature (°C) n-BuLi Addition Rate Yield (%) Primary Failure Mode
Standard Sequential -80 Fast (Bolus) 0 Nucleophilic addition of n-BuLi
Standard Sequential -95 Slow (15 min) 42 Incomplete trapping / self-condensation

| Barbier-Type (Concurrent) | -80 | Controlled (0.075 eq/min) | 78 | None (Transient species trapped instantly) |

IV. Experimental Workflows & Methodologies

Standard Operating Procedure: Barbier-Type Halogen-Lithium Exchange

This protocol is designed as a self-validating system to ensure the unstable 5-lithiopyrimidine is quantitatively trapped.

  • Reactor Preparation: Flame-dry a jacketed reactor equipped with an overhead stirrer, an internal thermocouple, and a programmable syringe pump. Purge continuously with dry N₂.

  • Reagent Loading: Dissolve the 5-bromopyrimidine (1.0 eq) and the electrophile (e.g., ethyl formate, 1.2 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Cool the internal reactor temperature to strictly between -95°C and -80°C using a liquid nitrogen/acetone bath.

  • Controlled Metalation (Self-Validating Step): Load n-BuLi (1.6 M in hexanes, 1.05 eq) into the syringe pump. Begin addition at a rate of exactly 0.075 eq/min.

    • Validation Check: Monitor the internal thermocouple. A temperature rise of >2°C indicates the onset of the exothermic exchange. If the temperature exceeds -80°C, the system is accumulating unreacted n-BuLi, which will lead to nucleophilic attack. Pausing the pump until the temperature stabilizes validates that the reaction rate is safely matching the reagent feed rate.

  • Rapid Quench: Exactly 1 minute after the complete addition of n-BuLi, quench the reaction rapidly by injecting glacial acetic acid (2.0 eq). This immediate quench prevents the degradation of the newly formed functionalized pyrimidine.

  • Workup: Allow the reactor to warm to room temperature. Dilute with EtOAc, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

V. Process Visualization

G Start Substituted Pyrimidinone POBr3 Deoxybromination (POBr3, Toluene, Reverse Quench) Start->POBr3 Start2 Electron-Rich Pyrimidine NBS Electrophilic Bromination (NBS or SMBI, Mild) Start2->NBS BromoPyr Bromopyrimidine Intermediate POBr3->BromoPyr C-4 / C-6 Bromination NBS->BromoPyr C-5 Bromination LiExchange Barbier-Type Halogen-Li Exchange (-80°C, n-BuLi + Electrophile) BromoPyr->LiExchange Unstable Li-Intermediate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) BromoPyr->CrossCoupling Requires optimized Pd-ligand Product1 Functionalized Pyrimidine (e.g., Aldehyde) LiExchange->Product1 In-situ Trapping Product2 C-N / C-C Coupled Pyrimidine CrossCoupling->Product2

Figure 1: Scalable pathways for pyrimidine bromination and downstream functionalization.

VI. References

  • Robust and Scalable Synthesis of Soai Aldehydes via Improved Barbier-type Halogen-lithium Exchange. d-nb.info. URL:

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. URL:

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. URL:

Sources

Technical Support Center: Purification of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (CAS: 1969620-74-3). It addresses the specific purification challenges associated with halogenated bi-heteroaryl intermediates used in drug discovery.

Executive Summary & Molecule Context

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a critical electrophilic intermediate, typically synthesized via Pd-catalyzed cross-coupling (Suzuki-Miyaura or Stille) between a 4,6-dihalopyrimidine and a 5-methylpyrazine organometallic reagent.

Its purification is complicated by three factors:

  • Similar Polarity: The starting material (e.g., 4,6-dibromopyrimidine) and the product often co-elute.

  • Electrophilicity: The C4-bromo position is susceptible to nucleophilic attack (hydrolysis or alcoholysis) during workup.

  • Metal Affinity: The pyrazine-pyrimidine chelating motif traps Palladium (Pd) residues, complicating downstream biological assays.

This guide provides self-validating protocols to resolve these specific issues.

Impurity Profile Analysis

Impurity TypeLikely IdentityOriginPhysicochemical BehaviorRemoval Strategy
Starting Material (SM) 4,6-DibromopyrimidineIncomplete conversionNon-polar, volatile, lacks basicity of product.Recrystallization (Product is less soluble) or Vacuum sublimation of SM.
Homocoupling Bis-pyrimidine or Bis-pyrazine speciesCatalyst cycle errorHighly non-polar (if bis-pyrazine) or very polar.Flash Chromatography (DCM/MeOH gradient).
Hydrolysis 6-(5-methylpyrazin-2-yl)pyrimidin-4-olNucleophilic attack by water/baseAcidic (Phenolic pKa ~7-8), highly polar.Base Wash (Extract into aq. Na₂CO₃).
Protodehalogenation 4-(5-methylpyrazin-2-yl)pyrimidinePd-catalyzed reductionSimilar polarity to product but lacks Br.Difficult. Requires high-efficiency HPLC or careful crystallization.
Metal Residue Palladium (Pd⁰/Pd²⁺)CatalystForms dark complexes with nitrogens.Scavengers (Thiol-based) or Chelation wash.

Troubleshooting & FAQs

Q1: The crude solid is dark brown/black. How do I remove the Palladium residues efficiently?

Diagnosis: The pyrazine-pyrimidine motif acts as a bidentate ligand, sequestering Pd. Standard filtration is insufficient. Protocol (The "Thiol-Modify" Wash):

  • Dissolve the crude material in THF or DCM (10 mL/g).

  • Add N-Acetylcysteine (0.5 equiv relative to Pd loading) or a silica-bound scavenger like SiliaMetS® Thiol (loading 1.2 mmol/g).

  • Stir at 40°C for 1 hour.

    • Why? The thiol sulfur has a higher affinity for Pd than the heterocyclic nitrogens, displacing the metal.

  • Filter through a pad of Celite®.

  • Validation: The filtrate should turn from dark brown to light yellow/orange.

Q2: My LC-MS shows a persistent peak for 4,6-dibromopyrimidine (SM). Column chromatography isn't separating them well.

Diagnosis: The SM and Product have similar Rf values in standard Hexane/EtOAc systems. Protocol (Solubility Differential):

  • Slurry Wash: Triturate the crude solid in Isopropanol (IPA) or Ethanol at room temperature.

    • Mechanism:[1] The di-bromo starting material is significantly more soluble in lower alcohols than the larger bi-heteroaryl product.

  • Sonicate for 10 minutes.

  • Filter the solid and wash with cold IPA.

  • Check Filtrate: The SM should be enriched in the mother liquor.

    • Warning: Do not reflux in methanol for extended periods; the 4-bromo group can undergo SNAr substitution to form the methoxy ether [1].

Q3: I see a polar impurity (M+H = 188/189 region) that increases during aqueous workup.

Diagnosis: This is likely 6-(5-methylpyrazin-2-yl)pyrimidin-4-ol , formed by hydrolysis of the bromine. This compound exists in tautomeric equilibrium (lactam form) and is acidic. Protocol (The "Reverse-Base" Extraction):

  • Dissolve crude in DCM .

  • Wash with 10% aqueous Na₂CO₃ (pH ~10-11).

    • Mechanism:[1] The hydroxy-pyrimidine is deprotonated (phenolate anion) and moves to the aqueous layer. The target product (neutral/basic) remains in DCM.

  • Separate layers immediately. Do not let it sit, as prolonged exposure to base can hydrolyze the product further.

  • Dry organic layer over Na₂SO₄.

Q4: How do I store the purified compound to prevent degradation?

Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reasoning: The C-Br bond on a pyrimidine ring is electron-deficient. Exposure to moisture and light can promote slow hydrolysis or photolytic debromination over time.

Purification Workflow Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Mixture (Dark Solid) Dissolve Dissolve in DCM/THF Start->Dissolve Scavenge Add Pd Scavenger (SiliaMetS Thiol or N-Acetylcysteine) Dissolve->Scavenge Remove Metal Filter Filter through Celite Scavenge->Filter BaseWash Wash with 10% Na2CO3 Filter->BaseWash Remove Hydrolysis Impurity CheckPurity Check LC-MS/TLC BaseWash->CheckPurity Organic Layer DiscardAq Discard Aqueous (Contains Hydrolysis Impurity) BaseWash->DiscardAq Aqueous Layer Recryst Triturate/Recrystallize (Isopropanol or EtOAc) CheckPurity->Recryst SM Present (>5%) Column Flash Chromatography (DCM/MeOH 98:2) CheckPurity->Column Complex Impurities Final Pure Product (Light Yellow Solid) CheckPurity->Final Purity >95% Recryst->Final Precipitate DiscardFiltrate Discard Filtrate (Contains SM/Pd) Recryst->DiscardFiltrate Mother Liquor Column->Final

Caption: Logical flow for the purification of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, prioritizing metal removal and solubility-based separation.

Experimental Protocols

Protocol A: Metal Scavenging & Base Wash (Standard Workup)
  • Dissolution: Dissolve 5.0 g of crude material in 50 mL DCM.

  • Scavenging: Add 2.5 g of SiliaMetS® Thiol (or equivalent). Stir at 35°C for 60 mins. Filter through a sintered glass funnel packed with Celite. Rinse with 20 mL DCM.

  • Hydrolysis Removal: Transfer filtrate to a separatory funnel. Wash with 2 x 30 mL 10% Na₂CO₃ .

    • Note: Emulsions may form due to the amphiphilic nature of the product. Use brine to break them if necessary.

  • Drying: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo to a yellow solid.

Protocol B: Recrystallization (Removal of Starting Material)
  • Solvent Selection: Use Isopropanol (IPA) .

  • Procedure:

    • Place the semi-pure solid in a flask.

    • Add IPA (5 mL per gram of solid).

    • Heat to 60°C (do not boil excessively).

    • Allow to cool slowly to room temperature, then to 0°C.

  • Filtration: Filter the precipitate. The 4,6-dibromopyrimidine (SM) remains largely in the filtrate due to its higher solubility and lower lattice energy compared to the bi-aryl product.

References

  • Nucleophilic Substitution Risks: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reactivity of 4-halopyrimidines towards alkoxides).
  • Palladium Scavenging : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Purification of Nitrogen Heterocycles: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on pyrimidine/pyrazine synthesis and handling).
  • Compound Data : PubChem CID 138987442 (Structural Analog: 4-bromo-6-(pyrimidin-2-yl)pyrimidine).[2]

Sources

Technical Support Center: Optimizing Solubility of Pyrimidine-Based Compounds

[1]

Topic: Strategies for increasing the solubility of pyrimidine derivatives in biological assays. Audience: Medicinal Chemists, Assay Development Scientists, and Pharmacologists. Objective: Provide actionable troubleshooting, rigorous protocols, and mechanistic insights to prevent compound precipitation and ensure data integrity.

Diagnostic Hub: Troubleshooting Common Solubility Issues

This section addresses specific symptoms encountered during assay development. Use the Decision Logic Tree below to identify the root cause and apply the correct remediation strategy.

Visual 1: Solubility Troubleshooting Logic Tree

Solubility_TroubleshootingStartSymptom: Compound Precipitationor Inconsistent DataCheck_StockInspect DMSO Stock(Is it clear?)Start->Check_StockStock_CloudyStock is Cloudy/PrecipitatedCheck_Stock->Stock_CloudyYesStock_ClearStock is ClearCheck_Stock->Stock_ClearNoSalt_StrategyStrategy: Salt Formation(e.g., Mesylate, HCl)Stock_Cloudy->Salt_StrategyIntrinsic Solubility LowComplexationStrategy: CyclodextrinComplexation (HP-β-CD)Stock_Cloudy->ComplexationLipophilic Planar StructureDilution_IssuePrecipitation uponDilution into Media?Stock_Clear->Dilution_IssueVisible PrecipitateAggregationSymptom: Steep Hill Slopeor False PositivesStock_Clear->AggregationData NoiseCheck_pHCheck Buffer pH vs. pKa(Is compound ionized?)Dilution_Issue->Check_pHCheck_pH->Salt_StrategyWrong pHCosolventStrategy: Optimize Co-solvent(Step-wise dilution)Check_pH->CosolventpH OKSurfactantStrategy: Add Surfactant(0.01% Triton X-100)Aggregation->Surfactant

Caption: Decision logic for diagnosing and resolving solubility-driven assay failures.

Issue 1: "My compound crashes out when diluted from DMSO into assay buffer."

Diagnosis: This is a Kinetic Solubility Failure . Pyrimidines are often planar and lipophilic; the rapid change from an organic solvent (DMSO) to an aqueous buffer causes supersaturation and immediate crystallization.

Corrective Actions:

  • Step-Wise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 100% DMSO

    
     10% DMSO in buffer 
    
    
    1% DMSO final). This prevents local regions of high concentration that trigger nucleation.
  • Maintain Co-solvent: Ensure the final assay contains the maximum tolerated DMSO concentration (typically 0.5% – 2.0% for biochemical assays).

  • Buffer Optimization: If your pyrimidine is a weak base (common due to ring nitrogens), lower the pH slightly if the assay permits. Protonation of the pyrimidine ring (pKa

    
     1.0–5.0 depending on substituents) significantly enhances solubility [1].
    
Issue 2: "I see steep Hill slopes (>2.0) or inconsistent IC50 values."

Diagnosis: This suggests Colloidal Aggregation . Hydrophobic pyrimidines can form promiscuous aggregates that sequester enzymes, leading to false positives.

Corrective Actions:

  • Detergent Addition: Add non-ionic surfactants to the assay buffer.[1]

    • Recommendation: 0.01% Triton X-100 or 0.05% Tween-20.

    • Mechanism:[2][3] Surfactants disrupt the formation of colloidal aggregates without denaturing most enzymes [2].

  • Verify with Nephelometry: Measure light scattering at the assay concentration to confirm the solution is true (monomeric) and not a suspension.

Core Protocols: Solubility Enhancement Workflows

Protocol A: Cyclodextrin Complexation

For pyrimidines that are strictly insoluble in aqueous media, encapsulation in Hydroxypropyl-


Applicability: Best for in vivo formulation or cell-based assays where DMSO toxicity is a concern.

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve HP-

    
    -CD in deionized water or PBS to a concentration of 20% (w/v).
    
    • Note: 20% is standard; do not exceed 40% due to viscosity.

  • Compound Addition: Add the pyrimidine solid in excess to the vehicle.

  • Equilibration: Vortex vigorously for 1 minute, then shake/stir at room temperature for 24–48 hours.

    • Critical Step: If using for an immediate assay, sonicate for 30 minutes at 37°C to accelerate complexation.

  • Filtration: Filter the suspension through a 0.22

    
    m PVDF or PTFE filter to remove uncomplexed solid.
    
  • Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration [3][4].

Protocol B: Kinetic Solubility Screen (The "Quick Check")

Before running a high-throughput screen (HTS), determine the "Kinetic Solubility Limit" to avoid crashing out expensive reagents.

Step-by-Step Methodology:

  • Stock Prep: Prepare a 10 mM stock of the pyrimidine in 100% DMSO.

  • Dilution Series: In a clear 96-well plate, spike the DMSO stock into the assay buffer (e.g., PBS pH 7.4) to achieve final concentrations of 200, 100, 50, 25, 12.5

    
    M.
    
    • Constraint: Keep final DMSO constant (e.g., 2%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a nephelometer.

    • Threshold: An increase in OD620 > 0.005 above background indicates precipitation.

  • Result: The highest concentration with baseline turbidity is your Kinetic Solubility Limit [5].

Technical Deep Dive & FAQs

Kinetic vs. Thermodynamic Solubility: Which matters?
  • Kinetic Solubility: Measures how much compound stays in solution when diluted from a pre-dissolved DMSO stock.[4]

    • Use Case: Early drug discovery, HTS, IC50 determination.

    • Risk:[5] The solution is often supersaturated and metastable.[6] It may precipitate over time (hours).[7]

  • Thermodynamic Solubility: Measures the concentration in equilibrium with solid compound (crystalline lattice).

    • Use Case: Lead optimization, formulation, late-stage development.[4]

    • Reality Check: Thermodynamic solubility is almost always lower than kinetic solubility [6][7].

Visual 2: Kinetic vs. Thermodynamic Workflow

Solubility_Typescluster_KineticKinetic Solubility (HTS)cluster_ThermoThermodynamic Solubility (Gold Standard)K_StartDMSO Stock(Dissolved)K_ProcessDilute into BufferK_Start->K_ProcessK_ResultMetastable Solution(Prone to precip)K_Process->K_ResultT_StartSolid Powder(Crystalline)T_ProcessStir in Buffer(24-48 hrs)T_Start->T_ProcessT_ResultEquilibrium Solution(Stable)T_Process->T_Result

Caption: Comparison of solubility measurement workflows. Kinetic is faster but less stable; Thermodynamic is stable but slower.

Salt Selection for Pyrimidines

Pyrimidines are weak bases.[1] If the pKa of the conjugate acid is > 2 units below the buffer pH, the compound will remain neutral (insoluble).

  • Rule of Thumb: Salt formation requires a

    
    pKa > 3 between the drug and the counterion.
    
  • Recommended Counterions:

    • Mesylate (Methanesulfonic acid):[8] Excellent for lipophilic bases.

    • Hydrochloride (HCl): Standard, but can lead to common ion effect issues in high-chloride media (like saline) [8].

Quantitative Reference: Solvent & Additive Limits
AdditiveRoleMax Concentration (Enzymatic)Max Concentration (Cell-Based)Mechanism
DMSO Primary Solvent5% (Check enzyme tolerance)0.1% – 0.5%Dissolves polar & non-polar; toxic to cells at high %.
HP-

-CD
Complexing AgentN/A (Inert)10 – 20 mMEncapsulates hydrophobic drugs; improves bioavailability.
Tween-20 Surfactant0.01% – 0.1%0.005%Prevents aggregation; reduces non-specific binding.
PEG-400 Co-solvent10% – 20%< 1%Disrupts water structure to accommodate lipophiles.

References

  • BenchChem. (2025).[9][1][5][7][10] Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from

  • BenchChem. (2025).[9][1][5][7][10] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • National Institutes of Health (NIH). (2018).[11] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Retrieved from

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from

  • American Pharmaceutical Review. (2014).[12][13] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from

Technical Support Center: Troubleshooting Debromination in Heteroaryl Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodebromination (des-bromo byproduct formation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving the highly electron-deficient substrate 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine .

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative solvent/base matrices, and a self-validating experimental protocol designed to suppress this critical side reaction.

Mechanistic Insight: The "Why" Behind the Side Reaction

To solve debromination, we must first understand the causality of the catalytic cycle. 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine contains two highly electron-withdrawing diazine rings (pyrimidine and pyrazine). This severe electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst to the C–Br bond, forming a highly stable Ar–Pd(II)–Br intermediate[1].

However, this same electron deficiency creates a kinetic bottleneck during the subsequent transmetalation step. Because the intermediate has a prolonged lifetime in the reaction mixture, it becomes highly vulnerable to competing side reactions. If any hydride source is present in the system, it will displace the bromide to form an Ar–Pd(II)–H complex, which rapidly undergoes reductive elimination to yield the undesired des-bromo byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd ArBr 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (Ar-Br) ArBr->OxAdd Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet + Nucleophile (e.g., R-B(OH)2) Fast with bulky ligands Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (Base/Solvent) Competing Pathway Product Ar-R (Desired Product) Transmet->Product Reductive Elimination Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination

Competing pathways in Pd-catalyzed cross-coupling: transmetalation vs. hydrodebromination.

Troubleshooting FAQs

Q: I am not using a reducing agent. Where is the hydride source coming from? A: Hydrides are almost always inadvertently introduced through your choice of base or solvent. Alkoxide bases with β-hydrogens (e.g., sodium ethoxide, sodium isopropoxide) and protic solvents (e.g., methanol, ethanol) readily undergo β-hydride elimination in the presence of Pd(II), transferring a hydride directly to the palladium center[2][3]. Furthermore, recent mechanistic studies demonstrate that in the presence of highly electron-deficient or fluorinated substrates, even trace amounts of water can act as a hydrogen source for hydrodehalogenation[4].

Q: How do I select a catalyst system to outcompete the debromination pathway? A: The fundamental strategy is to lower the activation energy of the transmetalation and reductive elimination steps so they kinetically outpace the hydride transfer. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) or bis(tri-tert-butylphosphine)palladium(0) is the most effective approach[5]. The electron-rich nature of these ligands stabilizes the active Pd(0) species, while their extreme steric bulk forces the coupling partners into close proximity, dramatically accelerating the desired C–C bond formation[3].

Q: Does temperature play a role in this side reaction? A: Yes. Higher temperatures exponentially increase the rate of the higher-activation-energy side reactions (like β-hydride elimination from solvents). Lowering the temperature can increase the selectivity of the reaction by disfavoring the debromination pathway, provided your catalyst is active enough to perform transmetalation at milder temperatures[3].

Optimization Data: Base & Solvent Matrix

To engineer a robust reaction, you must eliminate all potential hydride donors. Use the following matrix to select your reaction medium.

ComponentHigh Risk (Promotes Debromination)Low Risk (Suppresses Debromination)Mechanistic Rationale
Solvent Methanol, Ethanol, IsopropanolToluene, 1,4-Dioxane, THFProtic solvents act as direct hydride donors via β-hydride elimination[2].
Base NaOMe, NaOEt, KOtBu (in protic media)K₃PO₄, Cs₂CO₃, K₂CO₃ (anhydrous)Inorganic carbonate/phosphate bases lack β-hydrogens, preventing hydride transfer to Pd(II)[3].
Additives Water (uncontrolled/biphasic)None (strictly anhydrous conditions)Trace water acts as a hydrogen source for electron-deficient Ar-Pd(II) complexes[4].

Self-Validating Experimental Protocol

This step-by-step Suzuki-Miyaura coupling protocol is optimized specifically for 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine. It incorporates In-Process Controls (IPCs) to ensure the system self-validates before proceeding to completion.

Step 1: Rigorous Deoxygenation and Drying
  • Charge an oven-dried Schlenk flask with 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality Check: K₃PO₄ is strictly chosen over alkoxides to eliminate β-hydride sources[3].

  • Subject the flask to 3 cycles of vacuum/backfilling with ultra-high purity Argon.

Step 2: Catalyst Complexation
  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%) to the flask under a positive stream of Argon.

    • Causality Check: The bulky XPhos ligand accelerates transmetalation, kinetically outcompeting the hydrodebromination pathway[3][5].

Step 3: Solvent Addition and Reaction
  • Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

Step 4: In-Process Control (IPC) and Validation
  • Self-Validation Step: After exactly 1 hour, withdraw a 10 µL aliquot under Argon. Dilute in HPLC-grade MeCN and analyze via LC-MS.

  • Acceptance Criteria: Evaluate the UV/TIC trace. The ratio of the desired cross-coupled mass (M+R) to the debrominated mass (M-79+1) must be >20:1 .

    • Troubleshooting: If significant debromination is observed (<20:1 ratio), halt the reaction. Your system has a hydride leak. Verify the anhydrous nature of your 1,4-Dioxane and K₃PO₄, as trace water is likely acting as the hydrogen source[4].

Step 5: Workup
  • Once the IPC validates and starting material is consumed, cool the mixture to room temperature.

  • Filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

References

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for a diverse range of its derivatives, this document establishes a predicted spectroscopic profile for the core molecule based on established principles and compares it with the known spectral data of structurally related analogs. This approach offers a valuable framework for researchers synthesizing and characterizing novel compounds within this chemical class.

The 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Scaffold: An Introduction

Heterocyclic compounds containing pyrimidine and pyrazine rings are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The title compound, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, combines these two important pharmacophores and is further functionalized with a bromine atom, providing a handle for further chemical modifications through cross-coupling reactions. Understanding the spectroscopic signature of this core structure and its derivatives is paramount for confirming their synthesis and purity.

Predicted Spectroscopic Profile of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

The following is a predicted spectroscopic profile for the title compound, derived from the analysis of its constituent chemical moieties and comparison with known analogs.

Molecular Structure

Caption: Molecular structure of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrazine rings, as well as the methyl protons.

  • Pyrimidine Ring:

    • H2: ~8.8-9.0 ppm (singlet). This proton is deshielded due to the two adjacent nitrogen atoms.

    • H5: ~7.5-7.7 ppm (singlet).

  • Pyrazine Ring:

    • H3': ~8.4-8.6 ppm (singlet).

    • H6': ~8.3-8.5 ppm (singlet).

  • Methyl Group:

    • -CH₃: ~2.5-2.7 ppm (singlet).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrimidine Ring:

    • C2: ~158-160 ppm.

    • C4: ~160-162 ppm (bearing the bromine).

    • C5: ~120-122 ppm.

    • C6: ~163-165 ppm (attached to the pyrazine ring).

  • Pyrazine Ring:

    • C2': ~150-152 ppm.

    • C3': ~143-145 ppm.

    • C5': ~152-154 ppm (bearing the methyl group).

    • C6': ~142-144 ppm.

  • Methyl Group:

    • -CH₃: ~20-22 ppm.

Mass Spectrometry (Predicted)

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Molecular Ion (M⁺): Expected at m/z 264 and 266.

  • Key Fragmentation: Loss of Br (M-79/81), loss of HCN from the pyrimidine or pyrazine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic rings and the C-Br bond.

  • C=N and C=C stretching (aromatic rings): 1500-1650 cm⁻¹.[1]

  • C-H stretching (aromatic): 3000-3100 cm⁻¹.

  • C-H stretching (methyl): 2850-2960 cm⁻¹.

  • C-Br stretching: 500-600 cm⁻¹.

Comparative Spectroscopic Data of Analogous Compounds

To provide a practical context for the predicted data, the following tables summarize the experimental spectroscopic data for several related bromo-pyrimidine and pyrazine-containing molecules.

Table 1: ¹H and ¹³C NMR Data of Selected Analogs
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
4-Bromo-6-methylpyrimidine CDCl₃8.89 (s, 1H), 7.29 (s, 1H), 2.62 (s, 3H)165.1, 160.7, 158.9, 119.8, 24.3PubChem CID 45117387[2]
2-Amino-4-bromo-6-methylpyrimidine DMSO-d₆8.20 (s, 1H), 6.80 (s, 2H), 2.30 (s, 3H)Not availableGuidechem[3]
4-(6-chloropyridin-3-yl)-6-(3,4-difluorophenyl) pyrimidin-2-amine DMSO6.96 (s, 2H), 7.6 (q, 1H), 7.7 (d, 1H), 7.89 (s, 1H), 8.14 (m, 2H), 8.3 (t, 1H), 8.6 (dd, 1H), 9.23(s, 1H)102.4, 116.45/116.6, 118.21/118.35, 124.56/124.59Journal of Molecular Science[4]
N-[5-Bromo-2-methylpyridine-3-yl]acetamide CDCl₃7.8 (s, 1H), 7.38 (s, 1H), 2.6 (s, 3H), 2.45 (s, 3H)16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1MDPI[5]
Table 2: Mass Spectrometry and Infrared Data of Selected Analogs
CompoundMolecular Ion (m/z)Key IR Bands (cm⁻¹)Source
4-Bromo-6-methylpyrimidine 172, 174Not availablePubChem CID 45117387[2]
4-(6-chloropyridin-3-yl)-6-(p-tolyl)pyrimidin-2-amine 310, 3123450, 3300 (N-H), 1600 (C=N)Journal of Molecular Science[4]
N-[5-Bromo-2-methylpyridine-3-yl]acetamide 229, 231Not availableMDPI[5]
General Pyrimidine Derivatives Varies~3300-3500 (N-H), ~1500-1650 (C=N)Journal of Molecular Science[1]

Comparative Spectroscopic Analysis

  • Effect of the Pyrazine Ring: The introduction of the 5-methylpyrazin-2-yl group at the 6-position of the pyrimidine ring, in place of a simple methyl group (as in 4-bromo-6-methylpyrimidine), is expected to introduce additional aromatic signals in both the ¹H and ¹³C NMR spectra. The chemical shifts of the pyrimidine protons and carbons will also be influenced by the electronic nature of the pyrazine substituent.

  • Bromine Isotopic Pattern: The presence of a bromine atom is a key feature that should be readily identifiable in the mass spectrum of all bromo-pyrimidine derivatives, exhibiting the characteristic M⁺ and M+2 peaks of roughly equal intensity.[1]

  • ¹H NMR Chemical Shifts: The chemical shifts of the pyrimidine protons are sensitive to the nature of the substituents. For instance, the presence of an amino group in 2-amino-4-bromo-6-methylpyrimidine leads to a significant upfield shift of the pyrimidine proton signal compared to 4-bromo-6-methylpyrimidine.

  • IR Spectroscopy: The IR spectra of these compounds are generally characterized by strong absorptions in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations of the aromatic rings.[1]

Experimental Methodologies

The following are generalized protocols for the spectroscopic analysis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The characteristic bromine isotope pattern should be clearly visible.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Structural Diagrams

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization A Synthesized Compound B NMR (1H, 13C) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Structure Elucidation B->E C->E D->E F Purity Assessment E->F

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Structures of Analogous Compounds

Caption: Molecular structures of key analogous compounds.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42605-42609.
  • PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Molecular Science. (2025). Synthesis of novel pyrimidines from chalcones. Retrieved from [Link]

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., Shaik, A. B., & N, S. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103067.
  • PubChemLite. (n.d.). 4-bromo-6-methylpyrimidine (C5H5BrN2). Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • Journal of Molecular Science. (2025). Synthesis of novel pyrimidines from chalcones. Retrieved from [Link]

  • Google Patents. (n.d.). US8329692B2 - Pyrimidinyl pyridazinone derivatives.
  • PubChemLite. (n.d.). 4-bromo-6-(pyrimidin-2-yl)pyrimidine (C8H5BrN4). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][6]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Retrieved from [Link]

  • SunText Reviews. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl- Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. Retrieved from [Link]

  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-6-(4-fluorophenyl)pyrimidine. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The reactivity of the chosen building blocks dictates the feasibility and efficiency of synthetic routes toward novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , a key intermediate, with other brominated heterocycles in palladium-catalyzed cross-coupling reactions. By understanding its electronic properties and steric environment, we can predict its behavior and strategically design synthetic pathways.

The pyrimidine core is a privileged structure in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] The title compound features a pyrimidine ring substituted with a bromine atom at the 4-position and an electron-deficient 5-methylpyrazine ring at the 6-position. This unique substitution pattern significantly influences its reactivity in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Understanding the Reactivity Landscape of Brominated Heterocycles

The reactivity of a brominated heterocycle in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond.[3] This step is often rate-determining. The general reactivity trend for halogens in these reactions is I > Br > Cl, a direct consequence of the decreasing C-X bond dissociation energy.[4][5]

Several factors intrinsic to the heterocyclic core further modulate this reactivity:

  • Electron-Deficient vs. Electron-Rich Rings: Electron-deficient rings, such as pyrimidines and pyrazines, generally exhibit enhanced reactivity in cross-coupling reactions compared to their electron-rich counterparts like furans and pyrroles.[3][6] The electron-withdrawing nature of the ring nitrogen atoms facilitates the oxidative addition step.

  • Position of the Bromine Atom: The position of the bromine atom relative to the heteroatoms significantly impacts reactivity. For instance, in pyridines, the 2- and 4-positions are more activated towards nucleophilic attack and often show different reactivity profiles in cross-coupling compared to the 3-position.[3][7]

  • Steric Hindrance: Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.

Comparative Reactivity Analysis of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

The subject molecule, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, possesses two electron-deficient nitrogen-containing heterocycles. The pyrimidine ring itself is electron-deficient, and this effect is further amplified by the electron-withdrawing nature of the attached 5-methylpyrazine ring. This electronic landscape suggests a high propensity for undergoing palladium-catalyzed cross-coupling reactions.

To provide a clear comparison, we will evaluate its predicted reactivity against a selection of other common brominated heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[2] The electron-deficient nature of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine makes it an excellent candidate for this transformation.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Brominated HeterocyclePredicted Relative ReactivityRationaleRepresentative Conditions & Yield
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine High Highly electron-deficient due to two N-heterocycles, facilitating oxidative addition.Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °C; Expected Yield: >80%
5-BromopyrimidineHighElectron-deficient pyrimidine ring.[2]Pd₂(dba)₃, SPhos, K₃PO₄, 1,4-Dioxane; Good to excellent yields.[8]
2-BromopyrazineHighElectron-deficient pyrazine ring.[4][9]Pd(OAc)₂, XPhos, K₃PO₄, Toluene, 100 °C; Generally high yields.
3-BromopyridineModerateLess electron-deficient compared to pyrimidines and pyrazines.[10]Pd(OAc)₂, P(Cy)₃, K₂CO₃, Toluene/H₂O, 90 °C; Good yields often require more forcing conditions.[11]
2-BromothiopheneModerate to HighElectron-rich heterocycle, but the C-Br bond at the 2-position is readily accessible.[12]PdCl₂(dppf), K₂CO₃, DMF, 80 °C; Generally good yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[13][14] The high reactivity of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is anticipated to translate to this reaction as well, allowing for the introduction of a wide range of primary and secondary amines.

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

Brominated HeterocyclePredicted Relative ReactivityRationaleRepresentative Conditions & Yield
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine High The electron-deficient nature of the pyrimidine ring promotes the C-N coupling.Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C; Expected Yield: >75%
2-BromopyridineHighA common and generally reactive substrate for Buchwald-Hartwig amination.[15][16]Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110 °C; Good to excellent yields.
3-BromopyridineModerateCan be more challenging than 2-bromopyridine due to different electronic properties.[13]Pd₂(dba)₃, Xantphos, K₃PO₄, Toluene, 110 °C; Yields are often substrate-dependent.
2-BromopyrazineHighThe electron-deficient ring facilitates the reaction.Pd(OAc)₂, RuPhos, K₂CO₃, t-Amyl alcohol, 110 °C; Generally high yields.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[1][17] This reaction is invaluable for introducing alkynyl moieties into heterocyclic scaffolds.

Table 3: Comparative Reactivity in Sonogashira Coupling

Brominated HeterocyclePredicted Relative ReactivityRationaleRepresentative Conditions & Yield
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine High The electron-deficient nature of the substrate is highly favorable for this reaction.PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60-80 °C; Expected Yield: >80%
5-BromopyrimidineHighA well-established substrate for Sonogashira coupling.[1]Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C; Generally high yields.
2-Amino-3-bromopyridineHighThe amino group can influence reactivity, but it is generally a good coupling partner.[17][18]Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C; Moderate to excellent yields.[18]
2-BromopyrazineHighThe electron-deficient pyrazine ring promotes efficient coupling.PdCl₂(PPh₃)₂, CuI, Et₃N, MeCN, rt; Good yields can be achieved under mild conditions.[19]

Experimental Protocols

The following protocols are representative examples for conducting cross-coupling reactions with brominated heterocycles and can serve as a starting point for the optimization of reactions with 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the brominated heterocycle (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the brominated heterocycle (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.06 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add the brominated heterocycle (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.06 mmol).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative_Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Brominated Heterocycle - Coupling Partner - Catalyst & Ligand - Base Vessel Add to Reaction Vessel Reagents->Vessel Inert Evacuate & Backfill with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is poised to be a highly reactive and versatile building block in palladium-catalyzed cross-coupling reactions. Its dual electron-deficient heterocyclic nature strongly activates the C-Br bond towards oxidative addition, suggesting that it will outperform less electron-deficient brominated heterocycles like 3-bromopyridine. The provided experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer a solid foundation for synthetic chemists to exploit the reactivity of this promising intermediate in the rapid generation of diverse chemical libraries for drug discovery and materials science. As with any new substrate, empirical optimization of reaction conditions will be key to achieving maximal yields and purity.

References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Benchchem. A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Bartleby. 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • ACS Publications. Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. Available at: [Link]

  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights.
  • ACS Publications. Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Suzuki‐type cross‐coupling reactions of brominated syn‐dithienopyrazines 14, 15, and 18. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Benchchem. Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. Available at: [Link]

  • Baran Lab. Haloselectivity of Heterocycles. Available at: [Link]

  • ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]

  • Ministry of Health and Prevention - UAE. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Available at: [Link]

  • Semantic Scholar. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Available at: [Link]

  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate.
  • MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine and Evaluation of Their Antiviral Activity. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • Royal Society of Chemistry. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Available at: [Link]

Sources

Navigating the Kinase Inhibitory Landscape: A Comparative Guide to Bromo-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapies, particularly in oncology. Its inherent ability to mimic the purine core of ATP makes it an ideal framework for designing potent kinase inhibitors. While the specific biological activities of derivatives from 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine are not extensively documented in publicly available literature, this guide will provide a comprehensive comparative analysis of a closely related and well-studied class: 5-bromo-pyrimidine analogues developed as tyrosine kinase inhibitors. The principles, experimental methodologies, and structure-activity relationship (SAR) insights discussed herein offer a robust framework for the evaluation and development of novel pyrimidine-based kinase inhibitors, including those derived from the 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine scaffold.

The Rationale for Targeting Kinases with Bromo-Pyrimidine Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers. The development of small molecule inhibitors that can selectively target these kinases has revolutionized cancer treatment. The pyrimidine core serves as a versatile scaffold for designing such inhibitors. The inclusion of a bromine atom can enhance binding affinity through halogen bonding and provide a reactive handle for further chemical modifications, allowing for the exploration of the chemical space around the core structure to optimize potency and selectivity.[1][2]

This guide will focus on a series of 5-bromo-pyrimidine derivatives that have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][3] We will compare their performance with Dasatinib, a known multi-targeted tyrosine kinase inhibitor used in the treatment of CML.

Comparative Analysis of Biological Activity

The anti-proliferative activity of novel 5-bromo-pyrimidine analogues has been assessed against various cancer cell lines, with a particular focus on the K562 human chronic myeloid leukemia cell line, which is positive for the Bcr-Abl fusion protein. The half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays, such as the MTT assay, provide a quantitative measure of the compounds' potency.

Compound IDModification on Pyrimidine CoreTarget Cell LineIC50 (µM)[1]Bcr-Abl Kinase Inhibition IC50 (µM)[3]
Series 1: 6g 4-(trifluoromethyl)phenylamino at C4K5620.008Potent
Series 2: 7d 2-((2-(4-chlorophenyl)-2-oxoethyl)thio) at C4K562PotentPotent
Series 3: 9c 4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl at C4K562PotentPotent
Series 4: 10e N'-(4-chlorobenzylidene)-2-((...))acetohydrazide at C4K562PotentPotent
Dasatinib (Reference Drug)K5620.0050.001

Note: The term "Potent" is used where specific IC50 values for kinase inhibition were not provided in the summarized search results, but the compounds were highlighted as potent inhibitors.

The data indicates that strategic modifications at the C4 position of the 5-bromo-pyrimidine scaffold can yield compounds with potent anti-proliferative activity against CML cells, with some derivatives approaching the potency of the established drug, Dasatinib.[1][2] The structure-activity relationship suggests that the nature of the substituent at this position is critical for achieving high potency.

Deciphering the Mechanism of Action: Kinase Inhibition

The primary mechanism of action for these compounds is the inhibition of tyrosine kinases, such as Bcr-Abl. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Bcr_Abl_Kinase Bcr-Abl Kinase (Active) Receptor->Bcr_Abl_Kinase Bromo_Pyrimidine_Derivative Bromo-Pyrimidine Derivative Bromo_Pyrimidine_Derivative->Bcr_Abl_Kinase Inhibition ADP ADP Bcr_Abl_Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl_Kinase Substrate Substrate Substrate->Bcr_Abl_Kinase Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Survival Survival Phosphorylated_Substrate->Survival

Caption: Bromo-pyrimidine derivatives inhibit Bcr-Abl kinase activity.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of these bromo-pyrimidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-pyrimidine derivatives and the reference drug (Dasatinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compounds 3. Add Test Compounds & Reference Drug Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A higher luminescent signal corresponds to higher ADP production and thus higher kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the Bcr-Abl kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.

Conclusion and Future Directions

The exploration of bromo-pyrimidine derivatives has yielded promising lead compounds for the development of novel kinase inhibitors. The structure-activity relationship studies highlight the critical importance of substituents on the pyrimidine core for achieving high potency and selectivity. While the specific derivatives of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine remain to be extensively explored, the methodologies and insights presented in this guide provide a solid foundation for their future investigation.

Future research should focus on synthesizing and evaluating a library of compounds based on this novel scaffold. A thorough investigation of their kinase selectivity profile against a panel of kinases will be crucial to understand their potential off-target effects and to identify the most promising candidates for further preclinical development. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of pyrimidine-based targeted therapies.

References

  • Kumar, S. G. V., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.
  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.).
  • Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Sharma, P., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics, 38(5), 1335-1353.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Hassan, T. H., & Saadi, F. M. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512).
  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, M. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 36(6), 1001-1015.
  • BenchChem. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5327.
  • Zhang, T., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716.
  • MySkinRecipes. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-6-methylpyrimidine. PubChem.
  • Raj, V., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-503.
  • Parker, M. L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.
  • Ali, M. A., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 6060-6098.
  • Patel, H. M., & Jain, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 840417.

Sources

Structure-activity relationship (SAR) studies of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative SAR Analysis & Methodological Guide Domain: Medicinal Chemistry / Kinase Inhibitor Discovery

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , a privileged bi-heteroaryl scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and EGFR families) and adenosine receptor antagonists.

The 4-bromo functionality serves as a critical electrophilic handle for late-stage diversification via nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-couplings, while the 6-(5-methylpyrazin-2-yl) moiety functions as a robust hinge-binding motif. This guide compares this scaffold against its pyridin-2-yl  and des-methyl pyrazin-2-yl  analogs, demonstrating why the 5-methylpyrazine variant often offers superior potency and metabolic stability profiles.
Structural Analysis & Mechanism of Action

The core value of the 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine scaffold lies in its ability to mimic the adenine ring of ATP.

  • The Pyrimidine Core: Acts as the central template, orienting substituents vectors.

  • The 5-Methylpyrazin-2-yl Substituent (C-6): This is the critical differentiator. The pyrazine nitrogens (

    
    , 
    
    
    
    ) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of residues like Leu83 in CDK2).
  • The Bromine (C-4): A displacement site for introducing "solubilizing tails" or "solvent-front" groups (amines, piperazines) to tune physicochemical properties (LogP, tPSA).

Signaling Pathway Context (CDK/Cell Cycle)

In oncology applications, derivatives of this scaffold typically target Cyclin-Dependent Kinases (CDKs), arresting the cell cycle at G1/S or G2/M transitions.

CDK_Pathway GrowthFactor Growth Factors (EGF/IGF) RTK RTK Activation GrowthFactor->RTK RasRaf Ras/Raf/MEK/ERK RTK->RasRaf CyclinD Cyclin D Upregulation RasRaf->CyclinD CDK4_6 CDK4/6 Complex CyclinD->CDK4_6 Rb Retinoblastoma (Rb) Phosphorylation CDK4_6->Rb Phosphorylates E2F E2F Release Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor Pyrazine-Pyrimidine Inhibitor Inhibitor->CDK4_6  ATP Competition

Figure 1: Mechanism of action for CDK inhibition. The scaffold competes with ATP at the CDK4/6 complex, preventing Rb phosphorylation and arresting the cell cycle.

Comparative SAR Performance

The following data compares the 5-methylpyrazin-2-yl scaffold ("The Product") against two common alternatives: the pyridin-2-yl analog (common in early-generation inhibitors) and the des-methyl pyrazin-2-yl analog.

Table 1: Physicochemical & Potency Comparison

Data represents aggregate trends from bi-heteroaryl kinase inhibitor SAR studies (e.g., CDK2/9 assays).

Feature5-Methylpyrazin-2-yl (Product)Pyridin-2-yl (Alternative A)Pyrazin-2-yl (Alternative B)
Hinge Binding High (2 Nitrogen acceptors)Moderate (1 Nitrogen acceptor)High (2 Nitrogen acceptors)
Lipophilicity (cLogP) ~2.1 (Optimal CNS/Cell perm.)~2.4 (Higher)~1.8 (Lower)
Metabolic Stability High (Methyl blocks C-5 oxidation)Moderate (Prone to N-oxidation)Low (C-5 is a metabolic soft spot)
Solubility Moderate Low (More planar/aggregated)High
Selectivity High (Methyl induces twist/shape fit)Low (Promiscuous binder)Moderate
Detailed Technical Analysis
  • Vs. Pyridine (Alternative A): The pyridine ring is a classic bioisostere but often lacks the second nitrogen atom required for "water-mediated" hydrogen bonding networks often seen in kinase pockets (e.g., JAK2). Furthermore, the pyridine analogs tend to be more lipophilic and planar, leading to lower aqueous solubility and higher non-specific protein binding.

  • Vs. Des-methyl Pyrazine (Alternative B): While the unsubstituted pyrazine binds tightly, the C-5 position is electronically deficient and highly susceptible to oxidative metabolism by cytochrome P450 enzymes (CYP mediated hydroxylation). The introduction of the 5-methyl group in the Product blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) without disrupting the hinge-binding interaction.
    
Experimental Protocols

To validate the SAR, the bromide must be functionalized. Below is the industry-standard workflow for derivatizing this scaffold.

Workflow Diagram: Scaffold Diversification

Synthesis_Workflow Start 4-Bromo-6-methylpyrimidine Step1 Suzuki Coupling (Install Pyrazine) Start->Step1 5-methylpyrazin-2-ylboronic acid Pd(dppf)Cl2 Intermediate 4-Bromo-6-(5-methylpyrazin-2-yl) pyrimidine Step1->Intermediate Step2 Buchwald-Hartwig / SnAr (Displace Bromine) Intermediate->Step2 Amine (R-NH2) Pd2(dba)3 / BINAP Final Bioactive Kinase Inhibitor Step2->Final

Figure 2: Synthetic route for generating SAR libraries from the brominated core.

Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)

Objective: Install the 5-methylpyrazine moiety at the C-6 position of the pyrimidine.

  • Reagents: 4-Bromo-6-chloropyrimidine (1.0 eq), (5-methylpyrazin-2-yl)boronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.

    • Add reactants and catalyst under inert atmosphere.[1]

    • Heat to 90°C for 12 hours .

    • Purification: The 4-bromo-6-(heteroaryl) product is often less polar; purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Note: The 4-position bromine is less reactive than the 6-position chlorine in Suzuki conditions if temperature is controlled, allowing regioselective coupling. However, starting with 4,6-dibromopyrimidine usually yields a mixture requiring careful separation.

Protocol B:

Displacement for Library Generation

Objective: Functionalize the C-4 bromine with amines to test potency.

  • Reagents: Scaffold (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (3.0 eq).

  • Solvent: NMP or DMF (anhydrous).

  • Procedure:

    • Dissolve scaffold in NMP.

    • Add amine and base.[1]

    • Microwave irradiation at 120°C for 30 minutes .

    • Validation: Monitor disappearance of the Bromide peak (approx. 235/237 m/z pattern) via LC-MS.

Critical Quality Attributes (CQA)

When sourcing or synthesizing 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine for SAR studies, ensure the following specifications to avoid assay interference:

  • Purity: >98% (HPLC). Impurities often include the bis-coupled dimer, which is inactive but insoluble, crashing out in biological assays and causing false negatives.

  • Regioisomer Content: <0.5%. Ensure the pyrazine is at C-6 and Bromine at C-4. Misidentification of isomers (2,4- vs 4,6-substitution) is a common error in pyrimidine chemistry.

  • Residual Palladium: <10 ppm. Pd residues can chelate to the kinase active site, producing false positives in biochemical assays.

References
  • Synthesis and Identification of [1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. (2005). Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. (2024). Link

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • 4-Bromo-6-methylpyrimidine (Chemical Structure & Properties). PubChem. Link

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. (2024). Link

Sources

In Vitro Cytotoxicity Assessment of Novel Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a ubiquitous pharmacophore in oncology, forming the backbone of established chemotherapeutics like 5-fluorouracil (5-FU) and targeted kinase inhibitors[1]. However, the clinical utility of standard pyrimidine drugs is frequently limited by non-specific cytotoxicity and the rapid onset of multidrug resistance (MDR), which is often mediated by P-glycoprotein efflux pumps[1][2]. To circumvent these limitations, drug development has pivoted toward synthesizing novel pyrimidine derivatives—such as pyrido[2,3-d]pyrimidines and pyrimidine-hydrazone hybrids—designed for enhanced target specificity and lipophilicity[3][4].

As a Senior Application Scientist, I approach the evaluation of these novel entities not just as a screening exercise, but as a rigorous analytical challenge. Establishing the true therapeutic index of a novel pyrimidine derivative requires benchmarking its in vitro cytotoxicity against standard-of-care alternatives (e.g., Doxorubicin) using orthogonal, self-validating assay systems.

Comparative Efficacy: Novel Derivatives vs. Standard Therapeutics

Recent experimental data highlights the potent antineoplastic activity of novel pyrimidine derivatives across diverse human cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of several recently synthesized classes compared to the widely used chemotherapeutic agent, Doxorubicin.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound Class / Specific DerivativeTarget Cell LineIC50 (µM)Standard Alternative (Doxorubicin) IC50 (µM)Reference
4"-pyridinyl pyrimidine (Comp 15) DU-145 (Prostate)2.0 ± 0.1Not explicitly stated (Highly Potent)[5]
Pyrimidine-hydrazone hybrid (Comp 6) A549 (Lung)10.0 - 20.0~ 2.1[4]
Pyrido[2,3-d]pyrimidine (Comp 2d) A549 (Lung)< 50.0~ 1.5 - 5.0[3]

Analysis of the experimental data reveals that while Doxorubicin remains highly potent, novel 4"-pyridinyl pyrimidine derivatives exhibit remarkable efficacy (IC50 = 2.0 µM) against prostate cancer lines (DU-145)[5]. Furthermore, pyrimidine-hydrazone hybrids demonstrate a unique mechanistic advantage: their increased lipophilicity allows them to bypass P-glycoprotein efflux, effectively inhibiting the proliferation of doxorubicin-resistant colon adenocarcinoma cells (LoVo/DX) where standard therapies fail[2][6].

Mechanistic Insights and Signaling Pathways

Understanding the causality behind cell death is as critical as measuring it. Novel pyrimidine derivatives do not merely act as broad-spectrum cytotoxins; they engage specific intracellular targets. Many of these compounds function as Topoisomerase II inhibitors or DNA intercalators[1][2]. This targeted interference triggers DNA damage responses, leading to the upregulation of the p53 tumor suppressor protein[1]. Consequently, cells undergo cycle arrest at the G0/G1 or G2/M phases, ultimately culminating in programmed cell death (apoptosis)[1].

Pathway NPD Novel Pyrimidine Derivatives TopoII Topoisomerase II Inhibition NPD->TopoII DNA DNA Damage & Intercalation TopoII->DNA p53 p53 Upregulation DNA->p53 CellCycle G0/G1 & G2/M Arrest p53->CellCycle Apoptosis Apoptosis (Cell Death) p53->Apoptosis CellCycle->Apoptosis

Mechanism of action of novel pyrimidine derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in cytotoxicity profiling, relying on a single assay modality is a critical vulnerability. For instance, the widely used MTT assay measures the NAD(P)H-dependent reduction of tetrazolium dye by mitochondrial oxidoreductases[7]. However, if a novel pyrimidine derivative transiently alters mitochondrial metabolism without inducing immediate cell death, the MTT assay may yield false-positive cytotoxicity readings.

Therefore, I mandate an orthogonal validation approach using the Sulforhodamine B (SRB) assay. The SRB assay measures total cellular protein mass by binding to basic amino acid residues under mildly acidic conditions, providing a readout that is entirely independent of the cellular metabolic state[4][7].

Workflow Seed Cell Seeding (96-well plate) Incubate 24h Incubation (Attachment) Seed->Incubate Treat Compound Treatment (NPDs vs Control) Incubate->Treat Assay MTT / SRB Addition (Viability Readout) Treat->Assay Read Absorbance Measurement (Microplate Reader) Assay->Read Analyze IC50 Calculation & Data Analysis Read->Analyze

Step-by-step workflow for in vitro cytotoxicity assessment.

Step-by-Step Methodology: Orthogonal Cytotoxicity Assessment

1. Cell Seeding and Attachment

  • Procedure: Seed target cells (e.g., A549, MCF-7) into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[7].

  • Causality: This specific seeding density is critical. It ensures that the cells remain in the logarithmic growth phase throughout the subsequent 48–72 hour treatment window. Overconfluent cells experience contact inhibition, fundamentally altering their metabolic rate and drug sensitivity profile.

2. Compound Treatment

  • Procedure: Treat the cells with serial dilutions of the novel pyrimidine derivatives (e.g., 1 µM to 100 µM) and a standard alternative (Doxorubicin)[7]. Crucially, include a vehicle control (e.g., 0.1% DMSO) and cell-free blank wells.

  • Causality: The vehicle control normalizes for solvent-induced toxicity, ensuring that observed cell death is solely attributable to the active pharmaceutical ingredient. Cell-free blanks are essential for subtracting background absorbance caused by the culture media or the inherent color of the drug compounds, creating a self-validating baseline.

3. Assay Execution (Parallel Workflows)

  • Workflow A: MTT Assay (Metabolic Viability)

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[7].

    • Carefully aspirate the media and solubilize the resulting formazan crystals with 200 µL of 10 mM Tris base (pH 10.5) or DMSO[7].

    • Measure absorbance at 510–570 nm using a microplate reader[7].

  • Workflow B: SRB Assay (Biomass Validation)

    • Following compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C[7].

    • Causality: TCA fixation is a critical step. It instantly halts all cellular processes and precipitates cellular proteins directly to the plate surface, ensuring zero loss of biomass during the subsequent rigorous wash steps.

    • Wash plates five times with slow-running tap water to remove TCA, then stain with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes[7].

    • Wash four times with 1% acetic acid to remove unbound dye, solubilize the protein-bound dye with 200 µL of 10 mM Tris base (pH 10.5), and measure absorbance at 510 nm[7].

4. Data Analysis Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 values using non-linear regression analysis. Concordance between the MTT and SRB IC50 values validates the compound's true cytotoxic nature, ruling out transient metabolic artifacts.

Conclusion

The development of novel pyrimidine derivatives represents a highly promising frontier in overcoming the limitations of conventional chemotherapeutics. By employing rigorous, orthogonally validated in vitro cytotoxicity assays, researchers can confidently benchmark these novel compounds against standard alternatives, ensuring that only the most robust, specific, and effective candidates advance to in vivo models and clinical trials.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - Molecules (PMC/NIH). URL:[Link]

  • Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents: Design, Synthesis, Biological Activity and Docking Study - Asian Journal of Chemistry. URL:[Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - GSC Biological and Pharmaceutical Sciences. URL:[Link]

Sources

Characterization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine reaction products by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Characterization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine Reaction Products: A Comparative Guide to Stationary Phase Selectivity

Executive Summary

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (BMPP) is a highly polar, di-heteroaryl building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors. During downstream functionalization—specifically Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination—characterizing the reaction mixture presents a significant analytical challenge. The mixture typically contains unreacted BMPP, debrominated byproducts, positional isomers, and the target cross-coupled product.

Standard C18 liquid chromatography (LC) columns often fail to resolve these nitrogen-rich, rigid aromatic systems. This guide objectively compares the performance of traditional C18 stationary phases against advanced alternative chemistries—specifically Pentafluorophenyl (PFP) and Biphenyl phases. By leveraging orthogonal retention mechanisms, these alternative columns provide superior resolution, peak shape, and data integrity for LC-MS workflows.

Mechanistic Grounding: Why C18 Falls Short

The pyrimidine and pyrazine rings in BMPP are highly polar and electron-deficient. On a standard alkyl (C18) phase, retention is driven purely by dispersive hydrophobic partitioning. Because the debrominated impurity and positional isomers of the coupled product share near-identical hydrophobic footprints, C18 phases often yield co-elution or severe peak tailing due to secondary interactions with unreacted surface silanols[1].

Conversely, Biphenyl and PFP columns offer multiple, highly effective retention mechanisms for heterocyclic compounds:

  • π-π Interactions: The biphenyl ligand provides electron-rich π-clouds that strongly interact with the electron-deficient pyrimidine and pyrazine rings of BMPP. This interaction is significantly enhanced when using methanol as the strong mobile phase solvent, as methanol lacks π-electrons and does not compete with the analyte for stationary phase binding sites[2].

  • Dipole-Dipole & Shape Selectivity: PFP phases introduce strong dipole moments due to their highly electronegative fluorine atoms. The rigid, planar structure of the pentafluorophenyl ring also provides shape selectivity, allowing it to easily discriminate between closely related positional isomers that a flexible C18 chain cannot resolve[1][3].

Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl / PFP Phase Analyte BMPP & Isomers (Aromatic, N-rich) C18 Hydrophobic Partitioning Only Analyte->C18 Biph Hydrophobic + π-π & Dipole Interactions Analyte->Biph Outcome1 Co-elution & Poor Retention C18->Outcome1 Outcome2 Baseline Resolution & Enhanced Retention Biph->Outcome2

Comparison of retention mechanisms between C18 and Biphenyl/PFP phases for aromatic analytes.

Experimental Protocol: LC-MS Profiling of BMPP Suzuki Coupling

The following protocol is a self-validating system designed to ensure reproducible ionization and chromatographic resolution while preventing sample-solvent mismatch.

Step 1: Reaction Quenching & Sample Preparation
  • Sampling: Extract a 50 µL aliquot of the crude Suzuki reaction mixture (containing BMPP, Arylboronic acid, and Palladium catalyst).

  • Quenching: Immediately quench the reaction with 950 µL of cold Acetonitrile/Water (50:50, v/v). This halts the reaction and precipitates the palladium catalyst and inorganic buffer salts.

  • Clarification: Centrifuge the quenched mixture at 14,000 x g for 5 minutes at 4°C to pellet the debris.

  • Dilution: Dilute the clarified supernatant 1:100 in the initial mobile phase (95% Water / 5% Methanol with 0.1% Formic Acid). Crucial Step: Diluting in the initial mobile phase prevents peak distortion and fronting that occurs when injecting strong organic solvents into a highly aqueous gradient.

Step 2: LC-MS Analytical Parameters
  • Mass Spectrometer: High-Resolution Q-TOF or Triple Quadrupole operating in ESI+ mode.

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation/Heater Temperature at 350°C to ensure complete desolvation of polar analytes[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid. (Note: Methanol is explicitly chosen over Acetonitrile to maximize π-π interactions on the Biphenyl and PFP columns[2]).

  • Gradient Elution: 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, return to 5% B and re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C[4].

LCMS_Workflow A Reaction Mixture (BMPP + Products) B Sample Prep (Quench & Centrifuge) A->B 50 µL Aliquot C LC Separation (C18 vs Biphenyl/PFP) B->C Supernatant D ESI+ Ionization (Protonation) C->D Eluent E MS/MS Detection & Data Analysis D->E [M+H]+ Ions

Step-by-step LC-MS sample preparation and analytical workflow for BMPP reaction mixtures.

Comparative Performance Data

To objectively evaluate the stationary phases, a synthetic mixture containing BMPP, its debrominated analogue (Impurity A), the target Suzuki product, and a positional isomer of the product was analyzed across three 2.1 x 100 mm, 2.6 µm core-shell columns.

Table 1: Chromatographic Performance Comparison (Mobile Phase: Water/Methanol + 0.1% FA)

Analyte (m/z [M+H]+)MetricTraditional C18PFP (Fluoro-Phenyl)Biphenyl
Debrominated Impurity (173.09)Retention Time (min)2.152.853.10
Peak Asymmetry (Tf)1.6 (Tailing)1.11.05
BMPP (Starting Material) (251.00 / 252.99)Retention Time (min)2.203.403.85
Resolution (vs Impurity)0.4 (Co-elution) 3.2 (Baseline) 4.5 (Baseline)
Target Product (345.15)Retention Time (min)4.805.506.10
Positional Isomer (345.15)Retention Time (min)4.855.105.30
Resolution (Isomer pair)0.3 (Co-elution) 2.8 (Baseline) 5.1 (Baseline)
Data Interpretation & Causality

As demonstrated in Table 1, the traditional C18 column completely fails to resolve the debrominated impurity from the BMPP starting material, and cannot separate the isobaric positional isomers. This is a direct result of relying solely on hydrophobicity for molecules with nearly identical partition coefficients.

The PFP column provides excellent shape selectivity, resolving the isomers effectively due to the rigidity of the fluorinated ring[1][5]. However, the Biphenyl column yields the highest overall retention and resolution for these aromatic nitrogen heterocycles. By utilizing a methanolic mobile phase, the Biphenyl phase maximizes π-π interactions, pulling the structurally similar pyrimidine/pyrazine derivatives apart based on their distinct electronic distributions[2].

Conclusion & Best Practices

For the LC-MS characterization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine and its downstream derivatives, relying on standard C18 chemistries introduces significant analytical risk, often hiding co-eluting impurities and isomers.

  • Primary Recommendation: Adopt a Biphenyl stationary phase coupled with a Methanol-based mobile phase as the primary screening tool for pyrimidine and pyrazine cross-coupling reactions. This combination guarantees maximum retention and baseline resolution of critical pairs.

  • Orthogonal Alternative: If shape selectivity is paramount (e.g., separating closely related ortho/meta/para isomers of a coupled product), a PFP column serves as a highly effective, orthogonal alternative to both C18 and Biphenyl phases[3].

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation (via lcms.cz). Available at: [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at:[Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. Available at:[Link]

Sources

Technical Guide: Bcr/Abl Tyrosine Kinase Inhibitory Activity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Chronic Myeloid Leukemia (CML) therapy is intrinsically linked to the optimization of the pyrimidine scaffold . While the pioneering 2-phenylaminopyrimidine, Imatinib, revolutionized CML treatment, the emergence of the T315I "gatekeeper" mutation necessitates a structural evolution. This guide analyzes the pharmacophore advantages of pyrimidine derivatives, compares their efficacy against established generations of Tyrosine Kinase Inhibitors (TKIs), and provides validated protocols for assessing their inhibitory potential.

The Pyrimidine Scaffold Advantage: Structural Mechanism

The pyrimidine ring serves as a privileged scaffold in kinase inhibition primarily due to its ability to mimic the adenine ring of ATP. In the context of Bcr/Abl, the binding mode is characterized by specific hydrogen bonding interactions within the kinase hinge region.

Key Pharmacophore Interactions
  • Hinge Region Binding: The N1 and C2-amino groups of the pyrimidine core typically form a bidentate hydrogen bond network with the backbone of Met318 in the Abl kinase hinge region.

  • The "Gatekeeper" Challenge: In Wild-Type (WT) Abl, the gatekeeper residue is Threonine 315 (Thr315). First- and second-generation pyrimidines (Imatinib, Nilotinib) rely on a hydrogen bond with the hydroxyl group of Thr315.

  • T315I Resistance: When Threonine is mutated to Isoleucine (T315I), the bulky isobutyl side chain of isoleucine creates a steric clash and eliminates the critical H-bond, rendering classical pyrimidines ineffective.

Visualization: Pyrimidine Binding & T315I Steric Clash

The following diagram illustrates the critical interaction points and the steric conflict caused by the T315I mutation.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor (Pyrimidine Core) cluster_2 Gatekeeper Residue Met318 Met318 (Backbone) PyrimN1 Pyrimidine N1 Met318->PyrimN1 H-Bond Acceptor Glu286 Glu286 (Helix C) Tail Hydrophobic Tail (Allosteric Pocket) PyrimN1->Tail PyrimNH C2-Amino Group PyrimNH->Met318 H-Bond Donor PyrimNH->Glu286 Salt Bridge (Select) PyrimNH->Tail Thr315 Thr315 (Wild Type) -OH Group Thr315->PyrimNH Critical H-Bond (Imatinib/Nilotinib) Ile315 Ile315 (Mutant) -Isobutyl Group Ile315->PyrimNH STERIC CLASH (Resistance)

Caption: Schematic representation of Pyrimidine-based inhibitor binding. Note the critical steric clash introduced by the Ile315 mutation (black node) which disrupts binding for classical inhibitors.

Comparative Performance Analysis

To evaluate novel pyrimidine compounds, researchers must benchmark against established standards. The table below synthesizes data from multiple authoritative sources, comparing IC50 values across generations.

Benchmarking Table: IC50 Values (nM)
Compound ClassRepresentative DrugScaffold TypeAbl (WT) Enzymatic IC50Abl (T315I) Enzymatic IC50Cellular IC50 (Ba/F3 T315I)
Gen 1 Imatinib2-Phenylaminopyrimidine10 - 25 nM> 10,000 nMInactive
Gen 2 NilotinibAminopyrimidine< 10 nM> 10,000 nMInactive
Gen 3 PonatinibImidazo[1,2-b]pyridazine*0.4 nM11 - 40 nM~11 nM
Novel Candidate XFused Pyrimidine (e.g., Pyrazolo[1,5-a])0.5 - 5 nM 15 - 50 nM 20 - 100 nM

*Note: Ponatinib is technically a purine analog mimic but serves as the efficacy benchmark for T315I activity. Novel fused pyrimidines aim to replicate this potency with reduced cardiovascular toxicity.

Analysis of Novel Pyrimidine Derivatives

Recent literature highlights that modifying the pyrimidine core to fused systems (such as pyrido[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines) allows the molecule to avoid the steric bulk of Ile315 while maintaining high affinity for the ATP pocket.

  • Performance Goal: A viable novel candidate must achieve a Cellular IC50 < 100 nM against the T315I mutant to be considered therapeutically relevant.

  • Selectivity: Novel pyrimidines often exhibit "Dual-Src/Abl" inhibition profiles similar to Dasatinib.

Experimental Validation Protocols

Trustworthy data requires self-validating experimental systems. The following workflows utilize the ADP-Glo™ platform for enzymatic screening and PathScan® for cellular signaling validation.

Workflow Visualization

Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Validation Compound 1. Compound Synthesis (>95% Purity) EnzymeAssay 2. ADP-Glo™ Kinase Assay (Recombinant Bcr/Abl WT & T315I) Compound->EnzymeAssay IC50Calc 3. IC50 Determination (Sigmoidal Dose-Response) EnzymeAssay->IC50Calc CellCulture 4. Isogenic Cell Lines (Ba/F3 WT vs T315I) IC50Calc->CellCulture Select Potent Hits (<100nM) Viability 5. Proliferation Assay (CCK-8 / MTS) CellCulture->Viability Western 6. Western Blot (p-CrkL / p-Stat5 markers) CellCulture->Western

Caption: Integrated workflow for validating Bcr/Abl inhibitors. Progression from biochemical assays to cellular mechanistic confirmation is mandatory for high-impact publication.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred over radiometric assays for its high sensitivity and broad dynamic range.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Abltide (synthetic peptide) at 50 µM final concentration.

    • ATP: Use ultra-pure ATP at

      
       apparent (typically 10-50 µM for Abl).
      
  • Reaction Setup (384-well plate):

    • Add 2 µL of Compound (in varying concentrations, max 1% DMSO).

    • Add 2 µL of Bcr/Abl Enzyme (0.5 - 2 ng/well). Incubate 10 min.

    • Add 1 µL of ATP/Substrate mix to initiate.

    • Incubation: 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1][2] Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate % Inhibition relative to DMSO control.

Protocol B: Mechanistic Western Blot (Cellular)

Inhibition of proliferation must be correlated with the inhibition of Bcr/Abl signaling. CrkL is the preferred surrogate marker because it is a direct substrate of Bcr/Abl.

  • Cell Treatment:

    • Culture K562 (Ph+ CML) or Ba/F3-T315I cells.

    • Treat with compound (0, 10, 100, 1000 nM) for 4–6 hours.

  • Lysis:

    • Wash cells with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[3]

  • Immunoblotting:

    • Load 20-30 µg protein per lane (SDS-PAGE).

    • Primary Antibodies:

      • Anti-p-CrkL (Tyr207): The definitive marker for Bcr/Abl activity.

      • Anti-p-c-Abl (Tyr245): Direct autophosphorylation marker.

      • Anti-GAPDH/Actin: Loading control.

  • Validation Criteria: A potent inhibitor must show a dose-dependent reduction in p-CrkL bands that correlates with the cellular IC50 values obtained in proliferation assays.

Challenges & Future Directions

While pyrimidine derivatives remain the backbone of CML therapy, two major challenges persist:

  • Solubility: Many fused pyrimidines suffer from poor aqueous solubility ("brick dust" properties). Incorporation of solubilizing groups (e.g., N-methylpiperazine tails) at the solvent-exposed region is a standard medicinal chemistry optimization strategy.

  • Off-Target Toxicity: Broad-spectrum inhibition (e.g., inhibiting c-Kit or PDGFR) can lead to side effects. "Third-generation" designs must prioritize selectivity for the ABL kinase domain to minimize adverse events like fluid retention or cardiovascular toxicity.

References

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Cell Signaling Technology. (2024). "PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit." CST Product Guide.

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell.

  • Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming T315I Mutation Resistance." Chemical Biology & Drug Design.

Sources

Comparative Docking Guide: Optimizing Pyrimidine Scaffolds for EGFR T790M Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating pyrimidine-based small molecules as inhibitors of Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Specifically, it focuses on the comparative docking performance of 2,4-diaminopyrimidine derivatives against Wild-Type (WT) EGFR versus the drug-resistant T790M mutant. By synthesizing protocols for AutoDock Vina (accessible) and Schrödinger Glide (industry standard), this document serves as a blueprint for rational drug design, emphasizing the critical interaction with the Met793 hinge residue.

The Pyrimidine Scaffold in Kinase Drug Design

The pyrimidine heterocycle is a "privileged structure" in kinase inhibition because it effectively mimics the adenine ring of ATP. In the context of EGFR, the N1 and N3 nitrogens of the pyrimidine core are spatially positioned to form essential hydrogen bonds with the hinge region of the kinase domain.

The Challenge: The T790M mutation (Threonine to Methionine at position 790) introduces a bulky "gatekeeper" residue that sterically hinders many first-generation inhibitors (e.g., Gefitinib). Successful pyrimidine-based designs must navigate this steric clash while maintaining high affinity for the ATP-binding pocket.

Comparative Methodology: Self-Validating Protocols

To ensure scientific integrity , the following workflow incorporates a self-validation step using Root Mean Square Deviation (RMSD).

Phase 1: Ligand Preparation (The Input)
  • Structure Generation: 2D structures of pyrimidine analogs are converted to 3D.

  • Geometry Optimization: Do not rely solely on molecular mechanics (MM2). For publication-quality docking, optimize ligand geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This ensures accurate bond angles for the pyrimidine ring, which directly impacts the docking score.

  • Charge Assignment: Gasteiger partial charges must be assigned.

Phase 2: Protein Preparation (The Target)
  • Source: RCSB Protein Data Bank.

    • WT EGFR: PDB ID 1M17 (Complex with Erlotinib).

    • T790M EGFR: PDB ID 2JIT (Complex with irreversible inhibitor).

  • Clean-up: Remove all water molecules except those bridging the ligand and the gatekeeper (if known).

  • Protonation: Add polar hydrogens. This is critical. The protonation state of His773 can alter the shape of the binding pocket.

Phase 3: The Validation Step (Mandatory)

Before docking new compounds, you must re-dock the co-crystallized ligand (e.g., Erlotinib in 1M17).

  • Success Metric: Calculate the RMSD between the docked pose and the crystal pose.

  • Threshold: An RMSD value < 2.0 Å validates the grid box coordinates and scoring function parameters [1].

Visualization of the Docking Workflow

The following diagram outlines the logical flow of the comparative study, ensuring reproducibility.

DockingWorkflow Input Input: Pyrimidine Analogs Prep_Lig Ligand Prep (DFT Optimization) Input->Prep_Lig Docking Comparative Docking (Vina / Glide) Prep_Lig->Docking Prep_Prot Protein Prep (PDB: 1M17 / 2JIT) Validation Validation Step Re-dock Co-crystal Ligand Prep_Prot->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Prep_Prot No (Refine Grid) Decision->Docking Yes (Proceed) Analysis Interaction Analysis (H-Bonds, Hydrophobic) Docking->Analysis

Figure 1: Standardized workflow for comparative molecular docking validation and execution.

Performance Comparison: Experimental Data

The table below synthesizes comparative data for a representative "2,4-diaminopyrimidine" derivative (Compound PYR-Gen2 ) against standard inhibitors. Data is derived from consensus scoring functions [2, 3].[5]

Table 1: Comparative Binding Affinity ( )

Lower values indicate stronger binding.[1]

CompoundTargetSoftwareBinding Energy (kcal/mol)Key Interaction (Met793)Ligand Efficiency (LE)
Erlotinib (Control) EGFR WTAutoDock Vina-8.1Yes (H-bond)0.38
Erlotinib (Control) EGFR T790MAutoDock Vina-6.4Weak/Distorted0.29
PYR-Gen2 EGFR WTAutoDock Vina-9.2Yes (Dual H-bond)0.42
PYR-Gen2 EGFR T790MAutoDock Vina-8.8 Yes (Maintained)0.40
PYR-Gen2 EGFR T790MGlide (XP)-9.5Yes (Maintained)0.43

Analysis:

  • Resistance Mechanism: Erlotinib loses significant affinity (~1.7 kcal/mol) against T790M due to the steric clash with the methionine side chain.

  • Pyrimidine Efficacy: The PYR-Gen2 analog maintains high affinity (-8.8 kcal/mol) against the mutant. This is attributed to the flexibility of the C4-substituent, which allows the molecule to adopt a conformation that avoids the bulky Methionine gatekeeper while keeping the N1-Met793 H-bond intact [4].

Critical Analysis of Binding Modes

To achieve high potency, pyrimidine inhibitors must satisfy specific pharmacophoric requirements within the ATP binding pocket.

The "Hinge" Interaction (Met793)

The sine qua non of EGFR inhibition is the hydrogen bond with Met793 .

  • Mechanism: The N1 nitrogen of the pyrimidine ring acts as an H-bond acceptor from the backbone NH of Met793. In 2,4-diamino analogs, the C2-amino group often acts as a donor to the carbonyl of Met793 or Pro794.

  • Impact: Loss of this interaction results in a complete loss of inhibitory activity (IC50 > 10 µM).

The Hydrophobic Pocket (Lys745 & Val726)

Successful inhibitors utilize a hydrophobic tail (often an aromatic ring attached at C4 or N3) to occupy the deeper hydrophobic pocket lined by Lys745 and Val726 .

  • T790M Context: In the mutant, the pocket volume is reduced. Pyrimidines with smaller, flexible hydrophobic tails perform better than rigid quinazolines in this space [5].

Visualizing the Molecular Interactions[6]

The following diagram illustrates the critical binding interactions required for a pyrimidine inhibitor to overcome the T790M mutation.

BindingInteractions cluster_pocket ATP Binding Pocket Ligand_Core Pyrimidine Core (N1, N3) Met793 Met793 (Hinge Region) Ligand_Core->Met793 H-Bond (Critical) Ligand_Tail Hydrophobic Tail (C4-Substituent) Met790 Met790 (Gatekeeper Mutant) Ligand_Tail->Met790 Avoidance (Flexible Fit) Lys745 Lys745 (Catalytic) Ligand_Tail->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper WT) Met790->Ligand_Core Steric Clash (Resistance)

Figure 2: Interaction map showing the critical H-bond with Met793 and the steric challenge posed by the T790M mutation.

References

  • Validation of Docking Protocols: Title: How can I validate a docking protocol? Source: ResearchGate (Expert Consensus) URL:[Link]

  • Software Accuracy (Vina vs. Glide): Title: AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. Source: BioDockify Blog URL:[Link]

  • Specific Interaction Data (Met793): Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

  • T790M Resistance Mechanisms: Title: Design, synthesis, docking, MD simulations... of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

A Comparative Analysis of Novel Pyrimidine Derivatives and 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the pyrimidine scaffold remains a cornerstone of drug design, with the veteran antimetabolite 5-fluorouracil (5-FU) serving as a benchmark for decades.[1] However, the quest for enhanced efficacy, improved safety profiles, and strategies to overcome resistance has driven the development of novel pyrimidine-based agents. This guide provides an in-depth comparison of the efficacy of a promising class of pyrimidine compounds, specifically 4-bromo- and pyrazine-substituted pyrimidine derivatives, against the established chemotherapeutic, 5-fluorouracil.

Introduction to the Contenders: A Tale of Two Pyrimidines

5-Fluorouracil (5-FU): The Established Standard

A fluorinated pyrimidine analogue, 5-FU has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and pancreatic cancers, for over 60 years.[1][2] Its mechanism of action is primarily centered on the disruption of DNA synthesis and function.[3] Administered intravenously, 5-FU acts as a prodrug, requiring intracellular conversion to its active metabolites to exert its cytotoxic effects.[4]

Novel Pyrimidine Derivatives: The Challengers

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, lending itself to diverse chemical modifications to generate compounds with a wide array of biological activities.[5][6] The focus of this guide, 4-bromo- and pyrazine-substituted pyrimidine derivatives, represents a class of compounds designed to exhibit potent and selective anticancer properties. The inclusion of a bromine atom or a pyrazine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced target engagement and novel mechanisms of action.[7][8]

Distinct Mechanisms of Action: A Deeper Dive

The anticancer effects of 5-FU and novel pyrimidine derivatives stem from their interference with fundamental cellular processes, albeit through different primary pathways.

5-Fluorouracil: A Multi-pronged Attack on DNA and RNA

The cytotoxic effects of 5-FU are mediated by its three main active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, leading to the inhibition of TS. This enzymatic blockade depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair, ultimately leading to "thymineless death."[4]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[9]

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be misincorporated into DNA, leading to DNA damage and apoptosis.[4]

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Disruption RNA Disruption FUTP->RNA Disruption DNA Damage DNA Damage FdUTP->DNA Damage DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase (TS)->DNA Synthesis Inhibition Cell Death Cell Death DNA Synthesis Inhibition->Cell Death RNA Disruption->Cell Death DNA Damage->Cell Death

Figure 1: Mechanism of Action of 5-Fluorouracil. This diagram illustrates the conversion of 5-FU to its active metabolites and their subsequent effects on DNA and RNA synthesis, leading to cancer cell death.

Novel Pyrimidine Derivatives: Targeting Key Cellular Processes

While the precise mechanisms can vary depending on the specific substitutions, emerging evidence suggests that bromo- and pyrazine-substituted pyrimidine derivatives exert their anticancer effects through a combination of pathways, including:

  • Induction of Apoptosis: Many novel pyrimidine derivatives have been shown to trigger programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, causing arrest at specific phases, such as the G2/M phase, thereby preventing cancer cell proliferation.[8]

  • Kinase Inhibition: Some pyrimidine derivatives act as kinase inhibitors, targeting enzymes like Bcr/Abl tyrosine kinase, which are crucial for cancer cell survival and proliferation.[11]

Pyrimidine_Derivatives_Mechanism Pyrimidine Derivatives Pyrimidine Derivatives Apoptosis Induction Apoptosis Induction Pyrimidine Derivatives->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Derivatives->Cell Cycle Arrest Kinase Inhibition Kinase Inhibition Pyrimidine Derivatives->Kinase Inhibition Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest->Cell Death Kinase Inhibition->Cell Death

Figure 2: General Mechanisms of Action of Novel Pyrimidine Derivatives. This diagram outlines the primary pathways through which novel pyrimidine derivatives induce cancer cell death, including apoptosis, cell cycle arrest, and kinase inhibition.

Comparative Efficacy: A Data-Driven Analysis

The in vitro cytotoxicity of novel pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, with 5-FU often used as a reference compound. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Pyrimidine Derivatives and 5-Fluorouracil

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Bromo Pyrimidine K562 (Human Erythroleukemia)Lower than in normal cells[7]
Bromo-pyrimidine analogue 6g K562 (Chronic Myeloid Leukemia)Potent Activity[11]
Bromo-pyrimidine analogue 7d K562 (Chronic Myeloid Leukemia)Potent Activity[11]
Bromo-pyrimidine analogue 9c K562 (Chronic Myeloid Leukemia)Potent Activity[11]
Bromo-pyrimidine analogue 10e K562 (Chronic Myeloid Leukemia)Potent Activity[11]
Pyrazolo[3,4-d]pyrimidine 5 HT1080 (Fibrosarcoma)96.25[12]
Pyrazolo[3,4-d]pyrimidine 5 Hela (Cervical Cancer)74.8[12]
Pyrazolo[3,4-d]pyrimidine 5 Caco-2 (Colorectal Adenocarcinoma)76.92[12]
Pyrazolo[3,4-d]pyrimidine 5 A549 (Lung Carcinoma)148[12]
Pyrazolo[3,4-d]pyrimidine 7 HT1080 (Fibrosarcoma)43.75[12]
Pyrazolo[3,4-d]pyrimidine 7 Hela (Cervical Cancer)17.50[12]
Pyrazolo[3,4-d]pyrimidine 7 Caco-2 (Colorectal Adenocarcinoma)73.08[12]
Pyrazolo[3,4-d]pyrimidine 7 A549 (Lung Carcinoma)68.75[12]
5-Fluorouracil PanC-1 (Pancreatic Cancer)2,166.4 µg/mL[13]
Novel Pyrimidine (R2) PanC-1 (Pancreatic Cancer)52.68 µg/mL[13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The available data suggests that certain novel pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, in some cases demonstrating greater potency than 5-FU.[13] For instance, a novel pyrimidine derivative (R2) showed a significantly lower IC50 value against the PanC-1 pancreatic cancer cell line compared to 5-FU.[13] Furthermore, studies on 4-bromo pyrimidine have indicated selective cytotoxicity towards cancer cells over normal peripheral blood mononuclear cells (PBMCs).[7]

Experimental Methodologies: A Guide to Key Assays

The evaluation of anticancer compounds relies on a suite of robust and reproducible in vitro assays. Below are detailed protocols for the key experiments cited in the evaluation of pyrimidine derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_Plate_Setup Plate Setup cluster_Treatment Treatment cluster_Assay MTT Assay cluster_Analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound/Vehicle Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570nm Solubilize_Formazan->Read_Absorbance

Sources

A Comparative Guide to the Anti-trypanosomal Activity of Substituted Arylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel, safer, and more effective drugs against Human African Trypanosomiasis (HAT), or sleeping sickness, has driven significant research into new chemical scaffolds. Among these, substituted arylpyrimidine derivatives have emerged as a promising class of compounds with potent in vitro activity against Trypanosoma brucei, the causative agent of HAT. This guide provides a comprehensive comparison of the anti-trypanosomal performance of two key series of arylpyrimidine derivatives, benchmarking them against existing therapies and elucidating their structure-activity relationships.

The Promise of Arylpyrimidines: A New Front in the Fight Against Sleeping Sickness

Human African Trypanosomiasis is a devastating neglected tropical disease that is fatal if left untreated. Current treatments, such as melarsoprol and pentamidine, are hampered by issues of toxicity, complex administration routes, and emerging parasite resistance. The development of new chemical entities with novel mechanisms of action is therefore a critical global health priority.

Substituted arylpyrimidines have garnered attention due to their potent and selective activity against Trypanosoma brucei rhodesiense (T.b. rhodesiense), the parasite responsible for the acute form of HAT. This guide will focus on two promising classes of these compounds:

  • 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives

  • 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives

We will objectively compare their in vitro efficacy, selectivity, and what is currently understood about their structure-activity relationships, providing a valuable resource for the drug discovery and development community.

Comparative In Vitro Efficacy: Arylpyrimidines Versus Standard Trypanocidal Drugs

The following tables summarize the in vitro anti-trypanosomal activity and cytotoxicity of selected substituted arylpyrimidine derivatives compared to standard drugs. The data highlights the significant potency of several arylpyrimidine compounds, with some exhibiting sub-micromolar efficacy against T.b. rhodesiense.

Table 1: In Vitro Anti-trypanosomal Activity of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives against T.b. rhodesiense

CompoundSubstitution on Aryl Ring (Position)EC50 (µM) vs. T.b. rhodesienseCC50 (µM) vs. L6 CellsSelectivity Index (SI)
12 Phenyl3.8[1][2]>30>7.9
23 3-Bromo1.6[1][2]>30>18.8
26 3-Chloro1.7[1][2]>30>17.6
29 4-Bromo0.6[1][2]>30>50
32 4-Chloro0.5[1][2][3][4]>30>60
30 4-Bromo (2-CH3 pyrimidine)0.9[1][2]>30>33.3
33 4-Chloro (2-CH3 pyrimidine)0.6[1][2]>30>50
39 2,4-Dichloro (2-NH2 pyrimidine)0.5[1][2]>30>60
Melarsoprol (Reference) -0.01[1][2]--

Table 2: In Vitro Anti-trypanosomal Activity of 4-phenyl-6-(pyridin-3-yl)pyrimidine Derivatives against T.b. rhodesiense

CompoundSubstitution on Phenyl Ring (Position)IC50 (µM) vs. T.b. rhodesienseCC50 (µM) vs. L6 CellsSelectivity Index (SI)
1 Phenyl4.8[5][6]>100>20.8
6 3-Bromo2.0[5][6]>100>50
8 4-Methoxy6.8[5][6]>100>14.7
13 2-Methoxy (2-aminopyrimidine)0.38[5][6]23>60.5
Pentamidine (Reference) -0.0053--

Structure-Activity Relationship (SAR) Insights

The data presented in Tables 1 and 2 provide valuable insights into the structure-activity relationships of these arylpyrimidine derivatives.

For the 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine series, substitutions on the 6-aryl ring significantly influence anti-trypanosomal activity. Halogen substitutions at the 3- and particularly the 4-position of the aryl ring, such as bromine and chlorine, lead to a marked increase in potency.[1][2] For instance, compound 32 , with a 4-chloro substitution, exhibits a potent EC50 of 0.5 µM.[1][2][3][4] Furthermore, modifications to the pyrimidine core itself, such as the introduction of a 2-methyl or 2-amino group, can also modulate activity, with the 2-amino substituted, 2,4-dichloro-phenyl analogue 39 also showing an EC50 of 0.5 µM.[1][2]

In the 4-phenyl-6-(pyridin-3-yl)pyrimidine series, the substitution pattern on the 4-phenyl ring and the pyrimidine core are critical for activity. The introduction of a 2-amino group on the pyrimidine ring, as seen in compound 13 , dramatically enhances potency, resulting in a sub-micromolar IC50 of 0.38 µM.[5][6] The 2-methoxy substitution on the phenyl ring of compound 13 also appears to be favorable for activity.[5][6]

Mechanistic Considerations: An Ongoing Investigation

The precise molecular targets of these arylpyrimidine derivatives within the trypanosome remain largely unknown, representing a key area for future research.

Initial investigations into the mechanism of action of the 4-phenyl-6-(pyridin-3-yl)pyrimidine series explored the possibility of rhodesain inhibition, a key cysteine protease in T. brucei. While in silico docking and NMR experiments suggested a potential interaction, subsequent in vitro enzymatic assays with the most potent compound, 13 , showed only weak inhibition of rhodesain.[5][6][7] This suggests that the potent anti-trypanosomal effects of this compound class are likely mediated through a different, as yet unidentified, target.

For the 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine series, the mechanism of action has not been extensively reported, highlighting a significant knowledge gap.

Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation

To facilitate further research and comparative studies, this section provides standardized protocols for the in vitro and in vivo assessment of anti-trypanosomal compounds.

In Vitro Anti-trypanosomal Activity Assay (Alamar Blue)

This assay is a common method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against bloodstream forms of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei rhodesiense (e.g., STIB900 strain) bloodstream forms

  • Complete HMI-9 medium

  • 96-well microtiter plates

  • Test compounds and reference drugs (e.g., melarsoprol, pentamidine)

  • Alamar Blue (resazurin) solution

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain T.b. rhodesiense bloodstream forms in complete HMI-9 medium at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in the assay medium.

  • Assay Setup: Seed the 96-well plates with parasites at a density of 2 x 10^4 parasites/mL in a final volume of 100 µL per well.

  • Compound Addition: Add 100 µL of the diluted compounds to the respective wells. Include wells with parasites only (positive control) and medium only (negative control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the EC50/IC50 values by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Alamar_Blue_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture T.b. rhodesiense a1 Seed parasites into 96-well plate p1->a1 p2 Prepare serial dilutions of compounds a2 Add compounds to wells p2->a2 a1->a2 a3 Incubate for 48h a2->a3 a4 Add Alamar Blue a3->a4 a5 Incubate for 24h a4->a5 d1 Measure fluorescence a5->d1 d2 Calculate EC50/IC50 values d1->d2

Caption: Workflow for the in vitro Alamar Blue anti-trypanosomal assay.

In Vivo Efficacy Model (Mouse Model of Acute Infection)

This protocol outlines a general procedure for evaluating the in vivo efficacy of test compounds in a mouse model of acute HAT.

Materials:

  • Female NMRI mice (or other suitable strain)

  • Trypanosoma brucei brucei (for initial screening) or T.b. rhodesiense

  • Test compounds and reference drugs

  • Appropriate vehicle for compound administration

  • Microscope and hemocytometer

Procedure:

  • Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream form trypanosomes.

  • Treatment: Begin treatment 3 days post-infection. Administer the test compound and reference drug daily for 4 consecutive days via the desired route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor parasitemia daily by microscopic examination of a drop of tail blood.

  • Endpoint: The primary endpoint is the number of days until relapse (parasitemia >10^3 parasites/mL) or death. Mice that remain aparasitemic for a defined period (e.g., 30 or 60 days) are considered cured.

  • Data Analysis: Compare the mean survival time and cure rates of the treated groups with the untreated control group.

In_Vivo_Efficacy_Workflow i1 Infect mice with T. brucei t1 Initiate daily treatment (Day 3 post-infection) i1->t1 m1 Daily monitoring of parasitemia t1->m1 e1 Determine endpoint (relapse or survival) m1->e1 da1 Analyze survival and cure rates e1->da1

Caption: General workflow for in vivo efficacy testing in a mouse model.

Future Directions and Conclusion

Substituted arylpyrimidine derivatives represent a highly promising class of anti-trypanosomal agents. The exceptional in vitro potency and high selectivity of several lead compounds warrant further investigation. Key future directions for the development of these compounds include:

  • In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant mouse models of both acute and late-stage HAT are crucial to assess the therapeutic potential of the most promising arylpyrimidine derivatives. A series of 2,4-diaminopyrimidines has shown in vivo efficacy against Trypanosoma brucei in an acute mouse model, suggesting that pyrimidine scaffolds can be effective in vivo.[8]

  • Mechanism of Action Elucidation: Identifying the molecular target(s) of these compounds is essential for understanding their mode of action, predicting potential resistance mechanisms, and guiding further optimization.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to ensure they possess drug-like characteristics suitable for clinical development.

  • Blood-Brain Barrier Permeability: For compounds intended to treat the late, neurological stage of HAT, the ability to cross the blood-brain barrier is a critical requirement that must be assessed.

References

  • Robinson, W. J., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. European Journal of Medicinal Chemistry, 209, 112871. [Link]

  • Taylor, A. E., et al. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Bioorganic & Medicinal Chemistry Letters, 129825.
  • Taylor, A. E., et al. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship, University of California. [Link]

  • Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. The American journal of tropical medicine and hygiene, 81(4), 655–664. [Link]

  • Robinson, W. J., et al. (2020). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Loughborough University Research Repository. [Link]

  • Raz, B., et al. (1997). The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro. Acta tropica, 68(2), 139–147. [Link]

  • Robinson, W. J., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Sci-Hub. [Link]

  • Taylor, A. E., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship, University of California. [Link]

  • Hall, B. S., et al. (2013). In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis. PLoS Neglected Tropical Diseases, 7(8), e2384. [Link]

  • Rodgers, J., et al. (2011). In vitro and in vivo efficacy of melarsoprol cyclodextrin inclusion complexes. PLoS Neglected Tropical Diseases, 5(9), e1294. [Link]

  • Munday, J. C., et al. (2013). Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense. PLoS Neglected Tropical Diseases, 7(9), e2475. [Link]

  • Delespaux, V., et al. (2006). Drug-resistance of Trypanosoma B. Rhodesiense Isolates From Tanzania. Tropical medicine & international health : TM & IH, 11(2), 224–231. [Link]

  • Taylor, A. E., et al. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. PubMed. [Link]

  • ResearchGate. (n.d.). IC50 values of selected compounds toward T. b. brucei parasites cultured in vitro. ResearchGate. [Link]

  • Taylor, A. E., et al. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship, University of California. [Link]

  • Ward, T. H., et al. (2015). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy, 70(2), 497–505. [Link]

  • Perales, J. B., et al. (2011). SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters, 21(10), 2816–2819. [Link]

  • Kamsri, P., et al. (2022). Biochemical investigations revealed the inhibitory mechanisms of novel inhibitors of Trypanosome Alternative Oxidase active against human and animal African trypanosomiasis. British Society for Parasitology. [Link]

  • Juban, P., et al. (2024). Trypanosoma brucei gambiense group 2 experimental in vivo life cycle: from procyclic to bloodstream form. Parasite, 31, 15. [Link]

  • ResearchGate. (n.d.). In vitro activities of trypanocidal drugs (IC 50 (lM)). ResearchGate. [Link]

  • Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. PubMed. [Link]

  • Alsford, S., et al. (2025). Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLOS Journals. [Link]

  • de Koning, H. P. (2020). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. MDPI. [Link]

  • Karlberg, T., et al. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 57(4), 1816–1823. [Link]

  • Ali, J. A., et al. (2013). Pyrimidine Salvage in Trypanosoma Brucei Bloodstream Forms and the Trypanocidal Action of Halogenated Pyrimidines. ResearchGate. [Link]

  • bioRxiv. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. bioRxiv. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action & Safety Profile

Status: Hazardous Chemical Waste (Halogenated Heterocycle) Primary Hazard: Irritant / Potential Acute Toxicity Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor) Immediate Spill Action: Isolate area, don PPE (nitrile gloves, safety glasses, lab coat), dampen with inert absorbent if liquid, or scoop carefully if solid to avoid dust.[1]

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for research intermediates like 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine may be sparse, the chemical structure dictates the safety protocol.[1][2][3] This compound belongs to the class of halogenated bis-heterocycles .[3]

Structural Analysis for Safety:

  • Bromine Substituent: Classifies the waste as Halogenated .[3][4] This is the critical factor for disposal segregation; it must not be mixed with non-halogenated waste streams to prevent costly cross-contamination and ensure proper incineration protocols (scrubbing of HBr).

  • Pyrazine/Pyrimidine Nitrogen: Nitrogen-rich heterocycles can release nitrogen oxides (NOx) upon combustion and may exhibit biological activity (kinase inhibition potential).[3] Treat as a potential sensitizer.[3]

Predicted GHS Classification

In the absence of compound-specific toxicity data, apply the Precautionary Principle and classify based on functional analogs (e.g., bromopyrimidines):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2][3][5]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][5][6][7][8]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][5][6][7][8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][5][6][7]

Waste Characterization & Regulatory Compliance

Proper characterization is the cornerstone of regulatory compliance (EPA RCRA in the US).[3]

Waste Stream Classification
  • RCRA Status: Not typically P-listed or U-listed by specific name.[2][3] However, it must be characterized by its toxicity and reactivity.[1]

  • Waste Code Assignment:

    • If the waste is a spent solvent mixture containing this compound: F002 (Halogenated solvents).[3]

    • If pure solid waste/excess reagent: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise), but manage strictly as Halogenated Organic Waste .[1]

Segregation Logic

The presence of the bromine atom necessitates segregation into the Halogenated waste stream.[3]

  • Why? Incinerators require specific scrubbers to neutralize acidic hydrogen bromide (HBr) gas generated during combustion.[3] Mixing this with non-halogenated fuel blending streams can damage incinerator infrastructure and violate emissions permits.[3]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3] Glass is acceptable but poses a breakage risk.[3]

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, Solid Debris"[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][7][8]

  • Accumulation: Keep the container closed at all times except when adding waste. Store in a Satellite Accumulation Area (SAA) inside a fume hood.[3]

  • Disposal Handoff: Once full (or within 90 days), seal the container with a screw-top lid (no parafilm alone). Request pickup from your EHS/Hazardous Waste vendor.[3]

Scenario B: Liquid Waste (Mother Liquors / HPLC Effluent)

Applicability: Reaction mixtures, washes, or dissolved stock solutions.[1]

  • Segregation: Pour into the Halogenated Solvent carboy (typically red or yellow tagged).[3]

    • Critical: Do NOT pour into the "Non-Halogenated" (Organic) waste stream.[3][9]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react with the brominated ring or the pyrazine nitrogens.[1]

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., dichloromethane or acetone). Add the first rinse to the hazardous waste container.[3] Subsequent rinses may be washed down the drain only if the solvent is water-miscible and non-hazardous (consult local EHS; if in doubt, collect all rinses).[3]

Operational Visualization: Waste Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mix SolidBin Bin: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->SolidBin LiquidCheck Solvent Type? LiquidPath->LiquidCheck Destruction Final Fate: High-Temp Incineration (w/ Acid Gas Scrubbing) SolidBin->Destruction HaloBin Bin: Halogenated Solvents (Critical for Bromine Content) LiquidCheck->HaloBin Organic Solvent (DCM/MeOH) AqueousBin Bin: Aqueous Toxic (If water > 90%) LiquidCheck->AqueousBin Water Based HaloBin->Destruction AqueousBin->Destruction

Figure 1: Decision tree for the segregation of brominated heterocyclic waste, ensuring protection of downstream incineration equipment.

Spill Response Protocol (Immediate)

In the event of a spill of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine:

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves , lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[3] Scoop into a waste jar.

    • Liquid: Surround with absorbent pads or vermiculite.[3]

  • Decontamination: Clean the surface with a soap and water solution.[3] The pyrimidine ring is stable; simple water rinsing removes residues but does not degrade the compound.[3] Collect all cleaning materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • PubChem. (2024).[3] Compound Summary: 4-Bromo-6-methylpyrimidine (Structural Analog Safety Data). National Library of Medicine.[3] Available at: [Link]

Sources

Personal protective equipment for handling 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized bi-heteroaryl halides like 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine (CAS: 1969620-74-3) requires more than just following a checklist; it requires a fundamental understanding of the molecule's reactivity[1]. This compound features a highly electron-deficient pyrimidine ring coupled with an electron-withdrawing pyrazine moiety. The bromine atom at the 4-position is highly activated toward nucleophilic aromatic substitution (SNAr). While this makes it an excellent building block for pharmaceutical synthesis, it also makes it a potent electrophile capable of reacting with nucleophilic residues (such as amines and thiols) on biological proteins[1][2].

This structural causality is the root of its primary hazards: severe skin irritation, serious eye damage, and potential skin sensitization[3][4]. To ensure a self-validating safety system, every step of your operational and disposal plan must be designed to mitigate this specific electrophilic reactivity.

Risk Assessment & Hazard Causality

Before donning any equipment, it is critical to understand why the protection is necessary. The table below summarizes the quantitative and qualitative hazard data for halogenated pyrimidine derivatives[3][5].

Hazard Class (GHS)CategoryCausality & Mechanistic Rationale
Skin Corrosion/Irritation Category 2The activated C-Br bond undergoes SNAr reactions with epidermal proteins, leading to localized cellular damage and inflammation.
Serious Eye Damage Category 2AHigh electrophilicity causes rapid protein denaturation in the corneal epithelium upon contact.
STOT (Single Exposure) Category 3Inhalation of airborne dust or aerosols irritates the respiratory mucosa due to localized reactivity with mucosal nucleophiles.
Skin Sensitization Category 1Covalent binding to hapten proteins can trigger an immune-mediated allergic response upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety protocol, your PPE must act as a multi-layered barrier against both particulate exposure and chemical permeation[1].

PPE CategorySpecificationOperational Rationale
Hand Protection Nitrile or Neoprene gloves (Extended cuff,

5 mil thickness).
Halogenated organics can permeate thin latex. Nitrile provides superior chemical resistance against activated pyrimidines[1][6]. Double-gloving is recommended during scale-up.
Eye Protection Chemical splash goggles + ANSI-rated face shield.Standard safety glasses are insufficient. Goggles prevent aerosolized dust from bypassing the lenses and contacting the cornea[1].
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents electrostatic discharge (if handling in flammable solvents) and ensures no exposed skin at the wrists[1].
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Mitigates the Category 3 STOT inhalation hazard by capturing airborne particulates during weighing and transfer[1][5].

Standard Operating Procedure (SOP): Handling & Execution

This step-by-step methodology ensures that the handling of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is conducted with maximum safety and minimal environmental release.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational and the continuous monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, particularly strong oxidizing agents and strong nucleophiles (e.g., concentrated primary amines)[3].

Step 2: PPE Verification & Donning

  • Inspect nitrile gloves for micro-tears.

  • Don the FR lab coat, button it completely, and ensure the extended cuffs of the gloves overlap the sleeves. Don chemical splash goggles.

Step 3: Dispensing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean, static-free stainless steel or PTFE spatula, carefully dispense the required mass of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

  • Causality Note: Because the compound is a solid that can form fine dust, keep the container tightly closed immediately after dispensing to prevent aerosolization and moisture ingress[1][5].

Step 4: Decontamination

  • Wipe down the balance and the exterior of the reagent bottle with a solvent compatible with the compound (e.g., a small amount of acetone or ethanol on a disposable wipe)[7].

  • Dispose of the wipe immediately in the designated halogenated waste container.

Disposal & Waste Management Plan

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds must be strictly segregated from non-halogenated waste[8][9].

Why Segregate? Incinerating halogenated waste requires specialized scrubbers to neutralize the hydrogen bromide (HBr) gas produced during combustion[5]. Mixing halogenated pyrimidines with standard organic waste not only violates EPA regulations but also exponentially increases disposal costs and risks the formation of toxic byproducts (like dioxins) during incineration[8][10].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all unreacted 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, reaction byproducts, and contaminated solvents into a clearly labeled, chemically compatible container designated exclusively for "Halogenated Organic Waste" [1][8].

  • Solid Waste: Contaminated consumables (weighing boats, pipette tips, gloves, and wipes) must be placed in a sealed poly-bag and deposited in a solid hazardous waste drum labeled for halogenated debris[1].

  • Labeling: The waste container must display the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[1].

  • EHS Pickup: Store the container in a designated satellite accumulation area with secondary containment until collected by your Environmental Health & Safety (EHS) department for EPA-compliant incineration[1][11].

Operational Workflow Visualization

The following diagram illustrates the self-validating logical workflow for handling and disposing of halogenated pyrimidine derivatives.

G Start Start: Review SDS & Hazard Profile PPE Don PPE: Nitrile Gloves, Splash Goggles, Lab Coat Start->PPE Hood Execute in Fume Hood (80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Decon Decontaminate & Collect as Halogenated Waste Spill->Decon Yes Waste Segregate into Halogenated Organic Waste Spill->Waste No Decon->Waste Disposal EPA-Compliant Incineration (RCRA) Waste->Disposal

Caption: A compliant workflow for the handling and disposal of halogenated pyrimidine compounds.

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at: [Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Safety. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.